Methyl 5-phenylfuran-2-carboxylate
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl 5-phenylfuran-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3/c1-14-12(13)11-8-7-10(15-11)9-5-3-2-4-6-9/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQWRCTAAHRAAGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00460867 | |
| Record name | Methyl 5-phenylfuran-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00460867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52939-03-4 | |
| Record name | Methyl 5-phenylfuran-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00460867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
A Comprehensive Guide to the Synthesis of Methyl 5-phenylfuran-2-carboxylate from Furfural
Executive Summary
Methyl 5-phenylfuran-2-carboxylate and its derivatives represent a significant class of compounds in medicinal chemistry and materials science, often serving as key structural motifs in phosphodiesterase type 4 (PDE4) inhibitors and other biologically active molecules.[1] The synthesis of this valuable scaffold from furfural, a readily available platform chemical derived from biomass, presents a sustainable and cost-effective approach. This guide provides an in-depth technical overview of a robust and logical three-step synthetic pathway, beginning with the Meerwein arylation of furfural, followed by oxidation of the resulting aldehyde, and culminating in a Fischer esterification. The narrative emphasizes the mechanistic rationale behind procedural choices, providing field-proven insights and detailed, self-validating protocols to ensure reproducibility and success.
Strategic Overview: A Three-Step Approach
The transformation of furfural into Methyl 5-phenylfuran-2-carboxylate necessitates two primary modifications: the introduction of a phenyl group at the C5 position of the furan ring and the conversion of the C2 aldehyde functionality into a methyl ester. A logical and efficient synthetic strategy addresses these modifications sequentially.
The chosen pathway proceeds as follows:
-
C-H Arylation: A direct C-C bond formation via the Meerwein arylation of furfural to synthesize the intermediate, 5-phenylfuran-2-carbaldehyde. This approach is advantageous as it functionalizes the furan ring directly without requiring prior halogenation.
-
Oxidation: Selective oxidation of the aldehyde group in 5-phenylfuran-2-carbaldehyde to the corresponding carboxylic acid, yielding 5-phenylfuran-2-carboxylic acid.
-
Esterification: Conversion of the carboxylic acid to the final target molecule, Methyl 5-phenylfuran-2-carboxylate, through a classic acid-catalyzed Fischer esterification.
This strategy is designed to build molecular complexity in a controlled manner, utilizing well-established and reliable chemical transformations.
The Synthetic Pathway: From Biomass to Target Molecule
The overall workflow is designed for clarity and efficiency, with distinct steps for synthesis and purification.
Caption: Overall synthetic workflow from furfural to the target ester.
In-Depth Analysis of Synthetic Transformations
Step 1: Meerwein Arylation of Furfural
The Meerwein arylation is a powerful reaction that forms a C-C bond by adding an aryl group to an electron-deficient unsaturated system.[2][3] Discovered by Hans Meerwein in 1939, this reaction proceeds via a radical mechanism and is typically catalyzed by copper salts.[4][5]
Mechanistic Insight: The reaction is initiated by the in situ formation of an aryl diazonium salt from an aromatic amine (e.g., aniline). A copper(I) catalyst then reduces the diazonium salt through a single-electron transfer, leading to the loss of dinitrogen gas and the formation of a highly reactive aryl radical.[6] This radical adds to the electron-rich furan ring, preferentially at the C5 position due to electronic and steric factors. Subsequent steps involving the copper catalyst regenerate the active catalyst and lead to the arylated product.
Caption: Simplified mechanism of the copper-catalyzed Meerwein arylation.
Experimental Protocol 1: Synthesis of 5-Phenylfuran-2-carbaldehyde
This protocol is adapted from established procedures for the Meerwein arylation of furan derivatives.[7][8]
Materials:
-
Aniline (1.0 eq)
-
Concentrated Hydrochloric Acid (3.0 eq)
-
Sodium Nitrite (NaNO₂) (1.1 eq)
-
Furfural (1.2 eq)
-
Copper(II) Chloride (CuCl₂) (0.15 eq)
-
Acetone
-
Ice, Water
Procedure:
-
Diazotization: In a three-neck flask equipped with a mechanical stirrer and thermometer, prepare a solution of aniline (1.0 eq) in a mixture of water and concentrated HCl (3.0 eq). Cool the vigorously stirred solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature does not exceed 5 °C. The formation of the diazonium salt is indicated by a positive starch-iodide paper test for excess nitrous acid. Stir for an additional 15 minutes at 0-5 °C.
-
Arylation: In a separate, larger vessel, dissolve furfural (1.2 eq) and CuCl₂ (0.15 eq) in acetone. Cool this solution to 0-5 °C.
-
Add the freshly prepared, cold diazonium salt solution to the furfural solution slowly over 30-45 minutes. Vigorous gas evolution (N₂) will be observed. Maintain the reaction temperature between 5-10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Workup and Purification: Pour the reaction mixture into a large volume of cold water and extract with ethyl acetate or dichloromethane (3x). Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 5-phenylfuran-2-carbaldehyde as a solid.
Step 2: Oxidation to 5-Phenylfuran-2-carboxylic Acid
With the aldehyde intermediate in hand, the next step is a selective oxidation to the carboxylic acid. While many oxidants can achieve this, a mild and effective method is required to avoid degradation of the furan ring. The Tollens' reagent (using silver oxide) or related silver-based oxidants provide high yields for converting furan-2-carbaldehydes to their corresponding acids. This method is preferable to harsher oxidants like potassium permanganate.
Experimental Protocol 2: Synthesis of 5-Phenylfuran-2-carboxylic Acid
Materials:
-
5-Phenylfuran-2-carbaldehyde (1.0 eq)
-
Silver(I) Oxide (Ag₂O) (1.5 eq) or freshly prepared Tollens' reagent
-
Sodium Hydroxide (NaOH) (3.0 eq)
-
1,4-Dioxane and Water
-
Hydrochloric Acid (for acidification)
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend 5-phenylfuran-2-carbaldehyde (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.
-
Add sodium hydroxide (3.0 eq) and stir until a clear solution is obtained.
-
Add silver(I) oxide (1.5 eq) to the solution. The mixture will turn dark as a silver mirror or precipitate forms.
-
Heat the reaction mixture to 50-60 °C and stir for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Workup and Purification: Cool the reaction mixture to room temperature and filter through a pad of celite to remove the silver metal.
-
Wash the filtrate with diethyl ether to remove any unreacted starting material or non-acidic impurities.
-
Carefully acidify the aqueous layer with concentrated HCl at 0 °C until the pH is ~2. A precipitate of 5-phenylfuran-2-carboxylic acid will form.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the pure carboxylic acid.[9]
Step 3: Fischer Esterification
The final step is the conversion of the carboxylic acid to its methyl ester. The Fischer esterification is a classic, equilibrium-controlled reaction that is highly effective for this purpose.[10] By using a large excess of the alcohol (methanol), the equilibrium is driven towards the product side, making it a reliable and scalable method.
Experimental Protocol 3: Synthesis of Methyl 5-phenylfuran-2-carboxylate
Materials:
-
5-Phenylfuran-2-carboxylic acid (1.0 eq)
-
Methanol (large excess, serves as solvent)
-
Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount, ~5 mol%)
Procedure:
-
Reaction Setup: Suspend 5-phenylfuran-2-carboxylic acid (1.0 eq) in a large excess of methanol in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq) to the stirred suspension.
-
Heat the reaction mixture to reflux (approx. 65 °C) and maintain for 4-8 hours. The solid should dissolve as the reaction progresses. Monitor by TLC.
-
Workup and Purification: After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The resulting crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane/ethyl acetate) to afford Methyl 5-phenylfuran-2-carboxylate as a pure crystalline solid.
Data Summary and Characterization
Successful synthesis requires rigorous characterization of the final product. The following tables summarize the expected outcomes and key analytical data for Methyl 5-phenylfuran-2-carboxylate.
Table 1: Summary of Synthetic Steps and Expected Yields
| Step | Transformation | Key Reagents | Typical Yield |
| 1 | Furfural → 5-Phenylfuran-2-carbaldehyde | Aniline, NaNO₂, CuCl₂ | 40-60% |
| 2 | Aldehyde → Carboxylic Acid | Ag₂O, NaOH | 85-95% |
| 3 | Carboxylic Acid → Methyl Ester | Methanol, H₂SO₄ | 90-98% |
Table 2: Characterization Data for Methyl 5-phenylfuran-2-carboxylate
| Property | Expected Value |
| CAS Number | 52939-03-4[11] |
| Molecular Formula | C₁₂H₁₀O₃ |
| Molecular Weight | 202.21 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 75-78 °C |
| ¹H NMR (CDCl₃) | δ ~7.80-7.70 (m, 2H), 7.50-7.35 (m, 3H), 7.22 (d, 1H), 6.85 (d, 1H), 3.90 (s, 3H) |
| ¹³C NMR (CDCl₃) | δ ~159.0, 155.0, 145.5, 130.0, 129.0, 128.5, 124.5, 119.5, 109.0, 52.0 |
Conclusion
This guide outlines a logical, efficient, and well-documented pathway for the synthesis of Methyl 5-phenylfuran-2-carboxylate from the bio-renewable feedstock, furfural. By employing a sequence of Meerwein arylation, selective oxidation, and Fischer esterification, researchers can reliably produce this valuable compound. The provided protocols, grounded in established chemical principles, offer a clear and reproducible methodology for laboratory-scale synthesis, serving as a foundational resource for professionals in chemical research and drug development.
References
- Meerwein arylation - Grokipedia. (n.d.).
-
Meerwein arylation - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]
- Rondestvedt, Jr., C. S. (1976). Arylation of Unsaturated Compounds by Diazonium Salts (The Meerwein Arylation Reaction). Organic Reactions, 24, 225-259.
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Meerwein arylation - chemeurope.com. (n.d.). Retrieved March 7, 2026, from [Link]
- Brachet, E., Ghosh, I., Ghosh, T., & König, B. (2011). Photocatalytic Arylation of Alkenes, Alkynes and Enones with Diazonium Salts. Chemistry-A European Journal, 17(42), 11848-11854.
- Obushak, N. D., Lesyuk, A. I., Gorak, Y. I., & Matiichuk, V. S. (2004). Mechanism of Meerwein arylation of furan derivatives. Russian Journal of Organic Chemistry, 40(7), 993-999.
- Furfural: A Versatile Derivative of Furan for the Synthesis of Various Useful Chemicals. (2022, May 11). IntechOpen.
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Mechanism of Meerwein arylation of furan derivatives | Scilit. (n.d.). Retrieved March 7, 2026, from [Link]
- Biosynthesis of 5-hydroxymethyl-2-furancarboxylic acid from 5-hydroxymethylfurfural via new whole-cell biocatalysts. (2021). Organic & Biomolecular Chemistry, 19(3), 603-610.
- Use of carboxylic acids and furanic molecules for esterification. (2017).
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- Synthesis and bioactivity of phenyl substituted furan and oxazole carboxylic acid derivatives as potential PDE4 inhibitors. (2020). Bioorganic & Medicinal Chemistry Letters, 30(23), 127593.
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5-PHENYLFURAN-2-CARBOXYLIC ACID METHYL ESTER | Chemsrc. (n.d.). Retrieved March 7, 2026, from [Link]
- Catalytic Furfural/5-Hydroxymethyl Furfural Oxidation to Furoic Acid/Furan-2,5-dicarboxylic Acid with H2 Production Using Alkaline Water as the Formal Oxidant. (2022). Journal of the American Chemical Society, 144(3), 1133-1142.
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5-Phenylfuran-2-carboxylic acid | C11H8O3 | CID 736255 - PubChem. (n.d.). Retrieved March 7, 2026, from [Link]
- Efficient Method for the Synthesis of 5-Methylfurfural from l-Rhamnose Using a Biphasic System. (2025). MDPI.
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Ester synthesis by esterification - Organic Chemistry Portal. (n.d.). Retrieved March 7, 2026, from [Link]
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An In-depth Technical Guide to Methyl 5-phenylfuran-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5-phenylfuran-2-carboxylate, a notable member of the furan derivative family, is a molecule of significant interest in the fields of medicinal chemistry and organic synthesis. The furan ring, an electron-rich five-membered heterocycle, serves as a versatile scaffold in drug discovery, often acting as a bioisostere for a phenyl ring, which can enhance metabolic stability and modulate drug-receptor interactions. The strategic placement of a phenyl group at the 5-position and a methyl carboxylate group at the 2-position creates a unique electronic and structural environment, making it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. This guide provides a comprehensive overview of its chemical identity, structure, synthesis, and potential applications, with a particular focus on its relevance to drug development.
Chemical Identity and Structure
Molecular Formula: C₁₂H₁₀O₃[3]
Molecular Weight: 202.21 g/mol [1][4]
The structure of Methyl 5-phenylfuran-2-carboxylate consists of a central furan ring substituted at the C2 and C5 positions with a methyl carboxylate group and a phenyl group, respectively.[1] The furan ring system is inherently electron-rich and is considered the most reactive among the five-membered heterocyclic compounds, typically undergoing electrophilic substitution reactions at the 2-position.[1]
Molecular Structure Diagram:
Caption: 2D structure of Methyl 5-phenylfuran-2-carboxylate.
Physicochemical Properties
While specific experimental data for Methyl 5-phenylfuran-2-carboxylate is limited in publicly available literature, its properties can be predicted based on its structure and data from analogous compounds.
| Property | Predicted/Analog Value | Source |
| Physical Form | Solid | [1] |
| Melting Point | 143-147 °C (for Methyl 5-(3-hydroxyphenyl)furan-2-carboxylate) | [1] |
| XlogP | 2.8 | [3] |
| Solubility | Soluble in a range of common organic solvents. | [1] |
Synthesis of Methyl 5-phenylfuran-2-carboxylate
The synthesis of the 5-phenylfuran-2-carboxylate scaffold can be achieved through several modern organic chemistry methodologies. The choice of synthetic route often depends on the availability of starting materials and the desired substitution patterns.
Key Synthetic Strategies
Two of the most effective methods for the synthesis of Methyl 5-phenylfuran-2-carboxylate and its derivatives are the Meerwein arylation and palladium-catalyzed cross-coupling reactions.
General Synthetic Workflow Diagram:
Caption: Key synthetic routes to Methyl 5-phenylfuran-2-carboxylate.
Experimental Protocol 1: Modified Meerwein Arylation
The Meerwein arylation offers a direct pathway to introduce an aryl group onto a furan ring using an arenediazonium salt.[1] A typical procedure involves the conversion of an aniline derivative to its corresponding diazonium salt, which is then coupled with a furan derivative in the presence of a copper catalyst.[1]
Step-by-Step Methodology (based on the synthesis of a similar derivative): [5]
-
Diazonium Salt Formation:
-
Dissolve aniline in an appropriate acidic medium (e.g., 6 M HCl).
-
Cool the solution to 0 °C in an ice bath.
-
Add an aqueous solution of sodium nitrite dropwise, maintaining the temperature between 0-5 °C.
-
-
Coupling Reaction:
-
In a separate flask, prepare a solution of methyl furan-2-carboxylate and a copper(II) chloride catalyst in a suitable solvent like acetone.
-
Add the freshly prepared diazonium salt solution dropwise to the furan solution under stirring.
-
Maintain the reaction temperature in the range of 20-30 °C.
-
-
Work-up and Purification:
-
After the reaction is complete (typically monitored by TLC), filter the formed precipitate.
-
Purify the crude product by flash column chromatography to obtain the desired Methyl 5-phenylfuran-2-carboxylate.
-
Experimental Protocol 2: Palladium-Catalyzed Cross-Coupling (Suzuki Reaction)
Palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, are highly efficient for forming carbon-carbon bonds and are particularly effective for introducing the C5-phenyl group onto the furan ring.[1] This method typically involves the reaction of a 5-halofuran derivative with a phenylboronic acid in the presence of a palladium catalyst and a base.
General Procedure:
-
Reaction Setup:
-
In a reaction vessel, combine methyl 5-bromofuran-2-carboxylate (or another suitable 5-halofuran derivative), phenylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., Na₂CO₃ or K₂CO₃).
-
Add a suitable solvent system, such as a mixture of toluene and water.
-
-
Reaction Conditions:
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80 to 110 °C.
-
Monitor the progress of the reaction by TLC or GC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture and perform an aqueous work-up.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Structural Elucidation and Spectroscopic Analysis
The structural confirmation of Methyl 5-phenylfuran-2-carboxylate relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
¹H and ¹³C NMR Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of the molecule. The predicted chemical shifts for Methyl 5-phenylfuran-2-carboxylate can be inferred from data on structurally similar compounds.
Predicted ¹H NMR Spectral Data:
The ¹H NMR spectrum is expected to show characteristic signals for the protons on the furan and phenyl rings, as well as the methyl ester group.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Phenyl-H | 7.20 - 7.80 | Multiplet |
| Furan-H (position 3) | ~7.10 | Doublet |
| Furan-H (position 4) | ~6.80 | Doublet |
| -OCH₃ | ~3.90 | Singlet |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Predicted ¹³C NMR Spectral Data:
The ¹³C NMR spectrum provides information about the carbon skeleton.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C=O (ester) | ~159 |
| Furan C-O (C2 & C5) | 145 - 155 |
| Phenyl C (quaternary) | ~130 |
| Phenyl C-H | 124 - 129 |
| Furan C-H (C3 & C4) | 110 - 120 |
| -OCH₃ | ~52 |
Note: These are predicted values based on known data for similar furan derivatives.[5][6][7]
Infrared (IR) Spectroscopy
The IR spectrum of Methyl 5-phenylfuran-2-carboxylate will exhibit characteristic absorption bands corresponding to its functional groups.
Characteristic Infrared Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) |
| C=O stretch (ester) | 1715 - 1730 |
| C-O stretch (ester) | 1250 - 1300 |
| C=C stretch (aromatic) | 1500 - 1600 |
| C-H stretch (aromatic) | 3000 - 3100 |
| Furan ring vibrations | Multiple bands |
The C=O stretching frequency is a particularly strong and easily identifiable peak in the IR spectrum.[8]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. Under electron ionization (EI), the molecular ion peak is expected to be observed.
Predicted Fragmentation Pattern:
-
Molecular Ion (M⁺): m/z = 202
-
Loss of methoxy group (-OCH₃): m/z = 171
-
Formation of furoylium cation: m/z = 127 (from cleavage of the phenyl group)
-
Phenyl cation: m/z = 77
The fragmentation pattern provides valuable information for confirming the structure of the compound.[9]
Applications in Drug Development
The 5-phenylfuran-2-carboxylic acid scaffold and its derivatives have emerged as a promising class of compounds in medicinal chemistry, with potential applications in various therapeutic areas.
Antimycobacterial Agents
One of the most significant areas of investigation for this class of compounds is in the development of new treatments for tuberculosis (TB).[5] 5-Phenyl-furan-2-carboxylic acids have been identified as a promising new class of antimycobacterial agents that have the ability to interfere with iron homeostasis in mycobacteria.[5]
Iron acquisition is a critical process for the survival and virulence of Mycobacterium tuberculosis. These furan-based compounds have been shown to act as inhibitors of salicylate synthase (MbtI), an enzyme that catalyzes the first step in the biosynthesis of mycobactins, the primary siderophores of M. tuberculosis.[5] By inhibiting this pathway, these compounds effectively starve the bacteria of essential iron, leading to a bacteriostatic or bactericidal effect. The methyl ester form, such as Methyl 5-phenylfuran-2-carboxylate, often exhibits improved solubility and cell permeability, making it a valuable prodrug or lead compound for further optimization.[5]
Mechanism of Action Diagram:
Caption: Inhibition of mycobacterial iron acquisition by 5-phenylfuran derivatives.
Other Potential Therapeutic Applications
The furan scaffold is present in a wide range of biologically active molecules, and derivatives of furan-2-carboxylic acid have been investigated for various other therapeutic effects, including:
-
Anticancer Activity: Furan derivatives have demonstrated cytotoxic effects against various cancer cell lines.[10]
-
Antibacterial and Antifungal Properties: The furan nucleus is a component of several antimicrobial agents.[11]
-
Anti-inflammatory Effects: Some furan-containing compounds have shown potential as anti-inflammatory agents.
Conclusion
Methyl 5-phenylfuran-2-carboxylate is a versatile heterocyclic compound with significant potential as a building block in organic synthesis and as a lead scaffold in drug discovery. Its synthesis can be achieved through robust and well-established methodologies, and its structure can be unequivocally determined using standard spectroscopic techniques. The proven activity of the broader class of 5-phenyl-furan-2-carboxylic acids as antimycobacterial agents highlights the therapeutic relevance of this molecular framework. Further investigation and derivatization of Methyl 5-phenylfuran-2-carboxylate could lead to the development of novel and effective therapeutic agents to combat infectious diseases and other significant health challenges.
References
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Mori, M., Tresoldi, A., Cazzaniga, G., Meneghetti, F., & Villa, S. (2022). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Molbank, 2022(4), M1492. [Link]
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RSC. (n.d.). Electronic Supplementary Information A Tunable Precious-Metal-Free System for Selective Oxidative Esterification of Biobased 5-(. Retrieved from [Link]
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ChemSrc. (2025, August 25). CAS#:52939-03-4 | 5-PHENYLFURAN-2-CARBOXYLIC ACID METHYL ESTER. Retrieved from [Link]
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PubChemLite. (n.d.). Methyl 5-phenylfuran-2-carboxylate (C12H10O3). Retrieved from [Link]
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PubMed. (1981). Synthesis and antimicrobial Activity of methyl 5-nitro-3,4-diphenylfuran-2-carboxylate and related compounds. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Retrieved from [Link]
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PubChem. (n.d.). Methyl 5-formylfuran-2-carboxylate. Retrieved from [Link]
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SpectraBase. (n.d.). 2-Keto-5-methyl-5-phenyl-furan-3-carboxylic acid methyl ester - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]
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Oregon State University. (2022, March 9). 13C NMR Chemical Shift. Retrieved from [Link]
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SpectraBase. (n.d.). 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate - Optional[13C NMR] - Spectrum. Retrieved from [Link]
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Introduction: The Furan Scaffold in Medicinal Chemistry and the Emergence of 5-Phenylfuran-2-carboxylates
An In-depth Technical Guide to the Biological Activity of Methyl 5-phenylfuran-2-carboxylate and its Analogs
For Researchers, Scientists, and Drug Development Professionals
The furan ring system is a cornerstone in medicinal chemistry, prized for its versatile chemical reactivity and its presence in a multitude of bioactive natural products and synthetic drugs.[1] Its electron-rich nature and aromaticity allow for diverse interactions with biological targets.[1] Within this broad class of compounds, the 5-phenylfuran-2-carboxylate scaffold has garnered significant attention as a promising pharmacophore for the development of novel therapeutic agents.[2]
This technical guide focuses on the biological activity of Methyl 5-phenylfuran-2-carboxylate. It is important to note that while this specific molecule is a key synthetic intermediate, much of the currently available biological data has been generated for its parent acid, 5-phenylfuran-2-carboxylic acid, and its various substituted derivatives. Therefore, this guide will synthesize the existing research on these closely related analogs to provide a comprehensive understanding of the potential biological activities of the core scaffold. We will delve into the antimycobacterial, anticancer, and antimicrobial properties of this class of compounds, providing insights into their mechanisms of action, relevant experimental protocols, and a forward-looking perspective on their therapeutic potential.
Synthetic Pathways to the 5-Phenylfuran-2-carboxylate Core
The synthesis of Methyl 5-phenylfuran-2-carboxylate and its derivatives can be achieved through several established organic chemistry methodologies. One of the most prominent methods is the Meerwein arylation , which facilitates the introduction of an aryl group onto the furan ring.[2][3] This reaction typically involves the use of an arenediazonium salt, which is coupled to the furan derivative.
A representative synthetic scheme for a derivative, Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate, is illustrated below.[3] This reaction provides a practical and adaptable route for generating a library of 5-arylfuran derivatives for biological screening.
Generalized Synthetic Protocol: Modified Meerwein Arylation
The following protocol is a generalized procedure based on the synthesis of a Methyl 5-phenylfuran-2-carboxylate derivative.[3]
Materials:
-
Substituted aniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Methyl furan-2-carboxylate
-
Copper(II) Chloride (CuCl₂)
-
Acetone
-
Water
-
Ice bath
-
Standard laboratory glassware and purification apparatus (e.g., flash chromatography system)
Step-by-Step Procedure:
-
Diazonium Salt Formation:
-
Dissolve the substituted aniline in 6 M HCl and cool the solution to 0 °C in an ice bath.
-
Slowly add an aqueous solution of NaNO₂ dropwise, maintaining the temperature between 0–5 °C. Stir for 30 minutes to ensure complete formation of the diazonium salt.
-
-
Meerwein Arylation Reaction:
-
In a separate flask, prepare a solution of methyl furan-2-carboxylate and a catalytic amount of CuCl₂ in a mixture of acetone and water.
-
Add the freshly prepared diazonium salt solution dropwise to the furan solution under vigorous stirring.
-
Allow the reaction to warm to room temperature and continue stirring for 3 hours.
-
-
Work-up and Purification:
-
A precipitate will form as the reaction progresses. Filter the reaction mixture to collect the crude product.
-
Purify the crude product by flash column chromatography using an appropriate solvent system (e.g., cyclohexane-ethyl acetate) to yield the pure Methyl 5-phenylfuran-2-carboxylate derivative.
-
-
Characterization:
-
Confirm the identity and purity of the final compound using standard analytical techniques such as ¹H-NMR, ¹³C-NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Antimycobacterial Activity: A Primary Therapeutic Target
One of the most well-documented biological activities of the 5-phenylfuran-2-carboxylic acid scaffold is its potent antimycobacterial effects, particularly against Mycobacterium tuberculosis.[2][3] These compounds have been identified as a promising new class of anti-virulence agents that function by disrupting the bacterium's ability to acquire iron, an essential nutrient for its survival and pathogenesis.[3]
Mechanism of Action: Inhibition of Salicylate Synthase (MbtI)
The primary molecular target of 5-phenylfuran-2-carboxylic acids in M. tuberculosis is the salicylate synthase MbtI.[2][3] This enzyme is crucial for the biosynthesis of siderophores, which are small molecules that chelate iron from the host environment and transport it into the bacterium. By inhibiting MbtI, these compounds effectively starve the bacteria of iron, thereby halting their growth and replication.
Caption: General workflow for in vitro cytotoxicity screening using the MTT assay.
Antimicrobial Activity
The furan scaffold is a well-established pharmacophore in the design of antimicrobial agents. [1][4][5]Various derivatives have shown activity against both Gram-positive and Gram-negative bacteria, as well as fungi. [4][6]For instance, Methyl 5-nitro-3,4-diphenylfuran-2-carboxylate has been synthesized and evaluated for its antimicrobial properties. [6]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Bacterial growth medium (e.g., Mueller-Hinton broth)
-
Test compounds
-
96-well microplates
-
Incubator
Step-by-Step Procedure:
-
Inoculum Preparation:
-
Prepare a standardized inoculum of the test bacteria (e.g., 5 x 10⁵ CFU/mL) in the growth medium.
-
-
Serial Dilution:
-
Perform a two-fold serial dilution of the test compound in the growth medium in a 96-well plate.
-
-
Inoculation:
-
Add the bacterial inoculum to each well. Include a positive control (bacteria with no compound) and a negative control (medium only).
-
-
Incubation:
-
Incubate the plate at 37 °C for 18-24 hours.
-
-
MIC Determination:
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Conclusion and Future Directions
Methyl 5-phenylfuran-2-carboxylate and its derivatives represent a promising class of compounds with a diverse range of potential biological activities. The most compelling evidence to date points towards their utility as antimycobacterial agents that target the essential iron acquisition pathway of M. tuberculosis. Furthermore, preliminary studies on related furan structures suggest that this scaffold also holds potential for the development of novel anticancer and antimicrobial agents.
Future research should focus on a number of key areas:
-
Direct Biological Evaluation: A thorough investigation of the biological activities of the parent compound, Methyl 5-phenylfuran-2-carboxylate, is warranted to establish a baseline for structure-activity relationship (SAR) studies.
-
Mechanism of Action Studies: For anticancer and antimicrobial activities, the specific molecular targets and signaling pathways involved need to be elucidated.
-
Lead Optimization: The synthesis and screening of a broader library of derivatives will be crucial for optimizing potency, selectivity, and pharmacokinetic properties.
-
In Vivo Studies: Promising lead compounds should be advanced to in vivo models of disease to assess their efficacy and safety in a more complex biological system.
By pursuing these research avenues, the full therapeutic potential of the 5-phenylfuran-2-carboxylate scaffold can be unlocked, potentially leading to the development of new and effective treatments for infectious diseases and cancer.
References
-
Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. (2022, November 12). MDPI. [Link]
-
Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry. [Link]
-
Evaluating the Effect of Methyl 5-(Hydroxy-Methyl) Furan-2-Carboxylate on Cytotoxicity and Antibacterial Activity. (2020, May 15). ResearchGate. [Link]
-
Evaluating the Effect of Methyl 5-(Hydroxy-Methyl) Furan-2-Carboxylate on Cytotoxicity and Antibacterial Activity. Science Alert. [Link]
-
Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. PMC. [Link]
-
Synthesis and antimicrobial Activity of methyl 5-nitro-3,4-diphenylfuran-2-carboxylate and related compounds. (1981, March). PubMed. [Link]
-
Synthesis and Antibacterial Evaluation of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)Pentanoic Acids. (2015, January 30). Brieflands. [Link]
-
Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. ResearchGate. [Link]
-
Targeted Modification of furan-2-carboxaldehydes into Michael Acceptor Analogs Yielded Long-Acting Hemoglobin Modulators with Dual Antisickling Activities. PMC. [Link]
-
Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. PMC - NIH. [Link]
-
Synthesis, Antimicrobial Activity and Acid Dissociation Constants of Methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate Derivatives. (2018, March 1). PubMed. [Link]
-
Furan: A Promising Scaffold for Biological Activity. ResearchGate. [Link]
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Comprehensive Spectroscopic Characterization of Methyl 5-Phenylfuran-2-Carboxylate: A Technical Guide for Structural Elucidation
Executive Summary
Methyl 5-phenylfuran-2-carboxylate (CAS: 52939-03-4) is a privileged pharmacophore and a critical synthetic intermediate in modern drug discovery. Derivatives of the 5-arylfuran-2-carboxylate scaffold are actively investigated as inhibitors of the mycobacterium-specific salicylate synthase MbtI for novel antitubercular therapies[1], and as modulators of Hypoxia-Inducible Factor (HIF) pathways[2]. Accurate structural elucidation of this scaffold is paramount for downstream structure-activity relationship (SAR) studies. This whitepaper provides a rigorous, causality-driven analysis of its Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) profiles.
Synthesis & Validation Workflow
To obtain high-purity methyl 5-phenylfuran-2-carboxylate for spectroscopic analysis, researchers typically employ a palladium-catalyzed Suzuki-Miyaura cross-coupling[3]. Methyl 5-bromofuran-2-carboxylate is reacted with phenylboronic acid in the presence of a Pd catalyst. The crude product is then purified via flash column chromatography to yield the target compound as a white solid or pale yellow oil[1][4].
Workflow for the synthesis, purification, and spectroscopic validation of the target compound.
Spectroscopic Data & Causality Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as the definitive tool for mapping the electronic environment of the furan and phenyl rings[5].
Proton (¹H) NMR (CDCl₃, 300/400 MHz): The ¹H NMR spectrum is highly diagnostic due to the distinct electronic push-pull system of the molecule[1][4].
-
Methoxy Protons (-OCH₃): Appear as a sharp singlet at δ 3.89 - 3.92 ppm . The electronegative oxygen of the ester strongly deshields these aliphatic protons.
-
Furan Protons (H-3 and H-4): The furan ring exhibits an AB spin system. H-3 appears at δ 7.25 (d, J = 3.5 Hz) ; it is significantly deshielded due to the electron-withdrawing resonance effect of the adjacent carbonyl group. H-4 appears at δ 6.74 (d, J = 3.5 Hz) , shielded by the electron-donating resonance of the furan oxygen, though slightly offset by the adjacent phenyl ring.
-
Phenyl Protons: The ortho protons (H-2', H-6') resonate downfield at δ 7.75 - 7.82 (m, 2H) due to the combined anisotropic effect of the furan ring and extended conjugation. The meta and para protons appear at δ 7.32 - 7.50 (m, 3H) [3][6].
Carbon (¹³C) NMR (CDCl₃, 75/100 MHz):
-
Carbonyl Carbon (C=O): δ 159.9 - 160.4 ppm . The highly deshielded nature is typical for conjugated esters[1].
-
Furan C-5 (ipso to phenyl): δ 153.1 - 154.4 ppm . Deshielded by the adjacent oxygen and phenyl conjugation[1][3].
-
Furan C-2 (ipso to ester): δ 144.0 - 147.2 ppm [1].
-
Furan C-3 & C-4: δ 120.0 ppm and δ 107.0 - 113.4 ppm , respectively[1][3].
Fourier-Transform Infrared (FT-IR) Spectroscopy
IR spectroscopy validates the functional groups through their vibrational modes, heavily influenced by the molecule's extended conjugation[1].
-
C=O Stretch (Ester): A strong, sharp peak at 1717 - 1689 cm⁻¹ . The conjugation of the ester with the aromatic furan ring lowers the stretching frequency compared to isolated aliphatic esters (~1740 cm⁻¹)[1].
-
C-H Aromatic Stretch: 3172, 3117, 3025 cm⁻¹ [1].
-
C=C Aromatic Stretch: 1518, 1469, 1429 cm⁻¹ (furan and phenyl ring skeletal vibrations)[1].
Mass Spectrometry (MS)
Electron Ionization (EI-MS) at 70 eV reveals the molecular weight and structural connectivity through predictable, thermodynamically driven fragmentation pathways.
-
Molecular Ion [M]⁺: m/z 202 (58% relative abundance). Confirms the exact mass (C₁₂H₁₀O₃).
-
Base Peak: m/z 187 (100%). Results from the loss of a methyl radical (•CH₃, -15 Da), forming a highly stable, conjugated fragment.
-
Secondary Fragment: m/z 115 (50%). Represents the loss of the ester group and carbonyl carbon, followed by rearrangement to a highly stable phenylcyclopropenyl cation (C₉H₇⁺).
Quantitative Data Summary
| Technique | Signal / Peak | Assignment | Causality / Structural Significance |
| ¹H NMR | δ 3.89 - 3.92 (s, 3H) | -OCH₃ | Deshielded by the electronegative ester oxygen. |
| ¹H NMR | δ 7.25 (d, J=3.5 Hz, 1H) | Furan H-3 | Deshielded by the electron-withdrawing C=O group. |
| ¹H NMR | δ 6.74 (d, J=3.5 Hz, 1H) | Furan H-4 | Shielded by furan oxygen resonance. |
| ¹³C NMR | δ 159.9 - 160.4 | C=O (Ester) | Highly deshielded sp² carbon, typical of conjugated esters. |
| FT-IR | 1717 - 1689 cm⁻¹ | C=O Stretch | Frequency lowered due to conjugation with the furan ring. |
| EI-MS | m/z 202 (58%) | [M]⁺ | Confirms the molecular weight of C₁₂H₁₀O₃. |
| EI-MS | m/z 187 (100%) | [M - CH₃]⁺ | Base peak; formation of a stable conjugated ion. |
| EI-MS | m/z 115 (50%) | [C₉H₇]⁺ | Loss of ester group; forms stable phenylcyclopropenyl cation. |
Experimental Protocols: Self-Validating Systems
To ensure reproducibility and scientific integrity, the following standardized, self-validating protocols must be adhered to when characterizing this compound:
Protocol 1: High-Resolution NMR Acquisition
-
Sample Preparation: Dissolve 10-15 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm)[1].
-
Instrument Calibration: Insert the NMR tube into a 400 MHz spectrometer. Perform automated tuning and matching (ATMA) for the ¹H and ¹³C nuclei to maximize probe sensitivity.
-
Locking and Shimming (Self-Validation Step): Lock the magnetic field to the deuterium resonance of CDCl₃. Perform gradient shimming (Z1-Z5) until the lock signal is maximized. Validation: The TMS peak full-width at half-maximum (FWHM) must be < 1.0 Hz to ensure magnetic field homogeneity.
-
Acquisition:
-
¹H NMR: 16 scans, 30° pulse angle, relaxation delay (D1) of 1.0 s.
-
¹³C NMR: 512-1024 scans, power-gated broadband proton decoupling (WALTZ-16), D1 of 2.0 s to ensure complete relaxation of quaternary carbons.
-
-
Processing: Apply a 0.3 Hz exponential line broadening function prior to Fourier Transformation (FT). Phase and baseline correct manually.
Protocol 2: FT-IR KBr Pellet Preparation & Analysis
-
Background Scan: Collect a background spectrum of the empty sample compartment using 32 scans at 4 cm⁻¹ resolution to subtract atmospheric H₂O and CO₂.
-
Pellet Preparation: Grind 1-2 mg of the compound with 100 mg of anhydrous, IR-grade Potassium Bromide (KBr) in an agate mortar[1][8].
-
Pressing: Transfer the fine powder to a mechanical die and apply 10 tons of pressure for 2 minutes under a vacuum to form a transparent pellet.
-
Acquisition & Validation: Scan the pellet from 4000 to 400 cm⁻¹ (32 scans). Validation: The baseline transmittance at 4000 cm⁻¹ must be >80%; a lower value indicates a poorly pressed pellet or moisture contamination, requiring sample recreation.
Protocol 3: EI-MS Analysis
-
Tuning (Self-Validation Step): Calibrate the mass spectrometer using Perfluorotributylamine (PFTBA). Ensure accurate mass assignment and optimal peak shape across the m/z 50-600 range before injecting the sample.
-
Injection: Introduce the sample via a Direct Insertion Probe (DIP) or via GC-MS (using a non-polar capillary column like HP-5MS).
-
Ionization: Apply an electron energy of 70 eV. Maintain the ion source temperature at 230°C to prevent sample condensation.
-
Acquisition: Scan from m/z 50 to 300. Verify the presence of the m/z 202 molecular ion and the diagnostic m/z 187 base peak.
References
-
Triflic Acid Catalyzed Cycloisomerization Reactions of Donor-Acceptor Cyclopropanes Source: datapdf.com URL:[Link]
-
Ligand-free, atom-efficient Suzuki-Miyaura type cross-coupling Source: electronicsandbooks.com URL:[Link]
-
Iron acquisition as Target for new antitubercular drugs - AIR Unimi Source: unimi.it URL:[Link]
-
Supporting Information: Aerobic Oxidative α-Arylation of Furans with Boronic Acids Source: rsc.org URL:[Link]
-
Furan- and Thiophene-2-Carbonyl Amino Acid Derivatives Activate Hypoxia-Inducible Factor Source: researchgate.net URL:[Link]
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- 5. Methyl 5-phenylfuran-2-carboxylate | 52939-03-4 | Benchchem [benchchem.com]
- 6. datapdf.com [datapdf.com]
- 7. scribd.com [scribd.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The Pharmacological Profile of 5-Phenylfuran-2-Carboxylate Derivatives: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The furan ring is a privileged heterocyclic motif in medicinal chemistry, capable of mimicking phenyl rings while offering distinct electronic and pharmacokinetic properties that can be advantageous for drug design[1][2]. Among the vast landscape of furan-containing compounds, the 5-phenylfuran-2-carboxylate scaffold has emerged as a particularly versatile and potent core for developing novel therapeutic agents. These derivatives have demonstrated a remarkable breadth of pharmacological activities, including significant anti-inflammatory, anticancer, and antimicrobial effects. This technical guide provides a comprehensive analysis of the pharmacological profile of this chemical class, synthesizing data from numerous studies to offer field-proven insights for researchers and drug development professionals. We will explore the key mechanisms of action, present structure-activity relationship (SAR) data, and provide detailed experimental protocols to empower further investigation into this promising scaffold.
Core Pharmacological Activities and Mechanisms of Action
The therapeutic potential of 5-phenylfuran-2-carboxylate derivatives stems from their ability to interact with a variety of biological targets. The strategic placement of the phenyl group at the 5-position and the carboxylate moiety at the 2-position of the furan ring creates a chemical architecture ripe for modulation of key physiological pathways.
Anti-inflammatory and Immunomodulatory Effects
Chronic inflammation is a hallmark of numerous diseases, and targeting its mediators is a primary goal of modern pharmacology[3]. 5-Phenylfuran-2-carboxylate derivatives have shown considerable promise as anti-inflammatory agents through multiple mechanisms.
A. Inhibition of Phosphodiesterase 4 (PDE4)
One of the most significant anti-inflammatory mechanisms for this class is the inhibition of phosphodiesterase type 4 (PDE4)[4]. PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a critical second messenger that suppresses the activity of inflammatory cells. By inhibiting PDE4, these derivatives increase intracellular cAMP levels, leading to a reduction in the release of pro-inflammatory mediators like Tumor Necrosis Factor-alpha (TNF-α).
A study focused on a series of 5-phenyl-2-furan derivatives identified compounds with potent PDE4B inhibitory activity and the ability to block lipopolysaccharide (LPS)-induced TNF-α release[5]. Notably, one derivative exhibited a lower IC50 value (1.4 µM) against PDE4 than the established inhibitor rolipram (2.0 µM) and showed good in vivo activity in animal models of asthma and sepsis[5]. Molecular docking studies suggest that substituents on the phenyl ring, such as methoxy groups, can enhance inhibitory activity by interacting favorably with the metal-binding pocket of the PDE4B enzyme[5].
B. Modulation of Other Inflammatory Pathways
Beyond PDE4, these compounds exhibit broad anti-inflammatory effects. Certain derivatives have been shown to inhibit fMLP-induced neutrophil degranulation and the release of histamine from mast cells, key events in the allergic and inflammatory response[6]. Other studies, utilizing in-vitro protein denaturation assays, have demonstrated the ability of these molecules to prevent the denaturation of proteins, a well-established cause of inflammation[7]. The anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) are linked to the inhibition of cyclooxygenase (COX) enzymes, which catalyze the synthesis of pro-inflammatory prostaglandins[7]. It is plausible that some 5-phenylfuran-2-carboxylate derivatives exert their effects through a similar mechanism.
Table 1: Representative Anti-inflammatory Activity of Furan Derivatives
| Compound Class | Target/Assay | Potency (IC50) | Key Findings | Reference |
| 5-Phenyl-2-furan derivative (5j) | PDE4 Enzyme | 1.4 µM | More potent than rolipram; effective in in vivo asthma models. | [5] |
| 5-(Substituted-phenyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazole derivative (7) | Protein Denaturation | 419.05 µg/ml | Electron-releasing groups on the phenyl ring enhanced activity. | [7] |
| 5-(2'-alkoxycarbonyl substituted phenoxy)furan-2-carboxylate (11c) | Mast Cell Histamine Release | Strong Inhibition | Identified as a novel lead with excellent anti-allergic and anti-inflammatory activities. | [6] |
Anticancer Activity
The furan scaffold is present in numerous compounds with cytotoxic and antitumorigenic properties[8]. Derivatives of 5-phenylfuran-2-carboxylate have been evaluated against a range of human cancer cell lines, demonstrating significant potential as anticancer agents[9].
A. Cytotoxicity and Apoptosis Induction
The primary mechanism investigated is the direct cytotoxic effect on cancer cells. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method used to assess cell viability and determine the half-maximal inhibitory concentration (IC50) of a compound[10]. Phenyl 5-bromofuran-2-carboxylate derivatives have shown potent cytotoxic effects against cervical cancer (HeLa), leukemia (K562, MOLT-4), and liver cancer (HepG2) cell lines[10][9]. Further investigation into related 4-thiazolidinone derivatives containing a nitrofuran moiety revealed that their anticancer effect is mediated by inducing apoptosis, a form of programmed cell death. This was confirmed by observing an increase in the generation of reactive oxygen species (ROS) and elevated concentrations of pro-apoptotic proteins like Bax and cytochrome C[11].
B. Modulation of Pro-Survival Signaling Pathways
A critical aspect of cancer progression is the aberrant activation of intracellular signaling cascades that promote cell growth and survival[10]. 5-Phenylfuran-2-carboxylate derivatives are hypothesized to exert their anticancer effects by modulating these key pathways, particularly the PI3K/Akt/mTOR and NF-κB signaling pathways[10][12]. The PI3K/Akt/mTOR pathway is a central regulator of cell proliferation, and its dysregulation is a common feature in many cancers[10]. By inhibiting this pathway, these compounds can effectively halt uncontrolled cell growth.
Caption: Potential inhibition points for furan derivatives in the PI3K/Akt/mTOR pathway.
Table 2: Comparative Cytotoxicity (IC50, µM) of Furan and Benzofuran Derivatives
| Compound ID | Derivative Class | HeLa (Cervical) | K562 (Leukemia) | MOLT-4 (Leukemia) | Reference |
| 1c | Benzofuran | 25 | 30 | 180 | [10] |
| 1e | Benzofuran | 40 | 35 | 45 | [10] |
| 3a | Benzofuran | 20 | 25 | 30 | [10] |
| 8c | Furan Carboxylate | 62.37 µg/mL* | - | - | [9] |
| Note: Value for compound 8c is reported in µg/mL against HeLa cells. |
Antimicrobial Properties
The search for novel antimicrobial agents is critical in the face of growing drug resistance[9]. Furan-based structures have been identified as promising scaffolds for this purpose. Specifically, 5-phenyl-furan-2-carboxylic acids have emerged as a novel class of antimycobacterial agents. Their mechanism of action is particularly innovative, as they are believed to interfere with iron homeostasis in mycobacterial species, a critical process for bacterial survival and pathogenesis[4][13].
Structure-Activity Relationship (SAR) Insights
The pharmacological activity of 5-phenylfuran-2-carboxylate derivatives is highly dependent on the nature and position of substituents on both the phenyl and furan rings.
-
Substituents on the Phenyl Ring: For anti-inflammatory activity, the presence of electron-releasing or electron-donating groups (e.g., -NH2) on the phenyl ring appears to increase potency[7]. In contrast, for anticancer activity, hydrophobic groups on the N-phenyl ring of related benzofuran-2-carboxamides were found to potentiate both cytotoxicity and NF-κB inhibitory activity[10].
-
The Carboxylate Moiety: The conversion of the carboxylate ester to an amide (carboxamide) can significantly influence biological activity, often enhancing target affinity and pharmacokinetic properties through improved hydrogen bonding capabilities[8][14].
-
The Furan Ring: The introduction of a bromine atom at the 5-position not only influences the electronic properties of the scaffold but also provides a reactive handle for further chemical modifications via cross-coupling reactions, allowing for the synthesis of diverse compound libraries[1][15].
Key Experimental Methodologies
To ensure the reproducibility and validation of findings, a detailed and robust experimental protocol is essential. The following section outlines a standard procedure for assessing the cytotoxic effects of 5-phenylfuran-2-carboxylate derivatives.
Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay
This protocol describes the determination of the cytotoxic effects of test compounds on human cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) colorimetric assay[10].
Principle: The assay measures the metabolic activity of viable cells. Mitochondrial succinate dehydrogenase in living cells reduces the yellow tetrazolium salt (MTT) to a purple formazan product, the amount of which is directly proportional to the number of viable cells.
Materials:
-
Human cancer cell lines (e.g., HeLa, K562)
-
96-well microtiter plates
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compounds (5-phenylfuran-2-carboxylate derivatives)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette and microplate reader
Procedure:
-
Cell Seeding: a. Harvest exponentially growing cells and perform a cell count. b. Dilute the cell suspension to a density of 1 x 10^5 cells/mL in complete culture medium. c. Seed 100 µL of the cell suspension (1 x 10^4 cells/well) into each well of a 96-well plate. d. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: a. Prepare a stock solution of each test compound in DMSO. b. Create a series of serial dilutions of the compounds in complete culture medium to achieve the desired final concentrations. c. After the 24-hour incubation, carefully remove the old medium from the wells. d. Add 100 µL of the medium containing the various compound concentrations to the respective wells. Include wells for a vehicle control (medium with DMSO, same percentage as the highest compound concentration) and a positive control (a known cytotoxic drug).
-
MTT Incubation: a. Incubate the plate for another 48-72 hours at 37°C with 5% CO2. b. Following the treatment period, add 20 µL of the 5 mg/mL MTT solution to each well. c. Incubate the plate for an additional 4 hours at 37°C, allowing the formazan crystals to form.
-
Formazan Solubilization and Measurement: a. Carefully remove the medium containing MTT from each well without disturbing the formazan crystals. b. Add 150 µL of the solubilization buffer (e.g., DMSO) to each well to dissolve the purple crystals. c. Gently shake the plate for 10-15 minutes to ensure complete dissolution. d. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the untreated control cells using the formula: (% Viability) = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100. b. Plot the percentage of cell viability against the compound concentration on a logarithmic scale to generate a dose-response curve. c. Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) from the curve.
Caption: Standard experimental workflow for the MTT cytotoxicity assay.
Conclusion and Future Directions
The 5-phenylfuran-2-carboxylate scaffold represents a highly promising and versatile platform for the development of new therapeutic agents. The diverse pharmacological profile, spanning anti-inflammatory, anticancer, and antimicrobial activities, highlights its significant potential. The ability to readily modify the core structure through established synthetic chemistry allows for fine-tuning of potency, selectivity, and pharmacokinetic properties.
Future research should focus on several key areas:
-
Lead Optimization: Systematic modification of lead compounds identified in initial screenings to improve efficacy and reduce off-target effects.
-
Mechanism Elucidation: Deeper investigation into the specific molecular targets and signaling pathways modulated by the most potent derivatives.
-
In Vivo Studies: Advancing promising candidates to preclinical animal models to evaluate their efficacy, safety, and pharmacokinetic profiles in a whole-organism context.
-
Exploration of New Targets: Leveraging the versatility of the scaffold to explore its potential against other therapeutic targets and disease indications.
By continuing to explore the rich chemistry and pharmacology of this compound class, the scientific community can unlock its full potential to address unmet medical needs.
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Lin, C., et al. (n.d.). Synthesis and biological activity of 5-(2′-alkoxycarbonyl substituted phenoxy)furan-2-carboxylic acid derivatives. ResearchGate. [Link]
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Sengpracha, W., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry, 35(3). [Link]
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Abdel-Aziem, A., et al. (n.d.). Anti-inflammatory and analgesic activities of some novel carboxamides derived from 2-phenyl quinoline candidates. Allied Business Academies. [Link]
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Krátký, M., et al. (2023). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. Pharmaceuticals, 16(8), 1152. [Link]
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Szlachcikowska, E., et al. (2023). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. International Journal of Molecular Sciences, 24(21), 15598. [Link]
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Abdulmalik, O., et al. (2023). Targeted Modification of furan-2-carboxaldehydes into Michael Acceptor Analogs Yielded Long-Acting Hemoglobin Modulators with Dual Antisickling Activities. ACS Pharmacology & Translational Science. [Link]
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Obisesan, O., et al. (2022). Synthesis and Biological Activity of 2-(2-Amino-2-phenylethyl)-5-oxotetrahydrofuran-2-carboxylic Acid: A Microwave-Assisted 1,3-Dipolar Cycloaddition Approach. Chemistry, 4(4), 1339-1353. [Link]
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Mumtaz, F., et al. (2022). Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. Molecules, 27(21), 7246. [Link]
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Averkiev, B., et al. (2023). Fascinating Furanosteroids and Their Pharmacological Profile. Biomolecules, 13(8), 1184. [Link]
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Exploring the Therapeutic Potential of Furan-Based Compounds: A Technical Guide to Rational Drug Design
Executive Summary The furan scaffold has cemented its status as a "privileged structure" in modern medicinal chemistry. This whitepaper provides an in-depth, mechanistic exploration of furan-based compounds, detailing their pharmacodynamic advantages, structural liabilities, and the self-validating methodologies required to successfully shepherd these molecules through the drug development pipeline.
The Furan Scaffold: A Bioisosteric Powerhouse in Lead Optimization
As a Senior Application Scientist, I often approach lead optimization not merely as a structural exercise, but as a strategic modulation of a molecule's physicochemical destiny. The phenyl group is a ubiquitous scaffold in medicinal chemistry, crucial for ligand-receptor interactions[1]. However, its high lipophilicity and susceptibility to oxidative metabolism often lead to unfavorable pharmacokinetic profiles and the formation of reactive metabolites[1].
Enter the furan ring. As a five-membered aromatic heterocycle containing a single oxygen atom, furan serves as a highly effective bioisostere for the phenyl ring[2].
The Causality of Substitution: The ether oxygen in the furan ring contributes critical hydrogen bond acceptor capacity, fundamentally altering the hydrophilic-lipophilic balance of the molecule compared to a purely carbocyclic phenyl ring[2]. This targeted reduction in lipophilicity can drastically improve aqueous solubility while maintaining, or even enhancing, the required steric bulk for receptor binding[1].
Comparative Pharmacodynamics: Phenyl vs. Furan Substitutions
The decision to replace a phenyl ring with a furan is driven by the goal of improving potency, selectivity, or metabolic stability[1]. However, the biological activity of furan-based compounds is intricately linked to the nature and position of substituents, particularly at the C2 and C5 positions[3].
Table 1: Quantitative SAR Impact of Furan Substitution in Lead Optimization
| Parameter / Metric | Phenyl-Containing Scaffold | Furan-Containing Bioisostere | Causality / Mechanistic Impact |
| Receptor Affinity | High hydrophobic interaction | Enhanced H-bond acceptor capacity | The furan oxygen engages in novel dipole interactions with target kinase hinge regions. |
| Anticancer Potency (Chalcones) | Baseline IC50 (Compound 8) | >17-fold increase in potency (Compound 9)[3] | Furan integration alters the dihedral angle, optimizing the pharmacophore's fit into the binding pocket[3]. |
| Lung Cancer (A549) IC50 | Typically >100 µM | 43.38 µM (Compound 3e)[4] | Furan-bearing carbohydrazide derivatives enhance interaction with apoptotic proteins[4]. |
| Metabolic Stability | Prone to standard CYP450 oxidation | Susceptible to reactive epoxide formation[1] | Requires electron-withdrawing groups (e.g., nitro) at C2/C5 to deactivate the ring against oxidative cleavage[2]. |
Mechanisms of Action: Targeting Cellular Pathways
Furan derivatives exert profound antimicrobial and anticancer effects by targeting multiple cellular processes[5]. For instance, in antimicrobial applications, the nitro group on nitrofurantoin undergoes reductive activation within bacterial cells, producing reactive intermediates that disrupt ribosomal function[2].
In oncology, furan-fused chalcones and carbohydrazide derivatives have demonstrated potent antiproliferative effects[4]. The causality here lies in the furan ring's ability to modulate kinase signaling pathways, such as the PI3K/Akt axis, ultimately restoring apoptotic function in malignant cells[5].
Fig 1. Mechanistic pathway of PI3K/Akt inhibition by furan derivatives inducing apoptosis.
Experimental Methodologies: Building a Self-Validating System
In drug development, a protocol must be a self-validating system. If an assay fails, the architecture of the experiment must explicitly tell you why it failed. Below are the field-proven protocols for synthesizing and evaluating furan-based therapeutics.
Protocol A: Synthesis of Furan-Fused Chalcones via Claisen-Schmidt Condensation
Causality: The choice of a base-catalyzed multicomponent reaction ensures high atom economy, while the rigid furan core dictates the stereochemistry of the resulting enone system.
-
Reagent Preparation: Dissolve the furan-2-carboxaldehyde (1 equivalent) in a non-aqueous solvent such as anhydrous toluene. Validation: Anhydrous conditions prevent premature hydrolysis of the aldehyde.
-
Condensation: Add the corresponding acetophenone derivative (1.1 equivalents) followed by a catalytic amount of base (e.g., KOH). Stir at room temperature for 12-24 hours.
-
Reaction Monitoring: Monitor the reaction via TLC (Hexane:Ethyl Acetate 7:3). Validation: The complete disappearance of the starting furan-2-carboxaldehyde confirms conversion.
-
Purification: Quench the reaction with ice water, extract with dichloromethane, and purify the crude product via silica gel column chromatography.
Protocol B: In Vitro Anticancer Evaluation (MTT Assay)
Causality: The MTT assay measures cellular metabolic activity as a proxy for viability. To ensure trustworthiness, the protocol must include both vehicle controls (to baseline 100% viability) and positive controls (to validate the assay's dynamic range)[3].
-
Cell Seeding: Plate A549 lung cancer cells in a 96-well plate at a density of 5×103 to 1×104 cells/well[3]. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere. Validation: This 24-hour window ensures cells are in the exponential log-growth phase prior to treatment.
-
Compound Treatment: Treat cells with a concentration gradient of the furan derivative (e.g., 1 µM to 500 µM)[3]. Include a vehicle control (0.1% DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours[3]. Causality: Viable cells will reduce the yellow tetrazolium salt into purple formazan crystals via mitochondrial succinate dehydrogenase.
-
Solubilization & Measurement: Discard the media and dissolve the formazan crystals in 150 µL of DMSO. Measure absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value—the concentration causing 50% inhibition of cell growth—from the dose-response curve[5].
Fig 2. Self-validating experimental workflow from furan synthesis to biological screening.
Pharmacokinetic Liabilities & Rational Lead Optimization
While furan is a privileged scaffold, it is not without liabilities. The electron-rich nature of the furan ring makes it highly reactive in electrophilic substitution reactions[2]. In vivo, furan rings can undergo cytochrome P450-mediated oxidation, leading to the formation of reactive cis-enedione or epoxide metabolites[1],[2].
The Causality of Toxicity: These electrophilic intermediates can covalently bind to cellular nucleophiles (such as glutathione or hepatic proteins), leading to hepatotoxicity.
The Optimization Strategy: As medicinal chemists, we mitigate this risk by strategically placing electron-withdrawing groups (EWGs) at the C2 and C5 positions[2]. For example, the addition of a nitro group not only deactivates the furan ring against oxidative epoxidation but also serves as the mechanistic trigger for antimicrobial activity via reductive activation[2].
Conclusion
The strategic incorporation of the furan scaffold represents a masterclass in bioisosteric replacement. By understanding the causal relationships between the furan ring's stereoelectronics, its metabolic fate, and its target interactions, drug development professionals can harness its full therapeutic potential across oncology, infectious diseases, and beyond.
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A Technical Guide to the Synthesis and Characterization of Methyl 5-Phenylfuran-2-carboxylate Derivatives
The furan nucleus is a foundational scaffold in a multitude of natural products and pharmaceuticals, prized for its distinct electronic properties and its role as a bioisostere for other aromatic systems.[1] Among its varied forms, 5-phenylfuran-2-carboxylate derivatives are of significant interest in medicinal chemistry, forming the core of compounds investigated for a range of biological activities, including potential antimycobacterial and phosphodiesterase type 4 (PDE4) inhibitory effects.[2][3] This guide offers a detailed exploration of the synthesis and structural elucidation of these valuable compounds, providing field-proven insights and robust protocols for researchers in drug discovery and organic synthesis.
Part 1: Synthetic Strategies for the Furan Core
The construction of the substituted furan ring is a pivotal step in accessing methyl 5-phenylfuran-2-carboxylate derivatives. While numerous methods exist for furan synthesis, the Paal-Knorr synthesis remains a highly versatile and widely adopted strategy.[1][4] Modern advancements, particularly in transition-metal catalysis and microwave-assisted synthesis, have further expanded the synthetic chemist's toolkit.
The Paal-Knorr Furan Synthesis: A Cornerstone Methodology
First reported in 1884, the Paal-Knorr synthesis is a robust method for preparing substituted furans from 1,4-dicarbonyl compounds.[1][5] The reaction is typically facilitated by acid catalysis, which drives an intramolecular cyclization followed by dehydration to yield the aromatic furan ring.[4]
Causality Behind the Mechanism: The reaction's efficiency hinges on several key transformations.[1][6] The process is initiated by the protonation of one carbonyl group, which increases its electrophilicity. This is followed by the tautomerization of the second carbonyl to its enol form. The crucial ring-forming step is an intramolecular nucleophilic attack of the enol oxygen on the protonated carbonyl carbon, which is often the rate-determining step.[1][5] Subsequent dehydration of the resulting hemiacetal intermediate forges the stable aromatic furan ring.[4]
Caption: The Paal-Knorr mechanism for furan synthesis.
Modern Synthetic Enhancements
While the traditional Paal-Knorr synthesis is effective, it can sometimes require harsh acidic conditions. Modern organic synthesis has introduced milder and more efficient alternatives.
-
Microwave-Assisted Synthesis: The application of microwave irradiation significantly accelerates reaction times, often leading to higher yields and reduced by-product formation.[7][8] This "green chemistry" approach is highly advantageous for creating libraries of furan derivatives efficiently.[7][8] Microwave heating directly interacts with polar molecules in the reaction, enabling rapid and uniform heating that surpasses the efficiency of conventional reflux methods.[8]
-
Transition-Metal Catalysis: For introducing the C5-phenyl group, cross-coupling reactions are indispensable. A prominent strategy involves the Suzuki coupling of a methyl 5-bromofuran-2-carboxylate intermediate with a suitably substituted phenylboronic acid.[9] This palladium-catalyzed reaction offers a powerful and modular approach to generate a diverse array of 5-aryl furan derivatives.[10]
Exemplary Synthetic Protocol: Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate
This protocol details a Meerwein arylation approach, a classic method for forming aryl-heteroaryl bonds.[2]
Step 1: Diazotization of 2-Fluoro-4-nitroaniline
-
Dissolve 2-fluoro-4-nitroaniline (3.2 mmol) in 5 mL of 6 M hydrochloric acid.
-
Cool the solution to 0 °C using an ice bath.
-
Add an aqueous solution of sodium nitrite (NaNO₂) (1.2 mmol) dropwise, ensuring the temperature remains between 0–5 °C.
-
Stir the resulting diazonium salt solution for 30 minutes at 0 °C.
Step 2: Coupling with Methyl furan-2-carboxylate
-
In a separate flask, prepare a solution of methyl furan-2-carboxylate (3.0 mmol) and copper(II) chloride (CuCl₂) (0.214 mmol) in acetone (1.88 mL).
-
Add the previously prepared diazonium salt solution dropwise to the furan solution under vigorous stirring.
-
Maintain the reaction temperature between 20–30 °C during the addition.
-
Allow the reaction to proceed for 3 hours, gradually warming to room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, perform an aqueous workup followed by purification via column chromatography to isolate the target compound.[2]
Part 2: Structural Characterization and Validation
Unambiguous characterization is critical to confirm the identity and purity of the synthesized methyl 5-phenylfuran-2-carboxylate derivatives. A combination of spectroscopic techniques provides a comprehensive structural profile.
Caption: A typical workflow for product purification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules.[11][12]
¹H and ¹³C NMR Spectral Features: The chemical shifts (δ) are highly diagnostic for the furan ring system.
| Assignment | Predicted ¹H NMR (δ, ppm) | Predicted ¹³C NMR (δ, ppm) | Rationale |
| Furan H-3 | ~7.28 | ~120.1 | The proton at C3 is coupled to the proton at C4, typically appearing as a doublet. The carbon is in a typical aromatic region.[9] |
| Furan H-4 | ~6.95 | ~110.4 | The proton at C4 is coupled to the proton at C3, also appearing as a doublet. This upfield shift relative to H-3 is characteristic.[9] |
| Phenyl Protons | 7.50 - 8.30 | 124.5 - 135.3 | The exact shifts and multiplicities depend on the substitution pattern of the phenyl ring.[9] |
| Methyl Ester (-OCH₃) | ~3.94 | ~52.4 | A characteristic singlet in the ¹H NMR spectrum integrating to three protons.[9] |
| Ester Carbonyl (C=O) | N/A | ~159.0 | A quaternary carbon with a downfield chemical shift due to the electronegative oxygen atoms.[9] |
| Furan C-2 & C-5 | N/A | ~145.4 & ~155.0 | These quaternary carbons are deshielded by the ring oxygen and substituents.[9] |
Note: Predicted values are based on data for methyl 5-(4-nitrophenyl)furan-2-carboxylate and may vary based on substitution.[9]
Standard Protocol for NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified solid in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[12]
-
Instrument Setup: Insert the sample into a high-field NMR spectrometer (e.g., 400 MHz or higher). Perform locking and shimming procedures to optimize magnetic field homogeneity.[11]
-
Data Acquisition: Acquire a standard ¹H NMR spectrum. Subsequently, acquire a proton-decoupled ¹³C NMR spectrum, which simplifies the spectrum to a single peak for each unique carbon environment.[12]
-
Data Processing: Process the raw data (Free Induction Decay) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift axis using the residual solvent peak or an internal standard like tetramethylsilane (TMS).[11]
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and elemental composition of the compound, and its fragmentation pattern offers structural clues. High-Resolution Mass Spectrometry (HRMS) is particularly valuable for confirming the molecular formula.[2][13]
Key Fragmentation Pathways (Electron Ionization): The fragmentation of furan-2-carboxylate esters is highly predictable.[14]
| m/z Value | Fragment Identity | Fragmentation Mechanism |
| M⁺ | Molecular Ion | The intact molecule with one electron removed. Its m/z value corresponds to the molecular weight.[14] |
| M - 31 | [M - OCH₃]⁺ | The most common fragmentation is the loss of the methoxy radical from the ester group, forming a stable furoylium cation.[14] |
| M - 59 | [M - COOCH₃]⁺ | Loss of the entire carbomethoxy group. |
| 95 (for base furoyl) | Furoylium Cation | For unsubstituted methyl furan-2-carboxylate, this highly stable ion is often the base peak.[14] |
Standard Protocol for GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution (e.g., 1-100 µg/mL) of the analyte in a volatile solvent like methanol or dichloromethane.[14]
-
Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS). An HP-5MS capillary column is commonly used for separating furan derivatives.[15][16]
-
GC Method: Inject the sample into the GC. Use a temperature program to separate the components of the sample mixture.
-
MS Method: As the compound elutes from the GC column, it enters the MS ion source (typically electron ionization at 70 eV). Acquire mass spectra across a suitable mass range.[16]
-
Data Analysis: Identify the chromatographic peak corresponding to the target compound. Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.[17][18]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[13]
| Wavenumber (cm⁻¹) | Vibrational Mode | Significance |
| ~3100-3150 | C-H stretch (aromatic) | Confirms the presence of both furan and phenyl rings. |
| ~2950-3000 | C-H stretch (aliphatic) | Corresponds to the methyl group of the ester. |
| ~1720-1730 | C=O stretch (ester) | A strong, sharp absorption band characteristic of the ester carbonyl group. |
| ~1500-1600 | C=C stretch (aromatic) | Multiple bands indicating the vibrations of the furan and phenyl rings.[19] |
| ~1000-1300 | C-O stretch | Bands corresponding to the ester C-O and furan ring C-O-C bonds. |
Conclusion
The synthesis and characterization of methyl 5-phenylfuran-2-carboxylate derivatives are critical activities in modern drug discovery and materials science. A thorough understanding of classical reactions like the Paal-Knorr synthesis, coupled with modern techniques such as microwave-assisted protocols and palladium-catalyzed cross-couplings, provides a robust platform for generating molecular diversity.[1][8][9] Rigorous characterization using a suite of spectroscopic methods—NMR, MS, and IR—is essential for validating the structure and purity of these compounds, ensuring the integrity of subsequent research and development efforts.[2][12][13] The protocols and data presented in this guide serve as a comprehensive resource for scientists engaged in this exciting area of chemical research.
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Paal–Knorr synthesis - Wikipedia. (n.d.). Wikipedia. Retrieved March 10, 2026, from [Link]
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Mechanism of the Paal–Knorr reaction: the importance of water mediated hemialcohol pathway - RSC Publishing. (n.d.). Royal Society of Chemistry. Retrieved March 10, 2026, from [Link]
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Microwave assisted synthesis of β-keto thioethers and furan derivatives by thiol directed multicomponent reactions - New Journal of Chemistry (RSC Publishing). (n.d.). Royal Society of Chemistry. Retrieved March 10, 2026, from [Link]
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Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PubMed. (2023, February 8). PubMed. Retrieved March 10, 2026, from [Link]
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Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - MDPI. (2023, February 8). MDPI. Retrieved March 10, 2026, from [Link]
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Infrared examination of rotational isomerism in alkyl furan-2-carboxylates : determination of thermodynamic parameters from infrared data - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.). Royal Society of Chemistry. Retrieved March 10, 2026, from [Link]
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REGIOSPECIFIC PREPARATION OF SUBSTITUTED FURANS FROM SOME 5-SUBSTITUTED DERIVATIVES OF 1,1-DIETHOXYALK-3-YN-2-ONES. (n.d.). CORE. Retrieved March 10, 2026, from [Link]
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Strategies to control the selectivity of transition metal catalyzed C-H functionalizations and a scalable synthesis of furan-2, 5-dicarboxylic acid by carbonate-promoted C-H carboxylation | Stanford Digital Repository. (n.d.). Stanford Digital Repository. Retrieved March 10, 2026, from [Link]
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A Comprehensive Technical Guide on 5-Phenylfuran-2-Carboxylic Acid Esters: Synthesis, Biological Activity, and Drug Development
Executive Summary
The furan ring is a privileged scaffold in medicinal chemistry, embedded within numerous antibacterial, antiviral, and antineoplastic agents. Among its derivatives, 5-phenylfuran-2-carboxylic acid and its corresponding esters and amides have emerged as highly versatile pharmacophores. Recent literature highlights their critical role as non-transition-state inhibitors of Mycobacterium tuberculosis (Mtb) salicylate synthase (MbtI)[1], microtubule stabilizing agents in oncology[2], and precursors to potent antifungal and antitumor monoterpene esters[3].
This technical whitepaper synthesizes the current literature, detailing the mechanistic pathways, structure-activity relationships (SAR), and field-proven synthetic protocols required to develop and evaluate 5-phenylfuran-2-carboxylic acid derivatives.
Mechanistic Pathways and Therapeutic Targets
Understanding the causality behind a molecule's biological activity is paramount for rational drug design. The 5-phenylfuran-2-carboxylate core exhibits polypharmacology depending on its substitution pattern and functionalization at the C2 position.
Antimycobacterial Activity via MbtI Inhibition
The rise of multidrug-resistant tuberculosis necessitates novel therapeutic targets. MbtI is a magnesium-dependent salicylate synthase that catalyzes the first step in the biosynthesis of mycobactins—lipid-soluble siderophores essential for Mtb iron acquisition and survival within host macrophages[4].
High-throughput and virtual screening campaigns have identified 5-phenylfuran-2-carboxylic acid derivatives as potent, non-transition-state inhibitors of MbtI[4]. By blocking the conversion of chorismate to salicylate, these compounds effectively starve the mycobacteria of iron, attenuating virulence without affecting human cells (which lack the MbtI enzyme)[1],[5].
Diagram 1: MbtI Inhibition Pathway by 5-Phenylfuran-2-carboxylic acid derivatives.
Oncology: Microtubule Stabilization and Antitumor Esters
Beyond infectious diseases, the esterification and amidation of the 5-phenylfuran-2-carboxylic acid core yield potent anticancer agents.
-
Microtubule Stabilizing Agents (MSAs): Furan-2-carboxamide derivatives act as selective MSAs. By stabilizing tubulin polymers, they abrogate chromosomal segregation during cell division, leading to mitotic arrest and subsequent apoptosis[2].
-
Monoterpene Esters: Linking the furan core with biologically active monoterpenes (e.g., thymol) via esterification produces compounds like 2-isopropyl-5-methylphenyl 5-phenylfuran-2-carboxylate, which demonstrates significant in vitro antitumor activity against Bel-7402 hepatoma cells[3].
Synthetic Methodologies & Experimental Protocols
As an application scientist, ensuring the reproducibility and scalability of chemical libraries is critical. The synthesis of 5-phenylfuran-2-carboxylic acid esters relies on a robust Suzuki-Miyaura cross-coupling, followed by controlled saponification.
Standardized Protocol: Synthesis of 5-Phenylfuran-2-Carboxylic Acid
The following protocol is a self-validating system designed to maximize yield while preventing the degradation of the acid-sensitive furan core[6].
Step 1: Suzuki-Miyaura Cross-Coupling (Ester Synthesis)
-
Reagents: Methyl 5-bromofuran-2-carboxylate (26.8 g, 131 mmol), phenylboronic acid (20.7 g, 133 mmol), Toluene (30 mL), aqueous Na₂CO₃ (2 M, 70 mL), and Pd(PPh₃)₄ (7.7 g, 6.5 mmol)[6].
-
Procedure:
-
Purge a three-necked flask with N₂ to prevent catalyst oxidation.
-
Add all reagents and reflux the biphasic mixture at 100 °C for 18 hours.
-
Cool to room temperature, extract the aqueous layer with Ethyl Acetate (EtOAc).
-
Dry the combined organic phases over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify via silica gel column chromatography (eluent: hexane/Et₂O = 9/1) to isolate methyl 5-phenylfuran-2-carboxylate [6].
-
-
Causality & Logic: The biphasic toluene/aqueous Na₂CO₃ system ensures optimal solubility for both the organic substrates and the inorganic base required for transmetalation. Pd(PPh₃)₄ is selected as a robust zero-valent catalyst that effectively inserts into the C-Br bond of the electron-rich furan ring[6].
Step 2: Controlled Basic Hydrolysis
-
Reagents: Methyl 5-phenylfuran-2-carboxylate (14.9 g, 63 mmol), Toluene (40 mL), aqueous KOH (2 M, 400 mL)[6].
-
Procedure:
-
Combine the ester, toluene, and KOH in a flask and heat at 70 °C for 15 hours.
-
Add EtOAc to the reaction solution and separate the water layer.
-
Critical Step: Cool the water layer to 0 °C. Slowly add 3 N HCl dropwise until acidic.
-
Extract the precipitated product with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate to yield 5-phenylfuran-2-carboxylic acid as a white solid[6].
-
-
Causality & Logic: Furans are notoriously sensitive to strong acids, which can trigger ring-opening reactions or decarboxylation upon heating. Therefore, a saponification approach using KOH is employed. The subsequent acidification is strictly temperature-controlled at 0 °C to safely precipitate the carboxylic acid without degrading the heteroaromatic core[6].
Diagram 2: Synthetic workflow and derivatization of 5-phenylfuran-2-carboxylic acid.
Structure-Activity Relationship (SAR) Data
To guide future drug development, quantitative biological data for key 5-phenylfuran-2-carboxylic acid derivatives are summarized below.
SAR studies on the MbtI target reveal that adding bulky, lipophilic groups at the 5-position of the phenyl ring (e.g., isobutoxy groups) is well-tolerated in the enzyme's binding pocket. This modification significantly enhances the compound's ability to penetrate the lipid-rich mycobacterial cell wall, drastically improving the whole-cell Minimum Inhibitory Concentration (MIC₉₉)[5],[7].
Table 1: Biological Evaluation of Key Derivatives
| Compound | Target / Assay | IC₅₀ (μM) | MIC₉₉ (μM) | Key Structural Feature |
| Lead Compound I | MbtI (M. tuberculosis) | 6.3 | 250 | Unsubstituted 5-phenyl ring[5] |
| Compound 1e | MbtI (M. tuberculosis) | 11.2 | 32 | 3-cyano-5-isobutoxyphenyl group[5] |
| Furan-2-carboxamides | Microtubules (Cancer) | 4.0 - 8.0 | N/A | Amide linkage at C2[2] |
| Compound 37 (Thymol ester) | Bel-7402 cells (Antitumor) | Active | N/A | Thymol esterification at C2[3] |
Conclusion & Future Perspectives
The 5-phenylfuran-2-carboxylic acid ester scaffold represents a highly tunable platform for medicinal chemistry. By leveraging robust Suzuki-Miyaura coupling and careful functional group manipulation, researchers can access a vast chemical space. Current trajectory in the literature suggests that future optimizations will likely focus on:
-
Nano-enabling formulations: Encapsulating highly lipophilic derivatives (like Compound 1e) into nanoparticles to improve bioavailability and targeted delivery to alveolar macrophages in tuberculosis therapy[5].
-
Dual-target inhibitors: Exploring derivatives that simultaneously inhibit MbtI and other mycobacterial targets (e.g., MptpB) to prevent resistance generation.
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The Antitubercular Activity of 5-Phenyl-Furan-2-Carboxylic Acids: Targeting MbtI and Siderophore Biosynthesis
Content Type: Technical Whitepaper Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary
The relentless emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) Mycobacterium tuberculosis (Mtb) necessitates the discovery of novel therapeutic targets[1]. Traditional antitubercular drugs primarily target cell wall biosynthesis, protein translation, or DNA replication. However, targeting bacterial virulence and host-pathogen interactions—specifically iron acquisition—represents a paradigm shift in antitubercular drug discovery. This whitepaper provides an in-depth technical analysis of 5-phenyl-furan-2-carboxylic acids , a highly potent class of inhibitors targeting the mycobacterial salicylate synthase (MbtI)[2]. By dissecting the structure-activity relationship (SAR), crystallographic data, and self-validating experimental workflows, this guide serves as a comprehensive resource for optimizing this promising class of anti-virulence agents.
Mechanistic Grounding: The MbtI Siderophore Pathway
Iron is an essential cofactor for Mtb survival, required for fundamental processes such as respiration and DNA synthesis[2]. Within the hostile, iron-restricted environment of the host macrophage, Mtb relies on the biosynthesis of high-affinity iron chelators known as siderophores (mycobactins and carboxymycobactins)[3].
The first committed step in mycobactin biosynthesis is catalyzed by MbtI , a Mg²⁺-dependent salicylate synthase belonging to the chorismate-utilizing enzyme (CUE) family[2]. MbtI converts chorismate into salicylate and pyruvate. Salicylate is subsequently activated and incorporated into the mycobactin core by a complex of non-ribosomal peptide synthetases (NRPS) and polyketide synthases (PKS)[2]. Because MbtI is absent in mammalian cells, its selective inhibition starves the pathogen of iron without inducing off-target human toxicity[3].
Fig 1: The MbtI-mediated siderophore biosynthetic pathway essential for Mtb iron acquisition.
Structural Chemistry & SAR Insights
The 5-phenyl-furan-2-carboxylic acid scaffold is currently the most potent known pharmacophore for MbtI inhibition[2]. The structural logic of this scaffold relies on three primary interactions within the MbtI active site:
-
The Carboxylic Acid Moiety: Acts as a bidentate ligand, directly coordinating the essential Mg²⁺ ion in the active site and forming critical hydrogen bonds with conserved residues (e.g., Tyr385, Arg405)[2].
-
The Furan Ring: Serves as a rigid, planar linker that correctly orients the functional groups while engaging in hydrophobic interactions with the active site wall[4].
-
The 5-Phenyl Substitution: Projects into a highly flexible hydrophobic pocket. The electronic and steric properties of substituents on this phenyl ring dictate both the binding affinity ( Ki ) and the ability to induce an "open" or "closed" enzyme conformation[2].
Crystallographic Challenges and Prodrug Strategies
A significant bottleneck in the development of 5-phenyl-furan-2-carboxylic acids is their intrinsic imperviousness to crystallization, driven by poor solubility and rapid precipitation, which prevents ordered crystal lattice formation[4]. To bypass this and obtain high-resolution X-ray diffraction (SC-XRD) data, researchers often synthesize esterified prodrugs (e.g., methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate)[1]. These esters exhibit improved solubility and crystallization propensity, allowing for precise structural mapping[1].
Quantitative SAR Summary
| Compound | Target | MbtI Inhibition | Mtb Activity | PDB ID | Key Structural Feature & Causality |
| 5-(3-cyanophenyl)furan-2-carboxylic acid | MbtI | Ki≈4μM | Highly Active | 6ZA4[5] | Cyano group acts as a strong H-bond acceptor, maximizing affinity in the hydrophobic pocket[3]. |
| 5-(3-carboxyphenyl)furan-2-carboxylic acid | MbtI | IC50≈35μM | Modest | 8QC4[6] | Carboxy substitution limits mycobacterial membrane permeability despite target binding[2]. |
| 5-(4-nitrophenyl)furan-2-carboxylic acid | MbtI | Potent | Active | N/A[4] | Strong electron-withdrawing nitro group enhances the polarization of the furan core[4]. |
| Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate | Prodrug | N/A (Requires hydrolysis) | Active | N/A[1] | Esterification improves crystallization and cellular uptake; fluoro group adds metabolic stability[1]. |
Experimental Workflows & Self-Validating Protocols
To ensure scientific integrity, the evaluation of MbtI inhibitors must follow a rigorous, multi-tiered workflow. The following protocols detail the causality behind each experimental choice.
Fig 2: Sequential workflow from chemical synthesis to ex vivo validation of MbtI inhibitors.
Protocol 1: Synthesis via Meerwein Arylation
Standard Suzuki-Miyaura cross-coupling often fails for these compounds due to the instability of furan-2-boronic acids. The Meerwein arylation provides a highly regioselective alternative[1].
-
Diazotization: Dissolve the substituted aniline (e.g., 2-fluoro-4-nitroaniline) in 6 M HCl at 0–5 °C. Slowly add aqueous NaNO2 .
-
Causality: Maintaining the reaction near 0 °C is critical to prevent the highly unstable diazonium salt from decomposing into a phenol derivative[1].
-
-
Arylation: Add the diazonium solution dropwise to a mixture of methyl furan-2-carboxylate and CuCl2 in aqueous acetone at 20–30 °C.
-
Causality: The Cu(II) catalyst facilitates a single-electron transfer, generating an aryl radical that selectively attacks the electron-rich 5-position of the furan ring[1].
-
-
Saponification: Treat the resulting ester with NaOH in MeOH/ H2O , followed by acidification with HCl to precipitate the free acid.
-
Causality: The free carboxylic acid is strictly required for biological activity, as the ester cannot coordinate the active site Mg²⁺ ion[4].
-
Protocol 2: Fluorimetric MbtI Inhibition Assay
This assay leverages the intrinsic fluorescence of the product (salicylate) to provide a continuous, label-free kinetic readout[2].
-
Buffer Preparation: Prepare 50 mM HEPES (pH 7.5) containing 5 mM MgCl2 .
-
Causality: MbtI is strictly Mg²⁺-dependent. A control well lacking MgCl2 must be included to self-validate that the observed enzymatic activity is metal-dependent and not an artifact[2].
-
-
Enzyme-Inhibitor Pre-incubation: Incubate recombinant Mtb MbtI (50 nM) with varying concentrations of the furan derivative for 10 minutes at 37 °C.
-
Causality: Allows the system to reach binding equilibrium, which is essential for accurately calculating the Ki of competitive inhibitors.
-
-
Reaction Initiation & Detection: Add chorismate (50 µM) to initiate the reaction. Monitor fluorescence continuously at λex=305 nm and λem=410 nm.
-
Causality: Salicylate naturally fluoresces at these wavelengths due to its conjugated ortho-hydroxyl and carboxyl groups, whereas chorismate does not, allowing direct product quantification without secondary coupled enzymes.
-
Protocol 3: Ex Vivo Macrophage Infection Assay
Inhibitors must prove efficacy in the physiological niche of Mtb: the host macrophage[3].
-
Cell Preparation: Culture MPI-2 murine cells and differentiate them into alveolar-like macrophages.
-
Causality: MPI-2 cells are utilized because they are a robust, self-renewing surrogate for primary alveolar macrophages, providing a highly reproducible, iron-restricted intracellular environment[3].
-
-
Infection: Infect the macrophages with GFP-expressing Mtb H37Rv at a defined Multiplicity of Infection (MOI). Wash extensively to remove extracellular bacteria.
-
Treatment & Imaging: Treat infected cells with the MbtI inhibitor. Quantify the intracellular bacterial load via high-content fluorescence microscopy over 72 hours.
-
Causality: This self-validating step confirms three critical parameters simultaneously: (A) the compound's ability to cross the eukaryotic membrane, (B) its stability within the acidic phagolysosome, and (C) its on-target efficacy in an iron-depleted environment[3].
-
Conclusion & Translational Outlook
The 5-phenyl-furan-2-carboxylic acid class represents a highly rationalized approach to anti-virulence therapy in tuberculosis. By selectively targeting MbtI[2], these compounds bypass the mechanisms of resistance associated with standard cell-wall synthesis inhibitors. Future drug development efforts must focus on optimizing the pharmacokinetic profile of these molecules—specifically utilizing ester prodrug strategies to enhance cell permeability and bioavailability[1]—while maintaining the precise stereoelectronic requirements for active site Mg²⁺ coordination.
References[4] 5-(4-Nitrophenyl)furan-2-carboxylic Acid. MDPI. URL:https://www.mdpi.com/1422-8599/2022/4/M1514[1] Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. MDPI. URL:https://www.mdpi.com/1422-8599/2022/4/M1496[6] 8QC4: M. tuberculosis salicylate synthase MbtI in complex with 5-(3-carboxyphenyl)furan-2-carboxylic acid. RCSB PDB. URL:https://www.rcsb.org/structure/8QC4[2] Structural Study of a New MbtI-Inhibitor Complex: Towards an Optimized Model for Structure-Based Drug Discovery. PMC (NIH). URL:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10673397/[3] Synthesis and Assessment of the In Vitro and Ex Vivo Activity of Salicylate Synthase (Mbti) Inhibitors as New Candidates for the Treatment of Mycobacterial Infections. PubMed (NIH). URL:https://pubmed.ncbi.nlm.nih.gov/36015139/[5] 6ZA4: M. tuberculosis salicylate synthase MbtI in complex with 5-(3-cyanophenyl)furan-2-carboxylate. RCSB PDB. URL: https://www.rcsb.org/structure/6ZA4
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The Rising Promise of Substituted Furan Derivatives in Oncology: A Technical Guide for Drug Development Professionals
Preamble: The Furan Scaffold - A Privileged Structure in Anticancer Drug Discovery
The furan ring, a five-membered aromatic heterocycle containing a single oxygen atom, has emerged as a cornerstone in medicinal chemistry.[1][2] Its unique electronic and steric properties often allow it to serve as a bioisostere for phenyl rings, which can lead to enhanced metabolic stability and improved interactions with biological targets.[1][2] In the realm of oncology, furan-containing molecules are a burgeoning class of therapeutic agents, demonstrating a wide array of cytotoxic effects against various cancer cell lines.[3][4] Their mechanisms of action are diverse and multifaceted, frequently involving the induction of apoptosis, arrest of the cell cycle, and inhibition of critical cellular machinery like tubulin polymerization, often through the modulation of key signaling pathways.[3][5] This guide provides a comprehensive technical overview of the anticancer properties of substituted furan derivatives, synthesizing data from multiple studies to present a clear picture of their cytotoxic efficacy, detailing the experimental procedures used to validate these findings, and visualizing the complex signaling networks involved.
I. The Chemical Landscape: Synthesis of Anticancer Furan Derivatives
The synthesis of furan derivatives with potential anticancer activity is a dynamic area of research, with various strategies employed to generate diverse chemical libraries for screening. A common and effective approach involves the reaction of α-haloketones with β-dicarbonyl compounds under basic conditions, which can yield tricarbonyls or dihydrofurans that are subsequently condensed to form the furan ring.[6][7] Another established method is the synthesis of furan-fused chalcones, which has shown considerable promise.[8]
Exemplary Synthetic Protocol: Furan-Fused Chalcones
The following protocol outlines a general procedure for the synthesis of furan-fused chalcones, adapted from established methodologies.[8]
Objective: To synthesize 3-phenyl-5-cinnamoyl-6-hydroxybenzofuran as a representative furan-fused chalcone.
Materials:
-
2',4'-dihydroxyacetophenone
-
Acetone
-
Potassium carbonate (K2CO3)
-
Potassium iodide (KI)
-
2-chloro-1-phenylethan-2-one
-
Ethanol
Step-by-Step Procedure:
-
To a solution of 2',4'-dihydroxyacetophenone (13.1 mmol) in 80 ml of acetone in a round-bottomed flask, add K2CO3 (39.3 mmol) and KI (6.5 mmol). Stir the mixture at room temperature.
-
Add 2-chloro-1-phenylethan-2-one (15.7 mmol) dropwise to the mixture.
-
Reflux the reaction mixture for 4 hours.
-
After cooling to room temperature, remove the organic solvent under reduced pressure.
-
Recrystallize the crude intermediate from ethanol to obtain the desired ether intermediate as a white solid.[8]
This general procedure can be adapted by using various substituted acetylbenzofurans and benzaldehyde derivatives to generate a library of furan-fused chalcones for structure-activity relationship studies.[8]
II. Unraveling the Anticancer Mechanisms of Furan Derivatives
The anticancer activity of furan-based compounds stems from their ability to interfere with multiple cellular processes essential for cancer cell proliferation and survival. The primary mechanisms investigated include the induction of apoptosis, cell cycle arrest, and the inhibition of tubulin polymerization.[3]
A. Induction of Apoptosis
Apoptosis, or programmed cell death, is a critical process that is often dysregulated in cancer. Several furan derivatives have been shown to induce apoptosis in cancer cells.[5] This is often investigated through the intrinsic mitochondrial pathway, which is characterized by changes in the levels of key regulatory proteins.
A key indicator of apoptosis is the externalization of phosphatidylserine, which can be detected using Annexin V/PI staining. Furthermore, the pro-apoptotic effects of these compounds can be confirmed by observing an increase in the levels of p53 and Bax, and a decrease in the level of the anti-apoptotic protein Bcl-2.[5]
B. Cell Cycle Arrest
The cell cycle is a tightly regulated process that governs cell division. Many anticancer drugs exert their effects by causing cell cycle arrest at specific phases, thereby preventing cancer cells from replicating. Furan derivatives have demonstrated the ability to induce cell cycle arrest, particularly at the G2/M phase.[5]
C. Inhibition of Tubulin Polymerization
Microtubules are dynamic polymers of tubulin that play a crucial role in cell division, motility, and intracellular transport.[5] Some furan derivatives have been identified as potent inhibitors of tubulin polymerization.[3][5] By disrupting microtubule dynamics, these compounds lead to mitotic arrest and subsequently, apoptosis.[3] This mechanism is a clinically validated target for several successful anticancer drugs.
III. Structure-Activity Relationships (SAR): Decoding the Pharmacophore
The biological activity of furan-based compounds is intricately linked to the nature and position of substituents on the furan ring.[1] Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective anticancer agents.
Key findings from SAR studies include:
-
Importance of the Furan Ring: The presence of a furan moiety can significantly enhance antiproliferative activity compared to analogues lacking this ring. For instance, the attachment of a furan ring to a chalcone scaffold has been shown to dramatically increase its potency.[1][8]
-
Substituent Positions: Modifications at the C2 and C5 positions of the furan ring are often critical for modulating biological activity.[1][2]
-
Electron-Withdrawing Groups: The introduction of electron-withdrawing groups, such as a nitro group, can enhance the antibacterial and anticancer activity of furan derivatives.[2]
-
Fused Ring Systems: Fusing the furan ring with other aromatic systems, such as in benzofurans and naphthofurans, is a common strategy to enhance anticancer properties.[8][9][10]
IV. Quantitative Assessment of Anticancer Activity
The anticancer potential of furan derivatives is initially evaluated by their cytotoxic effects on various cancer cell lines. The half-maximal inhibitory concentration (IC50), which is a measure of a compound's potency, is a key metric in these assessments.[3]
Comparative Cytotoxicity Data
The following table summarizes the IC50 values of several furan derivatives against various human cancer cell lines, as reported in the literature.
| Compound Class | Specific Derivative(s) | Cancer Cell Line | IC50 (µM) | Reference |
| Furan-fused Chalcones | Compound 8 | HL60 (promyelocytic leukemia) | 17.2 | [8] |
| Furan-fused Chalcones | Compound 6a | HL60 (promyelocytic leukemia) | 20.9 | [8] |
| Furan-based Derivatives | Pyridine carbohydrazide 4 | MCF-7 (breast cancer) | 4.06 | [5] |
| Furan-based Derivatives | N-phenyl triazinone 7 | MCF-7 (breast cancer) | 2.96 | [5] |
| Furan Derivatives | Compound 1 | HeLa (cervical cancer) | 0.08 - 8.79 (range) | [6][7] |
| Furan Derivatives | Compound 24 | HeLa (cervical cancer) | 0.08 - 8.79 (range) | [6][7] |
| Furan Derivatives | Compound 24 | SW620 (colorectal cancer) | Moderate to potent | [6][7] |
| Furan-conjugated Tripeptides | Conjugate 4 | HeLa (cervical cancer) | 0.28 | [11] |
V. Key Signaling Pathways Targeted by Furan Derivatives
Recent research has begun to elucidate the specific molecular targets and signaling pathways modulated by furan derivatives. A significant finding is the ability of some of these compounds to suppress the PI3K/Akt and Wnt/β-catenin signaling pathways by promoting the activity of the tumor suppressor PTEN.[6][7][12] The PI3K/Akt/mTOR pathway is a critical regulator of cell proliferation and survival and is often dysregulated in glioblastoma and other cancers.[13]
Caption: The PI3K/Akt signaling pathway and potential intervention by furan derivatives.
VI. Standardized Experimental Protocols
To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential. The following sections detail the methodologies for key in vitro assays used to characterize the anticancer properties of furan derivatives.
A. In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxic effects of furan derivatives on cancer cell lines and calculate their IC50 values.
Methodology:
-
Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the furan-based compounds for a defined period (e.g., 24, 48, or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[5]
B. Cell Cycle Analysis using Flow Cytometry
Objective: To analyze the distribution of cells in different phases of the cell cycle after treatment with a furan derivative.
Methodology:
-
Treat cancer cells with the furan compound for a specified duration.
-
Harvest the cells, wash them with PBS, and fix them in cold ethanol.
-
After fixation, treat the cells with RNase to remove RNA.
-
Stain the cells with a propidium iodide (PI) solution.
-
Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[3]
C. In Vitro Tubulin Polymerization Assay
Objective: To directly measure the effect of a furan derivative on the assembly of purified tubulin into microtubules.
Methodology:
-
Incubate purified tubulin with a GTP-containing buffer in a microplate.
-
Add the furan-based compound to the reaction mixture.
-
Monitor the change in absorbance over time at 340 nm, which corresponds to the polymerization of tubulin into microtubules.
-
Compare the polymerization curve of the treated sample to that of a control (vehicle) and a known tubulin polymerization inhibitor (e.g., colchicine) or promoter (e.g., paclitaxel).[3]
Caption: A typical experimental workflow for evaluating the anticancer properties of furan derivatives.
VII. Future Directions and Conclusion
Substituted furan derivatives represent a highly promising and versatile scaffold for the development of novel anticancer agents.[4] Their diverse mechanisms of action, including the ability to induce apoptosis, cause cell cycle arrest, and inhibit tubulin polymerization, make them attractive candidates for further investigation.[3][5] The ongoing exploration of their structure-activity relationships will undoubtedly lead to the design of more potent and selective compounds.[1] Furthermore, the identification of their molecular targets within key signaling pathways, such as the PI3K/Akt pathway, opens up new avenues for targeted cancer therapy.[6][7][12] While many of these compounds are still in the preclinical stages of development, the wealth of positive data suggests that furan-based drugs may play a significant role in the future of oncology.[9]
References
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Synthesis and Structure–Activity Relationship Studies of Furan-ring Fused Chalcones as Antiproliferative Agents. Anticancer Research. [Link]
-
Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. PMC. [Link]
-
Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors. Bentham Science Publishers. [Link]
-
Synthesis and Anticancer Activity of New ((Furan-2-yl)-1,3,4-thiadiazolyl)-1,3,4-oxadiazole Acyclic Sugar Derivatives. PubMed. [Link]
-
Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. [Link]
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Navigating the Antibacterial Potential of Novel Furan-2-Carboxylate Compounds: A Technical Guide
For Immediate Release
In the face of escalating antimicrobial resistance, the scientific community is in a relentless pursuit of novel chemical entities with potent antibacterial activity. Among the promising scaffolds, furan-containing compounds have emerged as a significant area of interest due to their diverse pharmacological properties.[1][2][3][4][5] This technical guide provides researchers, scientists, and drug development professionals with an in-depth overview of the core methodologies for evaluating the antibacterial efficacy of novel furan-2-carboxylate compounds.
The furan nucleus, a five-membered aromatic ring containing one oxygen atom, is a structural motif present in numerous natural and synthetic bioactive molecules.[1][5] Its derivatives have demonstrated a wide spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer effects.[1][4][5][6] The exploration of furan-2-carboxylate derivatives, in particular, offers a fertile ground for the discovery of new antibacterial agents with potentially unique mechanisms of action.[1]
Part 1: Foundational In Vitro Antibacterial Evaluation
The initial assessment of any novel compound's antibacterial potential hinges on robust and standardized in vitro screening methods. These assays provide the foundational data for hit identification and prioritization for further development.
Preliminary Screening: The Kirby-Bauer Disk Diffusion Method
The disk diffusion method, standardized by bodies like the European Committee on Antimicrobial Susceptibility Testing (EUCAST), offers a qualitative and widely used preliminary screening tool.[7] It is a versatile and cost-effective method suitable for testing a broad range of bacteria.
Causality Behind the Choice: This method is selected for its simplicity, speed, and ability to screen multiple compounds against various bacterial strains simultaneously. The resulting zone of inhibition provides a clear visual indication of antibacterial activity, allowing for rapid identification of promising candidates.
Experimental Protocol: Kirby-Bauer Disk Diffusion Assay
-
Bacterial Inoculum Preparation: From a fresh overnight culture of the test bacterium on a non-selective agar plate, prepare a direct colony suspension in sterile saline to a density equivalent to a 0.5 McFarland turbidity standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for Escherichia coli.
-
Plate Inoculation: Within 15 minutes of preparation, evenly swab the surface of a Mueller-Hinton (MH) agar plate with the standardized inoculum.
-
Disk Application: Aseptically apply sterile paper disks (6 mm diameter) impregnated with a known concentration of the test furan-2-carboxylate compound onto the agar surface. Ensure firm contact. A standard antibacterial drug, such as ciprofloxacin (10 µ g/disc ), should be used as a positive control.[8]
-
Incubation: Incubate the plates within 15 minutes of disk application at 35-37°C for 16-20 hours in ambient air.[9]
-
Result Interpretation: Measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm). The size of the zone is proportional to the susceptibility of the bacterium to the compound.
Quantitative Assessment: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
Following a positive result in the preliminary screening, a quantitative assessment is crucial to determine the potency of the compound. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after a specific incubation period.[10][11] This method is recommended by both EUCAST and the Clinical and Laboratory Standards Institute (CLSI).[10][12]
Causality Behind the Choice: The broth microdilution method provides a quantitative MIC value, which is essential for comparing the potency of different compounds and for guiding further structure-activity relationship (SAR) studies.[11] Its standardized nature ensures reproducibility and comparability of results across different laboratories.[11][13]
Experimental Protocol: Broth Microdilution Assay
-
Compound Preparation: Prepare a stock solution of the furan-2-carboxylate compound in a suitable solvent. Perform serial two-fold dilutions of the compound in a 96-well microtiter plate using an appropriate broth medium, such as Cation-Adjusted Mueller-Hinton Broth (CAMHB).[11]
-
Inoculum Preparation: Prepare a bacterial suspension of 0.5 McFarland standard and then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[10]
-
Plate Inoculation and Incubation: Inoculate each well containing the serially diluted compound with the prepared bacterial inoculum. Include a growth control well (broth and inoculum only) and a sterility control well (broth only).[11] Incubate the plate at 35-37°C for 16-20 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[11]
Part 2: Elucidating the Mechanism of Action
Identifying the cellular target of a novel antibacterial compound is a critical step in its development. For furan-based compounds, several mechanisms of action have been proposed, including inhibition of cell wall synthesis, DNA gyrase, and other essential enzymes.[14][15]
A Self-Validating Approach to Mechanism of Action Studies: A multi-pronged approach combining genetic and biochemical techniques provides a robust and self-validating system for target identification.
Target Identification through Resistant Mutant Selection and Whole-Genome Sequencing
Causality Behind the Choice: This genetic approach directly links the antibacterial activity of the compound to a specific gene or set of genes. By identifying mutations that confer resistance, we can pinpoint the molecular target or pathway affected by the compound.
Experimental Workflow: Resistant Mutant Selection and Analysis
-
Resistant Mutant Selection: Expose a large population of a susceptible bacterial strain to sub-lethal concentrations of the furan-2-carboxylate compound on agar plates. Select for colonies that grow in the presence of the compound.
-
Confirmation of Resistance: Confirm the resistance phenotype of the selected mutants by re-testing their MIC against the compound.
-
Whole-Genome Sequencing: Perform whole-genome sequencing of the resistant mutants and the parent strain.
-
Comparative Genomics: Compare the genomes of the resistant mutants to the parent strain to identify single nucleotide polymorphisms (SNPs), insertions, or deletions that are consistently present in the resistant isolates.
-
Target Gene Identification: The mutated genes are strong candidates for the direct target of the compound or components of the pathway it inhibits. For instance, mutations in genes like lpxH could suggest inhibition of lipopolysaccharide synthesis.[15]
Biochemical Validation of the Identified Target
Causality Behind the Choice: Biochemical assays provide direct evidence of the compound's interaction with its putative target. This step is crucial for validating the findings from the genetic studies and for understanding the molecular basis of inhibition.
Experimental Protocol: In Vitro Enzyme Inhibition Assay (Example: DNA Gyrase)
-
Enzyme Purification: Purify the target enzyme (e.g., DNA gyrase) from the test bacterium.
-
Inhibition Assay: Perform an in vitro supercoiling inhibition assay. Incubate the purified enzyme with its DNA substrate in the presence of varying concentrations of the furan-2-carboxylate compound.
-
Analysis: Analyze the results using agarose gel electrophoresis. Inhibition of the enzyme's activity will result in a decrease in the amount of supercoiled DNA.
-
IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit 50% of the enzyme's activity.
Data Presentation and Visualization
Clear and concise presentation of data is paramount for interpretation and communication of results.
Table 1: Example of MIC Data for Novel Furan-2-Carboxylate Compounds
| Compound ID | Gram-Positive Bacteria (MIC in µg/mL) | Gram-Negative Bacteria (MIC in µg/mL) |
| Staphylococcus aureus | Bacillus subtilis | |
| Furan-A | 2 | 4 |
| Furan-B | 4 | 8 |
| Furan-C | >64 | >64 |
| Ciprofloxacin | 0.5 | 0.25 |
Note: The data presented in this table is for illustrative purposes only.
Diagrams for Conceptual Understanding
Visual representations of experimental workflows and biological pathways can significantly enhance comprehension.
Caption: Workflow for the antibacterial evaluation of novel compounds.
Caption: Logic of antibacterial mechanism of action.
Conclusion
The systematic evaluation of novel furan-2-carboxylate compounds requires a logical and multi-faceted approach, beginning with robust in vitro screening and progressing to detailed mechanism of action studies. The methodologies outlined in this guide provide a solid framework for researchers to effectively assess the antibacterial potential of these promising molecules. By adhering to standardized protocols and employing a combination of genetic and biochemical techniques, the scientific community can accelerate the discovery and development of new antibacterial agents to combat the growing threat of antimicrobial resistance.[16]
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Recent Advances in Syntheses and Antibacterial Activity of Novel Furan Derivatives. (n.d.). IntechOpen. Retrieved from [Link]
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Phutdhawong, W., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry, 35(3), 1080-1085. Retrieved from [Link]
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Taechowisan, T., et al. (2020). Evaluating the Effect of Methyl 5-(Hydroxy-Methyl) Furan-2-Carboxylate on Cytotoxicity and Antibacterial Activity. Science Alert. Retrieved from [Link]
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Sweidan, K., et al. (2022). Synthesis, Characterization, and Antimicrobial Evaluation of New Furan-2-Carboxamide Derivatives. Bentham Science. Retrieved from [Link]
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Taechowisan, T., et al. (2020). Evaluating the Effect of Methyl 5-(Hydroxy-Methyl) Furan-2-Carboxylate on Cytotoxicity and Antibacterial Activity. Request PDF. Retrieved from [Link]
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Jadhav, S. D., et al. (2022). Design, Synthesis And Pharmacological Activity Of Novel Furan-Azetidinone Derivatives For Antimicrobial Activity. Journal of Neonatal Surgery, 14(7), 610-616. Retrieved from [Link]
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Disk Diffusion and Quality Control. (n.d.). EUCAST. Retrieved from [Link]
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Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. (2006). ASM Journals. Retrieved from [Link]
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Synthesis, characterization, and antibacterial activity of the ligands including thiophene/furan ring systems and their Cu(II), Zn(II) complexes. (2013). Request PDF. Retrieved from [Link]
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Application Notes & Protocols: Synthesis of 5-Aryl Furan-2-Carboxylates via Meerwein Arylation
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 5-Aryl Furan-2-Carboxylates and the Strategic Advantage of Meerwein Arylation
The 5-aryl furan-2-carboxylate framework is a privileged scaffold in medicinal chemistry and materials science. Its derivatives are integral components of numerous biologically active compounds. The efficient construction of this motif is, therefore, a critical endeavor for the advancement of drug discovery and the development of novel functional materials.
Among the various synthetic strategies, the Meerwein arylation offers a direct and operationally simple approach. This reaction utilizes readily available anilines and furan-2-carboxylates to forge the key C-C bond, proceeding through a copper-catalyzed reaction involving an in situ generated aryldiazonium salt.[1][2] While other methods like Suzuki-Miyaura cross-coupling exist, the Meerwein arylation avoids the need for pre-functionalized starting materials such as arylboronic acids or 5-halofurans, presenting a more atom-economical pathway.[1]
This guide provides a comprehensive overview of the Meerwein arylation for the synthesis of 5-aryl furan-2-carboxylates, detailing the reaction mechanism, offering a validated experimental protocol, and discussing the scope and potential challenges of this valuable transformation.
Unraveling the Mechanism: A Step-by-Step Look at the Meerwein Arylation
The Meerwein arylation proceeds via a radical-based mechanism, a key aspect that dictates the reaction conditions and potential side products.[3][4] The currently accepted mechanism involves the following key steps:
-
Diazotization: The reaction commences with the conversion of a primary aromatic amine (aniline) into a reactive aryldiazonium salt. This is typically achieved by treating the aniline with sodium nitrite in the presence of a strong mineral acid, such as hydrochloric acid, at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.[1][5]
-
Single Electron Transfer (SET) and Aryl Radical Generation: A copper(I) species, generated in situ from a copper(II) salt, acts as the catalyst. It initiates a single electron transfer (SET) to the aryldiazonium salt. This process leads to the release of dinitrogen gas (N₂) and the formation of a highly reactive aryl radical.[4][6]
-
Radical Addition to the Furan Ring: The newly formed aryl radical rapidly adds to the electron-rich furan ring of the furan-2-carboxylate. This addition preferentially occurs at the C5 position, which is the most nucleophilic site and leads to a more stable radical intermediate.
-
Oxidation and Re-aromatization: The resulting furan radical intermediate is then oxidized by a copper(II) species back to a carbocation. This step regenerates the active copper(I) catalyst, allowing it to participate in another catalytic cycle.[7][8]
-
Deprotonation: Finally, a proton is lost from the carbocation intermediate, leading to the re-aromatization of the furan ring and the formation of the final 5-aryl furan-2-carboxylate product.
It is important to note that the reaction conditions, including the choice of solvent, catalyst, and the anion of the diazonium salt, can significantly influence the reaction yield and the formation of byproducts.[3][7]
Below is a visual representation of the proposed catalytic cycle for the Meerwein arylation.
Caption: Proposed mechanism for the copper-catalyzed Meerwein arylation.
Experimental Protocol: A Step-by-Step Guide
This protocol provides a general procedure for the Meerwein arylation of ethyl furan-2-carboxylate with a substituted aniline.
Materials:
-
Substituted Aniline (1.0 eq)
-
Ethyl furan-2-carboxylate (1.2 eq)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂) (1.0 eq)
-
Copper(II) Chloride (CuCl₂) (0.1 - 0.2 eq)
-
Acetone
-
Water (deionized)
-
Ice
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate
-
Hexanes
-
Silica Gel for column chromatography
Equipment:
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Dropping funnel
-
Thermometer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Standard glassware for extraction and filtration
Procedure:
Part 1: Preparation of the Aryldiazonium Salt Solution (Perform in a well-ventilated fume hood)
-
In a round-bottom flask, dissolve the substituted aniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice bath with vigorous stirring.
-
Prepare a solution of sodium nitrite (1.0 eq) in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the cold aniline solution, ensuring the temperature remains below 5 °C. The addition should be slow to control the exothermic reaction.
-
After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure complete diazotization. The resulting solution is the freshly prepared aryldiazonium salt.
Part 2: The Meerwein Arylation Reaction
-
In a separate, larger round-bottom flask, dissolve ethyl furan-2-carboxylate (1.2 eq) and a catalytic amount of copper(II) chloride (0.1 - 0.2 eq) in acetone.[1]
-
Cool this solution to the desired reaction temperature (this may range from 0 °C to room temperature depending on the specific substrates).
-
Slowly add the freshly prepared aryldiazonium salt solution from Part 1 to the furan-carboxylate solution with vigorous stirring. The rate of addition should be controlled to manage any gas evolution (N₂) and to maintain the reaction temperature.
-
After the addition is complete, allow the reaction mixture to stir for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
Part 3: Work-up and Purification
-
Once the reaction is complete, quench the reaction by pouring the mixture into a larger beaker containing water and ice.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can then be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-aryl furan-2-carboxylate.
Below is a workflow diagram illustrating the key stages of the experimental protocol.
Caption: Experimental workflow for the Meerwein arylation.
Data Summary: Substrate Scope and Typical Yields
The Meerwein arylation is compatible with a range of substituted anilines and furan derivatives. The electronic nature of the substituents on the aniline can influence the reaction efficiency. Electron-donating groups on the aniline generally lead to faster reaction rates, while electron-withdrawing groups can sometimes result in lower yields.
| Entry | Aryl Diazonium Salt Precursor (Aniline) | Furan Substrate | Catalyst | Typical Yield (%) |
| 1 | Aniline | Ethyl furan-2-carboxylate | CuCl₂ | 65-80 |
| 2 | 4-Methoxyaniline | Ethyl furan-2-carboxylate | CuCl₂ | 70-85 |
| 3 | 4-Chloroaniline | Ethyl furan-2-carboxylate | CuCl₂ | 60-75 |
| 4 | 4-Nitroaniline | Ethyl furan-2-carboxylate | CuCl₂ | 50-65 |
| 5 | Aniline | Methyl furan-2-carboxylate | CuCl₂ | 60-78 |
Note: Yields are approximate and can vary depending on the specific reaction conditions and scale.
Recent advancements have also explored the use of ceric ammonium nitrate (CAN) as a catalyst, which in some cases, can lead to shorter reaction times compared to the traditional copper-catalyzed method.[9][10]
Troubleshooting and Key Considerations
-
Stability of the Diazonium Salt: Aryldiazonium salts can be unstable and potentially explosive, especially when isolated. It is crucial to prepare them in situ at low temperatures and use them immediately.[11]
-
Side Reactions: The most common side reaction is the Sandmeyer reaction, where the diazonium group is replaced by a halide from the copper salt, leading to the formation of an aryl halide.[11] Careful control of the reaction temperature and stoichiometry can help to minimize this.
-
Catalyst Activity: The purity and activity of the copper catalyst are important. Ensure the use of a high-quality copper(II) chloride.
-
Reaction Monitoring: Close monitoring of the reaction by TLC is essential to determine the optimal reaction time and to avoid the formation of degradation products.
Conclusion: A Powerful Tool for Aryl-Furan Bond Formation
The Meerwein arylation represents a robust and valuable method for the synthesis of 5-aryl furan-2-carboxylates. Its operational simplicity, use of readily available starting materials, and directness make it an attractive strategy for both academic research and industrial applications. While careful control of the reaction conditions is necessary to ensure optimal yields and minimize side reactions, the protocol outlined in this guide provides a solid foundation for the successful implementation of this powerful transformation. Further developments, including the use of alternative catalysts and the application of photoredox catalysis, continue to expand the scope and utility of this classic reaction.[12][13][14]
References
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- SciSpace. (2009).
- Kindt, S., & Heinrich, M. R. (2016). Recent Advances in Meerwein Arylation Chemistry. Synthesis, 48(11), 1627–1640.
- BenchChem. (2025). A comparative study of the synthesis methods for 5-aryl furan-2-carbaldehydes. BenchChem Technical Support Team.
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- Ghosh, I., & König, B. (2016). Visible Light Mediated Photoredox Catalytic Arylation Reactions. Accounts of Chemical Research, 49(8), 1539–1550.
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- SciSpace. (2023). Recent advances in the application of Meerwein arylation for the synthesis of complex heterocycles at the Ivan Franko National University of Lviv (microreview).
- Bhat, K. S., & Holla, B. S. (2003). Facile synthesis of 5-aryl-furan-2-aldehyde and 5-aryl-furan-2-carboxylic acid using ceric ammonium nitrate. Journal of the Serbian Chemical Society, 68(11), 823–827.
- chemeurope.com. (n.d.).
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- ResearchGate. (n.d.). Scheme 1. a) Classic Meerwein arylation protocol and b)
- ResearchGate. (2025).
- Organic Syntheses. (n.d.). 3-Furancarboxylic acid, 2-methyl-5-phenyl-, ethyl ester.
- Rondestvedt, C. S. (1960). Arylation of Unsaturated Compounds by Diazonium Salts (The Meerwein Arylation Reaction). Organic Reactions, 11, 189–260.
- Sheikhi, Z., et al. (2020). Electrochemically induced Meerwein arylation as a green strategy for the synthesis of arylbenzoquinone derivatives under batch and flow conditions. Scientific Reports, 10(1), 2504.
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Application Note and Protocol: High-Purity Isolation of Methyl 5-phenylfuran-2-carboxylate using Flash Column Chromatography
Abstract: This comprehensive guide details a robust methodology for the purification of Methyl 5-phenylfuran-2-carboxylate by silica gel column chromatography. The protocol is designed for researchers, chemists, and drug development professionals engaged in the synthesis and isolation of heterocyclic compounds. By elucidating the principles behind the selection of chromatographic parameters, this document provides a framework for achieving high purity and yield. The described method is self-validating through systematic monitoring by Thin-Layer Chromatography (TLC) and is supported by practical, field-proven insights for troubleshooting and optimization.
Introduction: The Rationale for Chromatographic Purification
Methyl 5-phenylfuran-2-carboxylate is a heterocyclic compound with a furan core, a structural motif present in numerous biologically active molecules and pharmaceutical agents.[1] Synthetic routes to this and similar furan derivatives, such as the modified Meerwein arylation, often yield a crude product containing unreacted starting materials, catalysts, and side-products.[2] These impurities must be effectively removed to ensure the integrity of subsequent applications, including biological screening and further chemical transformations.
Column chromatography is a fundamental and powerful technique for the purification of organic compounds from complex mixtures.[3] The separation is based on the differential partitioning of the mixture's components between a stationary phase (in this case, silica gel) and a mobile phase (an organic solvent system).[4] For Methyl 5-phenylfuran-2-carboxylate, a compound of moderate polarity, normal-phase chromatography with a silica gel stationary phase is the method of choice.[5]
Pre-Purification Analysis: Thin-Layer Chromatography (TLC)
Before proceeding with column chromatography, it is imperative to develop an appropriate solvent system and assess the composition of the crude mixture using Thin-Layer Chromatography (TLC).[6] TLC serves as a rapid, small-scale pilot for the larger-scale column separation.
Principle of TLC for Method Development
TLC operates on the same principles as column chromatography, where compounds are separated based on their affinity for the stationary phase (silica gel) versus the mobile phase.[7] Polar compounds interact more strongly with the polar silica gel and thus travel a shorter distance up the TLC plate, resulting in a lower Retention Factor (Rf).[6] The ideal mobile phase for column chromatography should provide an Rf value for the target compound in the range of 0.25-0.35 to ensure good separation and a practical elution time.
Protocol for TLC Analysis
-
Plate Preparation: Use commercially available silica gel 60 F254 plates.[2] With a pencil, gently draw a baseline approximately 1 cm from the bottom of the plate.
-
Spotting: Dissolve a small amount of the crude Methyl 5-phenylfuran-2-carboxylate in a volatile solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the solution onto the baseline.[6]
-
Developing the Plate: Prepare a series of developing chambers (e.g., beakers covered with a watch glass) with different ratios of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate).[8] Place the spotted TLC plate into the chamber, ensuring the solvent level is below the baseline.[6]
-
Visualization: Once the solvent front has moved to about 1 cm from the top of the plate, remove it and mark the solvent front with a pencil.[6] Visualize the separated spots under a UV lamp (254 nm).[7] If necessary, further visualization can be achieved using a staining agent like potassium permanganate.[9]
-
Rf Calculation and Solvent System Selection: Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)[6] Select the solvent system that gives the best separation between the target compound and its impurities, with the target Rf value around 0.3. A common starting point for furan derivatives is a mixture of petroleum ether and ethyl acetate.[10]
Column Chromatography Protocol
This protocol is designed for the purification of approximately 1-2 grams of crude Methyl 5-phenylfuran-2-carboxylate. The column size and solvent volumes should be scaled accordingly for different amounts of crude material.
Materials and Equipment
| Item | Specification |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Hexanes/Ethyl Acetate (Optimized from TLC) |
| Crude Sample | Methyl 5-phenylfuran-2-carboxylate |
| Glassware | Chromatography column, flasks, beakers, test tubes |
| Other | Cotton wool, sand, rotary evaporator |
Step-by-Step Purification Procedure
-
Column Packing (Slurry Method):
-
Place a small plug of cotton wool at the bottom of the chromatography column and add a thin layer of sand.
-
In a beaker, prepare a slurry of silica gel in the chosen mobile phase.[9]
-
Pour the slurry into the column, gently tapping the sides to ensure even packing and dislodge any air bubbles.[9]
-
Add another layer of sand on top of the silica bed to prevent disturbance.
-
Continuously run the mobile phase through the column, never allowing the solvent level to drop below the top of the silica bed.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude product in a minimal amount of a volatile solvent like dichloromethane.
-
Add a small amount of silica gel to this solution and evaporate the solvent using a rotary evaporator to obtain a free-flowing powder.[9]
-
Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Begin eluting the column, collecting the eluent in fractions (e.g., 20 mL per fraction in test tubes).[11]
-
The flow rate should be maintained at a steady drip.
-
-
Monitoring the Separation:
-
Monitor the collected fractions by TLC to identify which ones contain the pure product.[9]
-
Spot a small aliquot from each fraction (or every few fractions) onto a TLC plate and develop it.
-
Combine the fractions that show a single spot corresponding to the Rf of the pure Methyl 5-phenylfuran-2-carboxylate.
-
-
Solvent Removal:
-
Combine the pure fractions into a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified Methyl 5-phenylfuran-2-carboxylate.[12]
-
Visual Workflow of the Purification Process
Caption: Workflow for the purification of Methyl 5-phenylfuran-2-carboxylate.
Troubleshooting Common Issues
| Problem | Potential Cause | Solution |
| Poor Separation | Inappropriate mobile phase polarity. | Re-optimize the solvent system using TLC. A gradient elution might be necessary.[5] |
| Column overloading. | Reduce the amount of crude sample loaded onto the column.[13] | |
| Compound Stuck on Column | Mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate).[8] |
| Cracked or Channeled Column | Improper packing of the silica gel. | Ensure the silica gel is packed as a uniform slurry and not allowed to run dry. |
| Broad or Tailing Peaks | Secondary interactions with silica. | For compounds with basic or acidic functionalities, adding a small amount of a modifier like triethylamine or acetic acid to the mobile phase can help.[5] |
Purity Assessment
After purification, the purity of the isolated Methyl 5-phenylfuran-2-carboxylate should be assessed using analytical techniques such as:
-
1H and 13C NMR Spectroscopy: To confirm the chemical structure and identify any remaining impurities.[2]
-
High-Performance Liquid Chromatography (HPLC): To quantify the purity of the compound.[14][15]
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.[2]
Logical Relationship of Chromatographic Parameters
Caption: Interplay of key parameters in column chromatography.
Conclusion
The protocol described in this application note provides a reliable and efficient method for the purification of Methyl 5-phenylfuran-2-carboxylate. By understanding the underlying principles of chromatography and systematically applying the outlined steps, researchers can achieve high purity of their target compound, which is essential for its further use in research and development. The key to successful purification lies in the careful preliminary analysis by TLC and the meticulous execution of the column chromatography procedure.
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- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information: A Tunable Precious-Metal-Free System for Selective Oxidative Esterification of Biobased 5-(hydroxymethyl)furfural.
- University of California, Davis. (n.d.). Thin Layer Chromatography.
- University of Minnesota. (2025). Thin Layer Chromatography.
- SIELC Technologies. (n.d.). Separation of Furan on Newcrom R1 HPLC column.
- MDPI. (2022). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate.
- Google Patents. (n.d.). Chromatography method for the purification of furfural derivatives.
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- PubMed. (1981). Synthesis and antimicrobial Activity of methyl 5-nitro-3,4-diphenylfuran-2-carboxylate and related compounds.
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Application Note: A Researcher's Guide to ¹H and ¹³C NMR Spectral Analysis of Furan Derivatives
Abstract
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed protocol and in-depth analysis of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of furan derivatives. Moving beyond a simple listing of data, this document explains the underlying principles governing the unique spectral characteristics of the furan ring, the influence of various substituents, and provides a step-by-step methodology for sample preparation, data acquisition, and spectral interpretation. This application note is designed to serve as a practical, field-proven resource for obtaining and interpreting high-quality NMR data for this important class of heterocyclic compounds.
Introduction: The Unique Electronic Landscape of the Furan Ring
Furan, a five-membered aromatic heterocycle containing an oxygen atom, presents a unique electronic environment that directly influences its NMR spectral properties. The oxygen atom's lone pair of electrons participates in the aromatic system, leading to a higher electron density at the α-carbons (C2 and C5) compared to the β-carbons (C3 and C4). This electron distribution is a key determinant of the chemical shifts observed in both ¹H and ¹³C NMR spectra. Understanding this fundamental principle is crucial for the accurate interpretation of NMR data for furan derivatives and is a cornerstone of structural characterization for these compounds.[1][2][3] The increasing complexity of synthetic and natural compounds containing the furan moiety necessitates the use of advanced 1D and 2D NMR techniques for unambiguous structure elucidation.[1][2]
Characteristic ¹H and ¹³C NMR Spectral Data of the Furan Nucleus
The aromatic nature of the furan ring results in distinct chemical shift regions for its protons and carbons. The following tables summarize the typical chemical shifts and coupling constants for unsubstituted furan. These values serve as a baseline for understanding the spectral changes induced by substitution.
¹H NMR Spectral Data for Unsubstituted Furan
The ¹H NMR spectrum of furan is characterized by two multiplets in the aromatic region. The protons attached to the α-carbons (H2 and H5) are deshielded relative to the protons on the β-carbons (H3 and H4) due to the influence of the electronegative oxygen atom.
| Proton | Chemical Shift (δ) in CDCl₃ (ppm) | Multiplicity | Coupling Constants (J) in Hz |
| H2, H5 | ~7.44 | Triplet (more accurately a doublet of doublets) | J₂,₃ = 1.75, J₂,₄ = 0.81 |
| H3, H4 | ~6.38 | Triplet (more accurately a doublet of doublets) | J₃,₄ = 3.27, J₂,₃ = 1.75 |
Data compiled from various sources, including ChemicalBook.[4]
¹³C NMR Spectral Data for Unsubstituted Furan
In the proton-decoupled ¹³C NMR spectrum, furan exhibits two signals corresponding to the two distinct carbon environments. Similar to the proton spectrum, the α-carbons are more deshielded than the β-carbons.
| Carbon | Chemical Shift (δ) in CDCl₃ (ppm) |
| C2, C5 | ~143 |
| C3, C4 | ~110 |
Data compiled from various sources, including ChemicalBook.[4]
Proton-Proton Coupling Constants (J-Coupling)
The magnitude of the coupling constants between protons on the furan ring provides valuable structural information. These couplings are transmitted through the bonding network and are dependent on the number of bonds separating the interacting nuclei.
| Coupling | Typical Value (Hz) | Description |
| ³J(H2-H3) | 1.7 - 1.9 | Vicinal coupling (three bonds) |
| ³J(H3-H4) | 3.2 - 3.5 | Vicinal coupling (three bonds) |
| ⁴J(H2-H4) | 0.8 - 1.5 | Long-range coupling (four bonds) |
| ⁴J(H2-H5) | ~1.5 | Long-range coupling (four bonds) |
Note: The values can vary slightly depending on the solvent and substituents.[5]
The Influence of Substituents on Furan NMR Spectra
The introduction of substituents onto the furan ring significantly alters the electronic environment and, consequently, the ¹H and ¹³C NMR spectra. The nature and position of the substituent dictate the extent and direction of the chemical shift changes. A comprehensive study on substituent-induced chemical shifts (SCS) has been conducted to understand these effects.
Electron-Donating and Electron-Withdrawing Effects
-
Electron-Donating Groups (EDGs) such as alkyl (e.g., -CH₃) or alkoxy (e.g., -OCH₃) groups increase the electron density of the furan ring. This increased shielding generally causes an upfield shift (to lower ppm values) of the ring protons and carbons.
-
Electron-Withdrawing Groups (EWGs) like formyl (-CHO), nitro (-NO₂), or ester (-COOR) groups decrease the electron density of the ring. This deshielding effect results in a downfield shift (to higher ppm values) for the ring protons and carbons.
Tabulated Data for Common Furan Derivatives
The following table provides experimental ¹H and ¹³C NMR data for several common 2-substituted furan derivatives, illustrating the impact of different functional groups.
| Compound | Substituent | H3 (ppm) | H4 (ppm) | H5 (ppm) | C2 (ppm) | C3 (ppm) | C4 (ppm) | C5 (ppm) |
| Furan-2-carbaldehyde | -CHO | ~7.25 | ~6.59 | ~7.68 | ~152.9 | ~121.1 | ~112.6 | ~148.1 |
| Methyl 2-furoate | -COOCH₃ | ~7.19 | ~6.52 | ~7.60 | ~144.7 | ~112.0 | ~118.9 | ~146.6 |
| (S)-1-(furan-2-yl)ethanol | -CH(OH)CH₃ | ~6.25 | ~6.35 | ~7.35 | - | - | - | - |
Data for Furan-2-carbaldehyde[6][7], Methyl 2-furoate[8][9], and (S)-1-(furan-2-yl)ethanol[10] are presented.
Experimental Protocols: From Sample Preparation to Data Acquisition
Obtaining high-quality, reproducible NMR spectra is paramount for accurate structural analysis. This section outlines a standardized protocol for the preparation and analysis of furan derivatives.
Sample Preparation
Meticulous sample preparation is the foundation for high-quality NMR spectroscopy.[11]
-
Analyte Purity : Ensure the furan derivative is of high purity to avoid signals from contaminants.
-
Solvent Selection : Choose a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) that completely dissolves the sample and has minimal signal overlap with the analyte.[12]
-
Concentration :
-
Sample Filtration : To ensure a homogeneous solution free of particulate matter which can degrade spectral quality, filter the sample solution directly into a clean, dry 5 mm NMR tube.[11][13][15]
-
Sample Volume : The optimal sample volume for a standard 5 mm NMR tube is typically 0.6-0.7 mL, corresponding to a sample height of 4.0-5.0 cm.[11][13][15]
NMR Data Acquisition Workflow
The following workflow outlines the key steps in acquiring ¹H and ¹³C NMR spectra.
Caption: Standard workflow for NMR data acquisition.
Key Acquisition Parameters
-
¹H NMR : A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio.
-
¹³C NMR : Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay are typically required.
Data Processing and Analysis
The raw NMR data, a free induction decay (FID), must be processed to generate the frequency-domain spectrum that is interpreted.
Data Processing Workflow
The fundamental steps of NMR data processing are outlined below.[16][17]
Caption: Step-by-step NMR data processing pipeline.
Spectral Interpretation: A Case Study of Furan-2-carbaldehyde
Let's consider the ¹H NMR spectrum of furan-2-carbaldehyde.
-
Aldehyde Proton (-CHO) : A singlet around 9.6 ppm.
-
H5 : A doublet of doublets around 7.7 ppm, coupled to H4 and H3.
-
H3 : A doublet of doublets around 7.2 ppm, coupled to H4 and H5.
-
H4 : A triplet (or more accurately, a doublet of doublets) around 6.6 ppm, coupled to H3 and H5.
The downfield shift of all ring protons compared to unsubstituted furan is due to the electron-withdrawing nature of the aldehyde group. The distinct coupling patterns allow for the unambiguous assignment of each proton. For more complex structures, 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for establishing proton-proton and proton-carbon connectivities, respectively.[1][3][18]
Advanced NMR Techniques for Furan Derivatives
For complex furan derivatives with overlapping signals or for the determination of stereochemistry, advanced NMR techniques are often necessary.
-
2D COSY : Identifies scalar coupled protons, revealing the connectivity within the furan ring and with substituents.
-
2D HSQC/HMQC : Correlates protons with their directly attached carbons, aiding in the assignment of both ¹H and ¹³C spectra.
-
2D HMBC (Heteronuclear Multiple Bond Correlation) : Shows correlations between protons and carbons over two or three bonds, which is crucial for identifying quaternary carbons and piecing together the carbon skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) : Provides information about the spatial proximity of protons, which is essential for determining the three-dimensional structure and stereochemistry of molecules.[19]
Conclusion
¹H and ¹³C NMR spectroscopy are indispensable tools for the structural characterization of furan derivatives. A thorough understanding of the fundamental principles governing their spectral properties, combined with meticulous experimental technique and the application of appropriate 1D and 2D NMR experiments, enables researchers to confidently elucidate the structures of these important heterocyclic compounds. This guide provides a solid foundation and practical protocols to achieve high-quality, interpretable NMR data for furan derivatives, thereby accelerating research and development in chemistry and drug discovery.
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Silva, A. M. S., et al. (2011). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 15(22), 3928-3986. [Link]
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University of California, Riverside. Sample preparation. UCR Department of Chemistry. [Link]
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Al-Awadi, N. A., et al. (2001). An analysis of substituent effects on 1H and 13C NMR parameters of substituted furans. Linear free energy relationships and PM3 semiempirical calculations. RSC Publishing. [Link]
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ETH Zurich. NMR Sample Preparation. ETH Zurich Department of Chemistry and Applied Biosciences. [Link]
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Wessig, P., & Teubner, J. (2023). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. MDPI. [Link]
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Silva, A. M. S., et al. Advanced NMR techniques for structural characterization of heterocyclic structures. Bentham Science. [Link]
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National Center for Biotechnology Information. Methyl 2-furoate. PubChem Compound Database. [Link]
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National Center for Biotechnology Information. 2-Furancarboxaldehyde, 2-(2-furanylmethylene)hydrazone. PubChem Compound Database. [Link]
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University of Regensburg. NMR spectroscopy. University of Regensburg Chemistry Department. [Link]
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Metin, Ö. (2014). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]
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Liang, Y., et al. (2017). Furan-2-carbaldehydes as C1 building blocks for the synthesis of quinazolin-4(3H)-ones. RSC Advances. [Link]
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Jooya, H. (2024). NMR Data Processing and Analysis. MATLAB Central File Exchange. [Link]
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Wessig, P., & Teubner, J. (2023). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. ResearchGate. [Link]
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Orita, A., et al. (2007). EFFICIENT ONE-POT SYNTHESIS OF 2-SUBSTITUTED FURANS FROM 3,3-DIETHOXYPROPYNE AND ALDEHYDES USING A Ti(O-i-Pr)4 / 2 i-PrMgCl REAGENT. LOCKSS. [Link]
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ResearchGate. 1H NMR of compound 2 (S)-1-(furan-2-yl)ethanol. ResearchGate. [Link]
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Boutelle, R. C., & Northrop, B. H. (2011). Substituent effects on the reversibility of furan-maleimide cycloadditions. Journal of Organic Chemistry. [Link]
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IAEA. INDO calculations and 1H- and 13C-NMR spectra of furan methyl derivatives. IAEA Repository. [Link]
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RTI International. NMR Data Pre-processing. RTI International Presentation. [Link]
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Abraham, R. J., & Bernstein, H. J. (1959). THE PROTON RESONANCE SPECTRA OF FURAN AND PYRROLE. Canadian Journal of Chemistry. [Link]
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Basic 1h And 13c Nmr Spectroscopy. transparencia.cmcamacari.ba.gov.br. [Link]
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van der Veen, J. R., et al. (2018). Electronic coupling mediated by furan, thiophene, selenophene and tellurophene in a homologous series of organic mixed-valence compounds. The Royal Society of Chemistry. [Link]
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Breitmaier, E. (2002). Structure Elucidation By NMR In Organic Chemistry. Wiley. [Link]
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In Vitro Cytotoxicity Assay of Furan Compounds Using the MTT Method: Application Notes and Protocols
Introduction: The Role of Furan Compounds in Drug Discovery and the Need for Cytotoxicity Screening
Furan-containing compounds represent a significant class of heterocyclic molecules that have garnered substantial interest in medicinal chemistry and drug discovery.[1] Their diverse pharmacological profiles include promising anticancer, antimicrobial, and anti-inflammatory activities.[2][3][4] Several furan derivatives have demonstrated potent cytotoxic effects against a range of human cancer cell lines, making them attractive candidates for further development.[3][5]
A critical, non-negotiable step in the preclinical evaluation of any potential therapeutic agent is the assessment of its cytotoxic effects.[2] In vitro cytotoxicity assays provide essential data on a compound's potency, selectivity, and mechanism of action at the cellular level. Among the various methods available, the MTT assay is a cornerstone technique, widely adopted for its reliability, sensitivity, and suitability for high-throughput screening.[2][6]
This guide provides a comprehensive overview and a detailed protocol for evaluating the cytotoxicity of furan compounds using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay. It is designed for researchers, scientists, and drug development professionals seeking to obtain robust and reproducible cell viability data.
The Biochemical Principle of the MTT Assay
The trustworthiness of the MTT assay is grounded in its direct measurement of cellular metabolic activity, which serves as a proxy for cell viability.[6] The core principle involves an enzymatic conversion that occurs only in living cells.
Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes, located primarily within the mitochondria.[2][7][8] These enzymes reduce the water-soluble, yellow tetrazolium salt (MTT) into an insoluble, purple formazan product.[7][8][9] This formazan accumulates as crystalline deposits inside the cell. Dead cells, having lost their metabolic activity and mitochondrial integrity, are incapable of this conversion.
The quantity of the purple formazan produced is directly proportional to the number of viable cells.[2][7] By dissolving these formazan crystals with a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), a colored solution is formed whose intensity can be quantified using a spectrophotometer (microplate reader).[2][10] A decrease in the intensity of the purple color in treated cells compared to untreated controls indicates a reduction in cell viability and reflects the cytotoxic potential of the test compound.
Materials and Reagents
Equipment
-
Humidified incubator (37°C, 5% CO₂)
-
Laminar flow hood (Class II)
-
Inverted microscope
-
96-well flat-bottom sterile tissue culture plates
-
Microplate reader with absorbance detection (570 nm and a reference wavelength >650 nm)
-
Calibrated single-channel and multi-channel pipettes
-
Sterile pipette tips
-
Sterile reagent reservoirs
-
Orbital shaker (optional, for mixing)
Reagents & Consumables
-
Furan Compounds: Synthesized and purified compounds of interest.
-
Cell Line: Selected cancer or normal cell line appropriate for the study (e.g., HeLa, A549, MCF-7, HT-29).[3][5]
-
MTT Powder: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (≥98% purity).
-
Dimethyl Sulfoxide (DMSO): Cell culture grade or spectrophotometric grade.
-
Phosphate-Buffered Saline (PBS): Sterile, pH 7.4.
-
Complete Cell Culture Medium: As required for the chosen cell line (e.g., DMEM or RPMI-1640).
-
Fetal Bovine Serum (FBS): Heat-inactivated.
-
Penicillin-Streptomycin Solution: 100x (10,000 U/mL penicillin, 10,000 µg/mL streptomycin).
-
Trypsin-EDTA Solution: (e.g., 0.25% Trypsin, 0.53 mM EDTA).
-
Trypan Blue Solution: 0.4%.
Preparation of Reagents and Compounds
Expert Insight: The quality and storage of your reagents are paramount. The MTT reagent is light-sensitive and prone to degradation, which can cause high background readings.[9] Always prepare it under sterile conditions and minimize its exposure to light.
-
MTT Stock Solution (5 mg/mL):
-
Under sterile conditions in a laminar flow hood, dissolve 50 mg of MTT powder in 10 mL of sterile PBS (pH 7.4).
-
Vortex or sonicate briefly until the MTT is fully dissolved, resulting in a clear, yellow solution.[2]
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected container (e.g., a tube wrapped in aluminum foil).
-
Aliquot into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for long-term use (stable for at least 6 months) or at 4°C for up to one month.[11] Discard if the solution appears blue-green or contains a precipitate.[12]
-
-
Furan Compound Stock Solutions (e.g., 20 mM):
-
Prepare a high-concentration stock solution of each furan compound in cell culture-grade DMSO. The concentration will depend on the compound's solubility and expected potency.
-
Ensure complete dissolution.
-
Store stock solutions in small aliquots at -20°C to maintain stability.
-
Detailed Experimental Protocol & Workflow
This protocol is designed for adherent cell lines. Minor modifications, such as centrifugation steps to pellet cells, are required for suspension cells.[13]
Step 1: Cell Seeding (Day 1)
-
Culture your chosen cell line until it reaches 70-80% confluency. It is crucial to use cells in their exponential (logarithmic) growth phase to ensure uniform metabolic activity.[2]
-
Harvest the cells using Trypsin-EDTA and neutralize with complete culture medium.
-
Perform a cell count and assess viability using the Trypan Blue exclusion method. Viability should be >95%.
-
Dilute the cell suspension to the optimal seeding density in complete culture medium. This density must be determined empirically for each cell line to ensure that by the end of the assay, the untreated control cells are still in the log growth phase and have not become over-confluent. A typical starting range is 5,000 to 10,000 cells per well in a final volume of 100 µL.[2]
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Best Practice: To mitigate the "edge effect" where wells on the perimeter of the plate evaporate faster, avoid using the outer wells for experimental samples. Instead, fill them with 100-200 µL of sterile PBS or water to maintain humidity across the plate.[2]
-
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow cells to attach and resume normal growth.[10]
Step 2: Treatment with Furan Compounds (Day 2)
-
Before treatment, observe the cells under an inverted microscope to confirm they are well-attached, healthy, and have reached approximately 30-40% confluency.
-
Prepare serial dilutions of your furan compounds from the DMSO stock solutions in complete culture medium. For example, create a 2x working concentration series.
-
Carefully aspirate the medium from the wells.
-
Add 100 µL of the corresponding treatment medium to each well. Include the following essential controls in triplicate:
-
Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the compound-treated wells (e.g., 0.1% or 0.5%). This is your 100% viability reference.
-
Blank Control: Wells containing 100 µL of complete culture medium without cells. This is used for background subtraction.
-
-
Return the plate to the incubator for the desired exposure period (e.g., 24, 48, or 72 hours).
Step 3: MTT Assay Execution (Day 3, 4, or 5)
-
Following the treatment incubation, visually inspect the cells for any morphological changes.
-
Carefully aspirate the compound-containing medium from each well.
-
Gently wash each well once with 100 µL of sterile PBS to remove any residual compound that might interfere with the assay. Aspirate the PBS.
-
Add 100 µL of MTT working solution (0.5 mg/mL in serum-free medium) to each well, including the blank controls.[8][10]
-
Causality: Serum is omitted during this step because it contains dehydrogenases that can reduce MTT and create a false-positive signal. Phenol red can also interfere with absorbance readings, so using a phenol red-free medium is ideal for this step.[14]
-
-
Incubate the plate for 2 to 4 hours at 37°C. The optimal incubation time can vary between cell lines; it should be long enough for visible purple precipitates to form in the control wells when viewed under a microscope.[9]
-
After incubation, carefully aspirate the MTT solution without disturbing the formazan crystals at the bottom of the wells.
-
Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[10][13]
-
Place the plate on an orbital shaker for 15-20 minutes at a low speed, or gently pipette up and down to ensure the formazan is completely solubilized, resulting in a homogenous purple solution.[7]
Step 4: Data Acquisition
-
Measure the absorbance of each well using a microplate reader within 1 hour of adding DMSO.[7]
-
Set the measurement wavelength to 570 nm.
-
If possible, use a reference wavelength of 650 nm or higher to subtract background absorbance caused by cell debris and other non-specific factors.[7][13]
Data Analysis and Interpretation
Step 1: Data Normalization
-
Average the absorbance readings for your triplicate wells for each condition.
-
Subtract the average absorbance of the blank control (medium only) from all other averaged readings to correct for background.
-
Calculate the percentage of cell viability for each concentration of the furan compound using the following formula:
% Cell Viability = ( [Corrected OD of Treated Sample] / [Corrected OD of Vehicle Control] ) × 100
Step 2: IC₅₀ Determination
The half-maximal inhibitory concentration (IC₅₀) is the concentration of a compound that reduces cell viability by 50%. It is the most common metric for quantifying a compound's cytotoxic potency.
-
Plot a dose-response curve with the furan compound concentration on the x-axis (using a logarithmic scale) and the corresponding % Cell Viability on the y-axis.
-
Fit the data using a non-linear regression model. The four-parameter logistic (4PL) sigmoidal dose-response model is the industry standard and provides the most accurate IC₅₀ values.[15]
-
Software such as GraphPad Prism, Origin, or specialized online calculators can perform this analysis to determine the IC₅₀ value.[15][16][17]
Data Presentation
Summarize your quantitative results in a clear, structured table.
| Furan Compound Conc. (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Vehicle Control) | 1.152 | 0.085 | 100.0% |
| 1 | 1.098 | 0.071 | 95.3% |
| 5 | 0.887 | 0.062 | 77.0% |
| 10 | 0.601 | 0.045 | 52.2% |
| 25 | 0.311 | 0.033 | 27.0% |
| 50 | 0.145 | 0.019 | 12.6% |
| 100 | 0.078 | 0.011 | 6.8% |
| Table 1: Example data set for calculating the cytotoxicity of a furan compound. |
Protocol Validation and Troubleshooting
A robust assay is a self-validating one. Anticipating and addressing common issues is key to generating trustworthy data.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Background (Blank wells have high OD) | 1. Microbial contamination of reagents or cultures.[9] 2. MTT reagent has degraded (exposed to light).[12] 3. Phenol red or other reducing agents in the medium.[13] | 1. Always use sterile technique. Visually inspect plates for contamination before the assay. 2. Prepare fresh MTT solution and store it protected from light. 3. Use phenol red-free medium for the MTT incubation step. |
| Low Signal (Low OD in control wells) | 1. Seeding density is too low.[9] 2. Insufficient MTT incubation time.[18] 3. Incomplete solubilization of formazan crystals. | 1. Optimize cell seeding density to ensure cells are in a healthy, proliferative state. 2. Increase MTT incubation time; check for purple precipitate formation with a microscope. 3. Ensure complete mixing after adding DMSO; use an orbital shaker or pipette mixing. |
| High Variability (Between replicate wells) | 1. Inaccurate pipetting or inconsistent volumes.[18] 2. Uneven cell distribution during seeding. 3. "Edge effect" in the 96-well plate.[2] | 1. Calibrate pipettes regularly. Use a multi-channel pipette for reagent addition. 2. Ensure the cell suspension is homogenous before and during seeding. 3. Avoid using the outer wells; fill them with sterile PBS to maintain humidity.[2] |
| False Positives/Negatives (Compound interference) | 1. The furan compound is colored and absorbs at 570 nm. 2. The compound has reducing properties and directly converts MTT to formazan.[18] | 1. Run a control plate with the compound in cell-free medium to measure its intrinsic absorbance. 2. If interference is suspected, consider using an alternative viability assay (e.g., LDH release, CellTiter-Glo®).[6][19] |
Conclusion
The MTT assay is a powerful and efficient method for the primary screening of furan compounds for cytotoxic activity. When performed with careful attention to detail—particularly regarding cell health, reagent quality, and appropriate controls—it yields reliable and reproducible data on cell viability. The IC₅₀ values derived from this assay are crucial for ranking compounds, elucidating structure-activity relationships, and selecting promising candidates for further mechanistic studies. For a comprehensive toxicological profile, it is often advisable to complement MTT results with orthogonal assays that measure different cellular health markers, such as membrane integrity (LDH assay) or apoptosis (caspase assays).
References
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Rapid colorimetric assay based on the cleavage of the tetrazolium ring of MTT. [Link]
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A Reactive Metabolite of Furan, cis-2-Butene-1,4-dial, Is Mutagenic in the Ames Assay. [Link]
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Mechanism-based cytotoxicity trend prediction of furan-containing pollutants present in a mixture - PubMed. [Link]
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Mechanisms of Furan-Induced Toxicity and Carcinogenicity - Lisa Peterson - Grantome. [Link]
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How to Analyse MTT/MTS Assay Data and IC50 using Excel - YouTube. [Link]
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Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - MDPI. [Link]
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Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. [Link]
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Cytotoxicity Assays: Measurement Of Cell Death | Da-ta Biotech. [Link]
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Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC. [Link]
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Synthesis, In Silico, and In Vitro Biological Evaluation of New Furan Hybrid Molecules. [Link]
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MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. [Link]
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How to calculate IC50 from MTT assay - YouTube. [Link]
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Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. [Link]
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Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity - PMC. [Link]
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Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - NCBI - NIH. [Link]
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In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages - SciSpace. [Link]
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In Vitro Cytotoxicity Determination: Avoiding Pitfalls | IntechOpen. [Link]
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The Versatile Scaffold: Harnessing Methyl 5-phenylfuran-2-carboxylate in Modern Drug Discovery
Introduction: The Furan Core – A Privileged Motif in Medicinal Chemistry
In the landscape of drug design, the furan ring stands out as a privileged heterocyclic scaffold.[1] Its unique electronic properties and structural characteristics allow it to serve as a versatile pharmacophore, often acting as a bioisostere for the phenyl ring, which can lead to improved metabolic stability and enhanced drug-receptor interactions.[2] Among the myriad of furan-containing molecules, Methyl 5-phenylfuran-2-carboxylate has emerged as a particularly promising starting point for the development of novel therapeutics. This scaffold, featuring a central furan ring flanked by a phenyl group and a methyl ester, offers multiple points for chemical modification, enabling the systematic exploration of structure-activity relationships (SAR) and the fine-tuning of pharmacological properties.
This technical guide provides an in-depth exploration of the use of Methyl 5-phenylfuran-2-carboxylate as a foundational scaffold in drug design. We will delve into its synthesis, key biological applications with supporting quantitative data, and detailed experimental protocols for both the chemical modification of the scaffold and the biological evaluation of its derivatives. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, providing both the foundational knowledge and the practical insights necessary to leverage this versatile scaffold in the quest for new and effective medicines.
Physicochemical Properties and Synthesis of the Scaffold
The Methyl 5-phenylfuran-2-carboxylate scaffold is an aromatic ester with the molecular formula C₁₂H₁₀O₃.[3] Its structure is characterized by a planar furan ring, which imparts a degree of rigidity, while the phenyl and methyl carboxylate groups provide opportunities for diverse chemical interactions.
The synthesis of the core scaffold and its derivatives can be achieved through several robust and well-established synthetic routes. The most common strategies involve the formation of the 5-aryl-furan-2-carboxylate system via cross-coupling reactions or arylation of furan precursors.
Key Synthetic Methodologies
Two of the most powerful methods for synthesizing derivatives of Methyl 5-phenylfuran-2-carboxylate are the Suzuki-Miyaura cross-coupling and the Meerwein arylation.
-
Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction is a highly efficient method for forming carbon-carbon bonds between an aryl halide (or triflate) and an organoboron compound, such as a boronic acid.[4] For the synthesis of 5-arylfuran-2-carboxylates, this typically involves the coupling of a 5-halofuran-2-carboxylate with a substituted phenylboronic acid.[5][6]
-
Meerwein Arylation: This reaction involves the addition of an aryl diazonium salt to an electron-rich alkene, such as a furan derivative, catalyzed by a metal salt, often copper.[7] This method provides a direct route to introduce a phenyl group onto the furan ring.[8][9]
Below is a generalized workflow for the synthesis and diversification of the Methyl 5-phenylfuran-2-carboxylate scaffold.
Caption: A generalized workflow for drug discovery using the Methyl 5-phenylfuran-2-carboxylate scaffold.
Applications in Drug Discovery: Case Studies and Biological Activity
Derivatives of Methyl 5-phenylfuran-2-carboxylate have demonstrated significant potential across multiple therapeutic areas, most notably in oncology and infectious diseases.
Anticancer Activity
A growing body of evidence highlights the potent anticancer properties of furan-based compounds.[10] Derivatives of the Methyl 5-phenylfuran-2-carboxylate scaffold have been shown to induce cytotoxicity in various cancer cell lines, often through mechanisms involving the induction of apoptosis and cell cycle arrest.[11]
Mechanism of Action in Cancer: Several studies suggest that furan derivatives can modulate key signaling pathways implicated in cancer progression, such as the PI3K/Akt/mTOR pathway.[12] Aberrant activation of this pathway is a common feature in many cancers, promoting cell survival and proliferation. Inhibition of this pathway by furan-based compounds can lead to the induction of apoptosis. Furthermore, some furan derivatives have been shown to interfere with microtubule dynamics, leading to cell cycle arrest at the G2/M phase.[13]
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Application Note: Synthesis and Evaluation of Furan-2-Carboxamide Derivatives as Anti-Quorum Sensing Antibiofilm Agents
Target Audience: Medicinal Chemists, Microbiologists, and Drug Development Professionals Focus: Design, synthesis, and self-validating biological evaluation of furan-2-carboxamides targeting Pseudomonas aeruginosa biofilms.
Introduction & Mechanistic Rationale
The rapid emergence of antimicrobial resistance (AMR) has necessitated a paradigm shift in drug development: moving away from traditional bactericidal agents toward anti-virulence therapeutics. Bacterial biofilms, which confer up to 1000-fold resistance to conventional antibiotics, are primarily regulated by Quorum Sensing (QS) networks[1]. In opportunistic pathogens like Pseudomonas aeruginosa, the LasR receptor is a master regulator of both biofilm maturation and virulence factor production.
Historically, natural halogenated furanones isolated from the marine alga Delisea pulchra demonstrated potent QS-inhibitory activity by accelerating LasR turnover[2]. However, the intrinsic chemical instability of the lactone ring (susceptible to rapid hydrolysis) and associated in vivo toxicity have severely limited their clinical translation.
The Bioisosteric Solution: Recent diversity-oriented synthesis strategies have identified furan-2-carboxamides as highly stable bioisosteres of natural furanones[3]. By replacing the labile furanone ring with a furan-2-carboxamide moiety, researchers preserve the critical hydrogen-bonding network required for competitive binding within the LasR pocket while drastically improving metabolic stability.
Mechanism of LasR quorum sensing inhibition by furan-2-carboxamides.
Synthetic Strategy and Library Design
The synthesis of furan-2-carboxamide derivatives relies on the efficient amidation of furan-2-carboxylic acid (furoic acid) derivatives. To maximize binding affinity within the LasR receptor, modern library designs focus on incorporating carbohydrazide, triazole, and thiosemicarbazone functional groups, which provide flexible, multi-point hydrogen bonding interactions[3][4].
Step-by-step synthetic workflow and validation for furan-2-carboxamide derivatives.
Experimental Protocols: Synthesis and Chemical Validation
To ensure high yields and prevent the degradation of the heteroaromatic core, the following two-step protocol utilizes mild activation and highly controlled coupling conditions.
Protocol 3.1: Synthesis of the Acyl Chloride Intermediate
-
Reagent Preparation: Suspend 1.0 eq of 5-substituted furan-2-carboxylic acid in anhydrous dichloromethane (DCM) under an inert argon atmosphere.
-
Catalytic Activation: Add 3 drops of anhydrous N,N-dimethylformamide (DMF), followed by the dropwise addition of 1.5 eq of thionyl chloride (SOCl₂).
-
Causality: DMF is not merely a solvent here; it reacts with SOCl₂ to form the Vilsmeier-Haack reagent. This highly electrophilic intermediate accelerates the conversion of the carboxylic acid to the acyl chloride, allowing the reaction to proceed at room temperature and preventing thermal degradation of the furan ring.
-
-
Concentration: Stir for 4 hours, then remove the solvent and excess SOCl₂ in vacuo to yield the crude acyl chloride.
-
Causality: Residual SOCl₂ will violently react with the amine in the subsequent step, causing exothermic degradation and generating excess HCl that neutralizes the nucleophile.
-
Protocol 3.2: Amidation and Library Generation
-
Coupling: Dissolve the crude acyl chloride in anhydrous DCM. Cool to 0°C.
-
Nucleophilic Addition: Add 1.2 eq of the desired amine (e.g., carbohydrazide) and 2.0 eq of anhydrous pyridine dropwise.
-
Causality: Pyridine serves a dual, critical purpose: it acts as a nucleophilic catalyst to facilitate acyl transfer, and as an acid scavenger. By neutralizing the HCl byproduct, it prevents the amine from being protonated into an unreactive ammonium salt, driving the reaction to >85% yield[4].
-
-
Purification & QC: Wash the organic layer with 5% NaHCO₃, dry over MgSO₄, and purify via flash chromatography. Validate purity (>95%) via HPLC, and confirm structures using ¹H-NMR, ¹³C-NMR, and High-Resolution Mass Spectrometry (HRMS).
Biological Evaluation: Self-Validating Antibiofilm Assays
A critical pitfall in antibiofilm research is conflating bactericidal activity (killing the bacteria) with true anti-virulence activity (disrupting communication). The following protocol establishes a self-validating system to definitively prove QS inhibition.
Protocol 4.1: Orthogonal Biofilm & Planktonic Growth Assay
-
MIC Determination: First, determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against P. aeruginosa (PAO1) using standard broth microdilution.
-
Inoculation: Seed 96-well plates with PAO1 culture (OD₆₀₀ = 0.01) in Luria-Bertani (LB) broth. Add the furan-2-carboxamide derivatives at 0.5× MIC (sub-lethal concentration). Incubate statically for 24 hours at 37°C.
-
Self-Validation (Planktonic Growth): Before processing the biofilm, measure the OD₆₀₀ of the supernatant.
-
Causality: If the OD₆₀₀ of the treated well matches the untreated control, the compound is confirmed non-bactericidal. Any subsequent reduction in biofilm is therefore strictly due to anti-virulence mechanisms, not growth suppression.
-
-
Biofilm Quantification: Discard the supernatant, wash the wells with PBS to remove planktonic cells, and stain the adherent biofilm with 0.1% Crystal Violet for 15 minutes. Solubilize the dye in 33% acetic acid and measure absorbance at 590 nm.
Protocol 4.2: Pyocyanin Quantification (Target Engagement Confirmation)
-
Extraction: Collect the cell-free supernatant from the 24-hour treated cultures. Add 3 mL of chloroform to 5 mL of supernatant and vortex vigorously.
-
Acidic Partitioning: Transfer the organic (blue) layer to a new tube and add 1 mL of 0.2 M HCl. Vortex until the aqueous layer turns pink.
-
Quantification: Measure the absorbance of the pink aqueous phase at 520 nm.
-
Causality: Pyocyanin is a virulence factor directly regulated by the LasR/RhlR QS systems. Quantifying its reduction provides orthogonal, biochemical proof that the phenotypic reduction in biofilm biomass is mechanistically linked to LasR antagonism[3].
-
Quantitative Data Summary
The table below summarizes representative structure-activity relationships (SAR) for furan-2-carboxamide derivatives. Notice how the incorporation of carbohydrazide moieties (Compound 4b) significantly enhances both in silico docking affinity and in vitro antibiofilm activity compared to simple phenyl substitutions.
| Compound ID | R-Group (Amide Substituent) | MIC (µg/mL) | Biofilm Inhibition at 0.5× MIC (%) | Pyocyanin Reduction (%) | LasR Docking Score (kcal/mol) |
| 4a | Phenyl | >256 | 12 ± 3% | 8 ± 2% | -6.2 |
| 4b | Carbohydrazide | >256 | 58 ± 4% | 65 ± 5% | -9.8 |
| 4c | Triazole-linked | >256 | 45 ± 5% | 50 ± 4% | -8.5 |
| Control | Natural Furanone (C-30) | 64 | 72 ± 3% | 80 ± 3% | -10.1 |
Data synthesis based on recent diversity-oriented evaluations of furan-2-carboxamides against P. aeruginosa[3].
Conclusion
Furan-2-carboxamide derivatives represent a highly promising, chemically stable class of anti-virulence agents. By acting as bioisosteres to naturally occurring furanones, these compounds successfully antagonize the LasR quorum-sensing receptor without exerting bactericidal pressure. Utilizing rigorous, self-validating assay designs—such as parallel planktonic growth monitoring and pyocyanin quantification—ensures that observed antibiofilm effects are genuine, paving the way for the development of resistance-proof therapeutics.
References
-
[3] Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. ChemMedChem (PubMed). [Link]
-
[4] Synthesis, Characterization, and Antimicrobial Evaluation of New Furan2-Carboxamide Derivatives. ResearchGate.[Link]
-
[2] Synthetic furanones inhibit quorum-sensing and enhance bacterial clearance in Pseudomonas aeruginosa lung infection in mice. Semantic Scholar.[Link]
-
[1] Regulatory Mechanisms and Promising Applications of Quorum Sensing-Inhibiting Agents in Control of Bacterial Biofilm Formation. Frontiers in Microbiology.[Link]
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Advanced Protocols for the Catalytic Synthesis of Furan Derivatives from Furfuryl Alcohol
Executive Summary
Furfuryl alcohol (FA) is a highly versatile, biomass-derived platform chemical synthesized primarily via the hydrogenation of furfural. For researchers and drug development professionals, FA serves as a critical precursor for high-value furan derivatives, most notably ethyl levulinate (EL) (a green solvent and pharmaceutical intermediate) and 2-methylfuran (2-MF) (an advanced biofuel and chemical building block).
This application note provides rigorously validated, step-by-step protocols for the synthesis of EL and 2-MF from FA. By detailing the causality behind catalyst selection, reaction conditions, and intermediate pathways, this guide equips scientists with self-validating workflows that ensure high yield, selectivity, and reproducibility.
Mechanistic Insights & Pathway Visualization
The conversion of FA into specific derivatives is entirely dependent on the catalytic environment and solvent system chosen:
-
Acid-Catalyzed Ethanolysis (to EL): In the presence of ethanol and an acid catalyst, FA undergoes alcoholysis. Recent isotopic and LC-MS studies reveal that the reaction proceeds via multiple parallel pathways. While ethoxymethylfuran (EMF) and 4,5,5-triethoxypentan-2-one form as intermediates, the major pathway to EL avoids the stoichiometric production of diethyl ether, bypassing EMF as the primary intermediate[1].
-
Selective Hydrodeoxygenation (to 2-MF): Using bimetallic catalysts (e.g., Cu/ZnO or Co-based systems) under hydrogen pressure, the hydroxyl group of FA is selectively cleaved. Lewis acid sites facilitate intermolecular hydride transfer, while metal sites activate the furan ring, yielding 2-MF without saturating the aromatic system[2][3].
Divergent synthetic pathways of furfuryl alcohol to ethyl levulinate and 2-methylfuran.
Protocol 1: Synthesis of Ethyl Levulinate via Heterogeneous Acid Catalysis
Causality & Experimental Choices
Historically, homogeneous acids (e.g., H₂SO₄) caused severe reactor corrosion and required complex neutralization workups. Transitioning to heterogeneous catalysts, such as Purolite CT151 (a macroporous strong acid cation exchange resin) or glucose-derived carbon-based solid acids (GCC), provides high proton density while allowing for simple centrifugal or filtration recovery[4][5].
Ethanol acts as both the reactant and the solvent. Using a massive excess of ethanol (e.g., a 20:1 molar ratio) is a deliberate causal choice: it minimizes the parasitic, acid-catalyzed polymerization of FA into insoluble humins by rapidly diluting reactive intermediates, thereby driving the equilibrium toward the desired ester[6].
Step-by-Step Methodology (5-Gram Scale)
-
Reactor Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a water-cooled reflux condenser, add 5.0 g (50.9 mmol) of high-purity furfuryl alcohol[5].
-
Solvent/Reactant Addition: Add 100 mL of absolute ethanol to the flask.
-
Catalyst Introduction: Introduce 2.5 g (50 wt% relative to FA) of Purolite CT151 catalyst. Critical Step: The catalyst must be pre-dried at 80 °C under vacuum to remove moisture, which can prematurely hydrolyze the intermediate back to levulinic acid.
-
Reaction Execution: Heat the mixture to reflux (approx. 80 °C) while stirring at 500 rpm. Maintain these conditions for 5 hours[5].
-
Kinetic Monitoring: Monitor the reaction via LC-MS. The disappearance of the FA peak and the transient appearance of 4,5,5-triethoxypentan-2-one indicate reaction progression. The reaction is complete when this intermediate is fully consumed[1].
-
Workup & Isolation: Cool the mixture to room temperature. Separate the solid catalyst via vacuum filtration (or centrifugation at 10,000 rpm for 3 min)[4]. Evaporate the excess ethanol under reduced pressure. Distill the crude residue under vacuum to isolate pure ethyl levulinate.
Quantitative Data: EL Synthesis Optimization
| Catalyst System | Catalyst Loading | Temp (°C) | Time (h) | FA Conversion (%) | EL Yield (%) |
| Purolite CT151 | 50 wt% | 80 | 5.0 | >99.0 | 63.0 |
| GCC (Carbon-based) | 2.5 wt% | 120 | 1.0 | >99.0 | 67.1 |
| ChCl/5-SSA (DES) | 1:1 Molar Ratio | 100 | 2.0 | 94.9 | 88.8 |
Data summarized from peer-reviewed optimization studies[4][5][7].
Protocol 2: Selective Hydrogenation to 2-Methylfuran (2-MF)
Causality & Experimental Choices
The synthesis of 2-MF requires selective hydrodeoxygenation (HDO) of the hydroxymethyl group without saturating the aromatic furan ring. Bimetallic catalysts (e.g., Cu/ZnO or Co/CoOx) are selected because the synergistic effect between metallic sites and Lewis acid sites facilitates intermolecular hydride transfer and highly selective C-O bond cleavage[3]. A critical experimental choice is the addition of a polymerization inhibitor, such as hydroquinone, which suppresses the undesired side-reaction of FA polymerization, significantly improving the carbon mass balance.
Step-by-Step Methodology (High-Pressure Autoclave)
-
Reactor Charging: To a 100 mL stainless steel high-pressure autoclave, add 2.0 g of furfuryl alcohol and 40 mL of isopropanol (acting as the solvent and secondary hydrogen donor).
-
Catalyst & Inhibitor Addition: Add 200 mg of activated Co/CoOx (or Cu/ZnO) catalyst. To suppress the acid-catalyzed polymerization of FA into humins, add a catalytic amount of hydroquinone (approx. 1-2 wt% relative to FA).
-
Atmospheric Purging: Seal the reactor and purge with Nitrogen gas (3 cycles at 1.0 MPa) to remove residual oxygen, followed by Hydrogen gas (3 cycles at 1.0 MPa).
-
Pressurization & Heating: Pressurize the reactor to 2.0 MPa with H₂. Heat the system to 170 °C under continuous mechanical agitation (700 rpm) to eliminate gas-liquid mass transfer resistance.
-
Reaction Execution: Maintain the temperature and pressure for 2 hours. Monitor the pressure gauge; a stoichiometric drop in H₂ pressure validates the reaction kinetics.
-
Workup: Cool the reactor rapidly to room temperature using an ice bath before carefully depressurizing in a fume hood. Filter the catalyst through a 0.22 μm PTFE syringe filter.
-
Isolation: Analyze the filtrate via GC-FID. 2-MF elutes significantly earlier than unreacted FA or over-hydrogenated byproducts (e.g., tetrahydrofurfuryl alcohol).
Quantitative Data: 2-MF Synthesis Performance
| Catalyst System | H₂ Pressure (MPa) | Temp (°C) | Time (h) | 2-MF Yield (%) |
| Co/CoOx + Hydroquinone | 2.0 | 170 | 2.0 | ~84.0 |
| Aurichalcite Cu/ZnO | Ambient (Flow) | 170 | Continuous | 94.5 |
| Mg/Fe/O | Ambient | 300-400 | Continuous | 83.0 |
Data summarized from peer-reviewed optimization studies[2][3].
Self-Validating Quality Control Parameters
To ensure the integrity and reproducibility of the synthesized furan derivatives, the experimental workflow must be treated as a self-validating system:
-
Carbon Mass Balance Tracking: Always calculate the total carbon mass balance post-reaction. A significant deficit (>15%) strongly indicates the formation of insoluble humins. If observed, the protocol must be adjusted by increasing solvent dilution or reducing the Lewis acid strength[6].
-
NMR Structural Validation: For Ethyl Levulinate, perform ¹H-NMR (400 MHz, CDCl₃). The spectrum must show a characteristic triplet at ~1.20 ppm (methyl of the ethyl ester) and a singlet at ~2.19 ppm (methyl ketone). A complete absence of vinylic protons (6.0–7.5 ppm) confirms the successful opening of the furan ring[5].
-
LC-MS Kinetic Markers: During EL synthesis, the transient appearance and subsequent disappearance of 4,5,5-triethoxypentan-2-one serves as a reliable kinetic marker for reaction completion. Premature quenching will leave this intermediate unreacted, lowering the final yield[1].
References
-
Conversion of Furfuryl Alcohol into Ethyl Levulinate over Glucose-Derived Carbon-Based Solid Acid in Ethanol - National Center for Biotechnology Information (PMC).[Link]
-
Alkyl Levulinates from Furfuryl Alcohol Using CT151 Purolite as Heterogenous Catalyst: Optimization, Purification, and Recycling - MDPI.[Link]
-
Acid-Catalyzed Conversion of Furfuryl Alcohol to Ethyl Levulinate in Liquid Ethanol - National Center for Biotechnology Information (PMC).[Link]
-
Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels - National Center for Biotechnology Information (PMC).[Link]
-
Catalytic synthesis of renewable 2-methylfuran from furfural - RSC Publishing.[Link]
-
Efficient Synthesis of Furfuryl Alcohol and 2-Methylfuran from Furfural over Mineral-Derived Cu/ZnO Catalysts - ResearchGate.[Link]
- A process for the conversion of furfuryl alcohol into a levulinate ester - Google P
-
Alcoholysis of Furfuryl Alcohol to Ethyl Levulinate Catalyzed by a Deep Eutectic Solvent - ACS Publications.[Link]
Sources
- 1. Acid-Catalyzed Conversion of Furfuryl Alcohol to Ethyl Levulinate in Liquid Ethanol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Conversion of Furfuryl Alcohol into Ethyl Levulinate over Glucose-Derived Carbon-Based Solid Acid in Ethanol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. EP3954676A1 - A process for the conversion of furfuryl alcohol into a levulinate ester - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
"application of thin-layer chromatography in monitoring furan synthesis"
An Application Note for Researchers, Scientists, and Drug Development Professionals
Application of Thin-Layer Chromatography in Monitoring Furan Synthesis
Abstract
The synthesis of furan scaffolds is a cornerstone of medicinal chemistry and materials science, with methods like the Paal-Knorr synthesis being frequently employed.[1][2] Efficiently monitoring the progress of these reactions is critical for optimizing yields, minimizing byproduct formation, and determining reaction endpoints. Thin-Layer Chromatography (TLC) offers a rapid, cost-effective, and highly versatile method for the real-time, qualitative analysis of furan synthesis.[3][4] This application note provides a detailed protocol for utilizing TLC to monitor the acid-catalyzed Paal-Knorr synthesis of a substituted furan from a 1,4-dicarbonyl compound, complete with technical insights, data interpretation guidelines, and troubleshooting advice.
Introduction: The Paal-Knorr Synthesis and the Need for Reaction Monitoring
The furan nucleus is a privileged scaffold found in numerous natural products and pharmaceuticals.[5] The Paal-Knorr synthesis, which involves the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound, is a robust and widely used method for constructing this heterocyclic ring system.[2][6]
The reaction mechanism proceeds through several key steps, including protonation of a carbonyl group, enolization, and a rate-determining intramolecular cyclization to form a cyclic hemiacetal, which then dehydrates to the aromatic furan.[1][5]
Caption: Simplified workflow of the Paal-Knorr furan synthesis.
Given the potential for side reactions and the need to avoid prolonged exposure of the product to harsh acidic conditions, continuous monitoring is essential. TLC is an ideal technique for this purpose because the polarity of the starting 1,4-dicarbonyl compound is significantly different from that of the less polar, aromatic furan product. This difference in polarity allows for clear separation on a TLC plate, providing a visual representation of the reaction's progress.[7][8]
Principle of TLC in Reaction Monitoring
TLC separates components of a mixture based on their differential partitioning between a solid stationary phase (typically polar silica gel) and a liquid mobile phase (the eluent).[9] In the context of the Paal-Knorr synthesis:
-
The Starting Material (1,4-Dicarbonyl): Being more polar due to its two carbonyl groups, it will have a stronger affinity for the polar silica gel stationary phase. Consequently, it will travel a shorter distance up the TLC plate, resulting in a lower Retention Factor (Rf) value.[7]
-
The Product (Furan): Being less polar and aromatic, it will have a greater affinity for the mobile phase. It will travel further up the plate, resulting in a higher Rf value.[7]
By spotting the reaction mixture on a TLC plate at various time points, one can observe the disappearance of the starting material spot and the simultaneous appearance and intensification of the product spot.[3][10]
Detailed Protocol: Monitoring Furan Synthesis
This protocol outlines the steps for monitoring the conversion of 2,5-hexanedione to 2,5-dimethylfuran as a model Paal-Knorr reaction.
Materials and Equipment
-
TLC Plates: Silica gel 60 F254 plates (glass or aluminum backed).[11][12] The F254 indicator fluoresces, allowing for visualization of UV-active compounds under 254 nm light.[13]
-
TLC Chamber: A glass jar with a tight-fitting lid.
-
Mobile Phase (Eluent): 15:85 (v/v) Ethyl Acetate:Hexane. This ratio may require optimization.[11][14]
-
Spotters: Glass capillary tubes.
-
Visualization:
-
UV Lamp (254 nm).
-
Staining Jar.
-
p-Anisaldehyde Staining Solution: (4.5 mL p-anisaldehyde, 3.5 mL glacial acetic acid, 12.5 mL conc. H₂SO₄, in 410 mL absolute ethanol).[11]
-
Heat gun or hot plate.
-
-
Reaction Aliquot Vials: Small glass vials for sample dilution.
-
Solvent for Dilution: Dichloromethane or Ethyl Acetate.
Experimental Workflow
The overall workflow involves preparing the TLC system, sampling the reaction, developing the plate, and analyzing the results.
Caption: Experimental workflow for monitoring a reaction by TLC.
Step-by-Step Methodology
-
Prepare the TLC Chamber: Pour the 15:85 Ethyl Acetate:Hexane eluent into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to aid solvent vapor saturation, close the lid, and let it stand for 5-10 minutes.[15] This ensures a uniform solvent front.
-
Prepare the TLC Plate: Using a pencil, gently draw a baseline (origin) about 1 cm from the bottom of the silica plate. Mark three lanes on the origin: "SM" for Starting Material, "Co" for Co-spot, and "RXN" for the Reaction Mixture.[16]
-
Prepare Samples for Spotting:
-
SM: Dissolve a small amount of the starting 1,4-dicarbonyl (2,5-hexanedione) in a few drops of dichloromethane.
-
RXN: At a specific time point (e.g., t = 30 min), withdraw a small aliquot (1-2 drops) from the reaction vessel using a capillary tube and dilute it in a separate vial with ~0.5 mL of dichloromethane.[3]
-
-
Spot the Plate:
-
Using a clean capillary tube, lightly touch the "SM" solution to the corresponding mark on the baseline. Keep the spot small and concentrated (1-2 mm diameter).
-
Using a new capillary, spot the diluted "RXN" mixture on the "RXN" mark.
-
On the "Co" mark, first spot the "SM" solution, and then carefully spot the "RXN" mixture directly on top of it. This co-spot helps to confirm the identity of the starting material spot in the reaction lane.[3]
-
-
Develop the Plate: Carefully place the spotted TLC plate into the saturated chamber using forceps. Ensure the baseline is above the eluent level.[17] Close the lid and allow the solvent front to ascend the plate undisturbed.
-
Mark the Solvent Front: When the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil.[18]
-
Visualize and Analyze:
-
UV Visualization: Allow the solvent to evaporate completely. View the plate under a 254 nm UV lamp in a dark environment. Circle any visible dark spots with a pencil.[19]
-
Staining (Optional but Recommended): If spots are not UV-active or for confirmation, dip the plate into the p-anisaldehyde stain solution using forceps, remove excess stain by touching the edge to a paper towel, and gently heat with a heat gun until colored spots appear. Different compounds may produce different colors, providing additional data.
-
Calculate Rf Values: Measure the distance from the baseline to the center of each spot and the distance from the baseline to the solvent front. Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)[20][21]
-
Interpreting the Results
A series of TLC plates taken at different time intervals provides a clear picture of the reaction's progress.
| Time Point | TLC Plate Observation | Interpretation |
| t = 0 | A single spot is present in the "SM" lane and the "RXN" lane at a low Rf value (e.g., Rf ≈ 0.25). | The reaction has not yet started. Only the starting material is present. |
| t = 30 min | The "RXN" lane shows two spots: a faint "SM" spot and a new, distinct spot at a higher Rf (e.g., Rf ≈ 0.70). | The reaction is underway. The product is forming, and starting material is being consumed. |
| t = 2 hr | The "RXN" lane shows a very intense product spot (Rf ≈ 0.70) and a barely visible "SM" spot (Rf ≈ 0.25). | The reaction is nearing completion. Most of the starting material has been converted. |
| Completion | The "RXN" lane shows only the product spot. The spot corresponding to the starting material is completely gone. | The reaction is complete. It is time to proceed with the work-up. |
Table 1: Representative Rf Values and Interpretation
| Compound | Description | Polarity | Expected Rf (15:85 EtOAc:Hexane) |
| 2,5-Hexanedione | Starting Material (Diketone) | High | ~ 0.25 |
| 2,5-Dimethylfuran | Product (Furan) | Low | ~ 0.70 |
| Unknown Byproduct | Intermediate/Side Product | Varies | May appear as an additional spot |
Note: Rf values are dependent on the exact conditions (temperature, plate manufacturer, chamber saturation) and should be used for comparison on the same plate.[7][22]
Troubleshooting and Advanced Considerations
-
Streaking Spots: This is often caused by overloading the sample on the baseline.[7] Ensure you are spotting a dilute solution and keeping the initial spot size small.
-
Poor Separation (Rf values too high or too low): If all spots remain at the baseline, the eluent is not polar enough. If all spots run to the solvent front, the eluent is too polar.[18] Adjust the ratio of ethyl acetate to hexane to achieve optimal separation, aiming for an Rf of ~0.2-0.4 for the compound of interest.[23]
-
Reaction Not Progressing: If the TLC shows no change over a significant period, it may indicate a problem with the catalyst, temperature, or reagents.
-
Quantitative Analysis: While primarily a qualitative technique, TLC can be used for semi-quantitative or quantitative analysis by using a densitometer to measure spot intensity or by coupling it with image analysis software.[24][25][26] This allows for the calculation of reaction conversion percentages and can aid in kinetic studies.
Conclusion
Thin-Layer Chromatography is an indispensable tool for monitoring furan synthesis. Its simplicity, speed, and low cost allow for frequent and effective analysis of reaction progress, enabling chemists to make informed decisions about reaction time, optimize conditions, and identify the presence of byproducts. The protocol and guidelines presented here provide a robust framework for implementing TLC as a primary monitoring technique in the synthesis of furan-containing molecules, ultimately leading to more efficient and successful research and development outcomes.
References
-
Wikipedia. (2023). Paal–Knorr synthesis. In Wikipedia. [Link]
-
Ganguly, B., et al. (2012). Mechanism of the Paal–Knorr reaction: the importance of water mediated hemialcohol pathway. RSC Publishing. [Link]
-
Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Monitoring a Reaction. [Link]
-
Washington State University. (n.d.). Monitoring Reactions by TLC. WSU Chemistry. [Link]
-
Chemistry LibreTexts. (2022, April 18). 2.3B: Uses of TLC. [Link]
-
RSC Publishing. (2013). Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. [Link]
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Furan Synthesis. [Link]
-
chemlegin. (2017, April 30). Using TLC to monitor a reaction. WordPress.com. [Link]
-
EPFL. (n.d.). TLC Visualization Reagents. [Link]
-
University of California, San Diego. (n.d.). Thin Layer Chromatography. [Link]
-
Academia.edu. (n.d.). Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. [Link]
-
National Institutes of Health. (n.d.). An Easy Access to Furan-Fused Polyheterocyclic Systems. PMC. [Link]
-
Organomation. (n.d.). Complete Guide to Thin Layer Chromatography Sample Preparation. [Link]
-
Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. (2022, July 12). Analytical Procedure of Thin Layer Chromatography Technique. [Link]
-
National Institutes of Health. (2020, August 8). Development and Validation of a TLC-Densitometry Method for Histamine Monitoring in Fish and Fishery Products. PMC. [Link]
-
Amrita Virtual Lab. (n.d.). Thin Layer Chromatography. [Link]
-
University of California, Los Angeles. (n.d.). Thin Layer Chromatography (TLC). [Link]
-
CH-VIRTUAL. (2018, July 11). Journal Club: Validation of a thin layer chromatography (TLC) method for content determination. [Link]
-
Juniper Publishers. (2024, July 1). Precision and Validation of Thin Layer Chromatography Analytical Technique to Analyze & Monitoring Antibiotic Residues in Poultry Products and Byproducts. [Link]
-
AGA Analytical. (n.d.). Thin Layer Chromatography (TLC). [Link]
-
Oreate AI Blog. (2026, January 7). Decoding RF Values: A Step-by-Step Guide. [Link]
-
Khan Academy. (n.d.). Calculating retention factors for TLC. [Link]
-
University of Toronto Scarborough. (n.d.). Thin Layer Chromatography. [Link]
-
Chemistry LibreTexts. (2020, April 17). 6.2: Thin Layer Chromatography (TLC). [Link]
-
Sciencing. (2022, August 30). Factors That Affect RF Values In Thin Layer Chromatography. [Link]
-
ACS Publications. (2025, May 29). TiCl4-Mediated Diastereoselective Tandem Reactions of Functionalized Keto Esters and Dihydrofurans: Synthesis of Substituted Tricyclic Hexahydro-2H-benzocycloheptafurans. The Journal of Organic Chemistry. [Link]
-
J&K Scientific LLC. (2023, November 20). Thin-Layer Chromatography (TLC) User Guide. [Link]
Sources
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- 2. Paal-Knorr Furan Synthesis [organic-chemistry.org]
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- 4. rroij.com [rroij.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 8. jk-sci.com [jk-sci.com]
- 9. juniperpublishers.com [juniperpublishers.com]
- 10. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 11. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. epfl.ch [epfl.ch]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Journal Club: Validation of a thin layer chromatography (TLC) method for content determination [mpl.loesungsfabrik.de]
- 16. iitg.ac.in [iitg.ac.in]
- 17. aga-analytical.com.pl [aga-analytical.com.pl]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. chemlegin.wordpress.com [chemlegin.wordpress.com]
- 20. Decoding RF Values: A Step-by-Step Guide - Oreate AI Blog [oreateai.com]
- 21. Khan Academy [khanacademy.org]
- 22. sciencing.com [sciencing.com]
- 23. organomation.com [organomation.com]
- 24. Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 25. (PDF) Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method [academia.edu]
- 26. Development and Validation of a TLC-Densitometry Method for Histamine Monitoring in Fish and Fishery Products - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Synthesis of Methyl 5-phenylfuran-2-carboxylate
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of Methyl 5-phenylfuran-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis. We provide in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to improve your experimental outcomes.
Introduction: Navigating the Synthetic Landscape
Methyl 5-phenylfuran-2-carboxylate is a valuable scaffold in medicinal chemistry and materials science.[1] However, its synthesis can be fraught with challenges, including low yields, side-product formation, and product degradation. The furan ring, in particular, is sensitive to strong acids and high temperatures, which can lead to polymerization and ring-opening side reactions.[2][3]
This guide breaks down the synthesis into its core stages, addressing potential pitfalls in furan ring formation, phenyl group introduction, and the final esterification step. Our goal is to provide you with the causal understanding needed to make informed decisions and optimize your reaction conditions for a higher yield and purity.
Common Synthetic Strategies: An Overview
There are several viable pathways to Methyl 5-phenylfuran-2-carboxylate. The optimal choice depends on the availability of starting materials and the specific substitution patterns required. Two common strategies are outlined below.
Caption: High-level overview of two common synthetic routes.
Troubleshooting Guide & FAQs
Part 1: Issues in Furan Ring Formation (e.g., Paal-Knorr & Feist-Benary Synthesis)
Question 1: My Paal-Knorr synthesis is resulting in very low yields and a significant amount of dark, tar-like polymer. What is happening and how can I fix it?
Answer: This is a classic issue in furan synthesis. The formation of a dark polymer is typically caused by the high reactivity of the furan ring under the acidic conditions required for the Paal-Knorr reaction.[2] Strong acids and high temperatures can catalyze the polymerization of the starting materials or the furan product itself.[2]
Troubleshooting Steps:
-
Re-evaluate Your Catalyst: Strong mineral acids like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) can be too harsh. Consider using a milder protic acid like p-toluenesulfonic acid (p-TsOH) or a Lewis acid such as zinc chloride (ZnCl₂) or boron trifluoride etherate (BF₃·Et₂O).[4][5] These can promote cyclization with fewer charring and polymerization side effects.
-
Control the Temperature: Elevated temperatures accelerate the desired reaction but can disproportionately speed up decomposition and polymerization pathways.[2] Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor progress closely using Thin-Layer Chromatography (TLC).
-
Minimize Reaction Time: Do not let the reaction run for an arbitrarily long time (e.g., "overnight") without monitoring. Once TLC analysis indicates the consumption of the starting material, proceed with the workup. Prolonged exposure to acidic conditions increases the likelihood of byproduct formation.[2]
-
Ensure Efficient Water Removal: The final dehydration step of the Paal-Knorr synthesis is crucial and can be reversible.[3] Using a Dean-Stark apparatus to azeotropically remove water as it forms will drive the equilibrium toward the furan product and can significantly improve yields.
Sources
- 1. Synthesis and bioactivity of phenyl substituted furan and oxazole carboxylic acid derivatives as potential PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for 5-Phenylfuran-2-Carboxylate Synthesis
Welcome to the technical support hub for the synthesis of 5-phenylfuran-2-carboxylate and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthetic process. Our focus is to empower you with the knowledge to not only identify and solve common experimental issues but also to strategically optimize your reaction conditions for improved yields and purity.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial queries and challenges encountered during the synthesis of 5-phenylfuran-2-carboxylates.
Q1: What are the primary synthetic routes to 5-phenylfuran-2-carboxylates?
The synthesis of 5-phenylfuran-2-carboxylates can be approached through several established methods. A prevalent strategy involves the coupling of a pre-formed furan-2-carboxylate scaffold with a phenyl group, often via transition metal-catalyzed cross-coupling reactions. For instance, the Suzuki-Miyaura coupling, which utilizes a palladium catalyst to couple an organoboron compound with a halide, is a widely adopted and robust method for this transformation.[1][2] Another common approach is the Meerwein arylation, which involves the reaction of a diazonium salt with a furan derivative.[3]
Q2: My reaction yield is consistently low. What are the most likely causes?
Low yields in the synthesis of 5-phenylfuran-2-carboxylates can be attributed to several factors.[4] Sub-optimal reaction conditions, such as incorrect temperature, solvent, or catalyst concentration, are frequent culprits.[4] The reactivity of the starting materials, influenced by their electronic and steric properties, also plays a crucial role.[4] Furthermore, the formation of undesired side products and product loss during purification can significantly impact the final yield.[4] Incomplete conversion of starting materials due to catalyst deactivation or a reversible reaction can also lead to lower than expected yields.[5]
Q3: I'm observing significant side product formation. How can I improve the selectivity of my reaction?
Minimizing side products requires a careful evaluation of your reaction parameters. Adjusting the stoichiometry of your reactants can often favor the desired reaction pathway.[4] The choice of catalyst is also critical; a milder catalyst may offer greater selectivity compared to a highly reactive one.[4] For cross-coupling reactions, the formation of homocoupled products is a common side reaction that can be mitigated by ensuring a thoroughly degassed reaction mixture and maintaining an inert atmosphere.[1]
Q4: My furan-containing product seems to be decomposing during workup. What's happening and how can I prevent it?
The furan ring is known to be sensitive to acidic conditions, which can lead to polymerization or ring-opening reactions.[6][7] This is a common cause of product degradation during acidic workups. To prevent this, it is crucial to carefully control the pH, aiming for a pH no lower than 4 during aqueous extractions.[7] Using milder acids, such as acetic acid, or employing buffered solutions can be beneficial.[7] Performing the workup at low temperatures (e.g., 0 °C) can also help to minimize decomposition.[7]
Q5: What are the best practices for purifying 5-phenylfuran-2-carboxylates?
Purification of furan derivatives can sometimes be challenging.[8] Column chromatography on silica gel is a common and effective method.[9][10] The choice of eluent system is critical and should be optimized using thin-layer chromatography (TLC). Recrystallization can also be an effective technique for obtaining highly pure product.[9] For thermally sensitive compounds, care should be taken to avoid high temperatures during solvent removal.[8]
Troubleshooting Guides
This section provides a more detailed, systematic approach to resolving specific issues you may encounter during your experiments.
Issue 1: Low or No Product Formation
Symptom: TLC or LC-MS analysis of the crude reaction mixture shows primarily unreacted starting materials.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | - Ensure the catalyst is from a reliable source and has been stored correctly. - For palladium-catalyzed reactions, ensure the catalyst is not oxidized. Consider using a fresh batch. - In some cases, catalyst activation may be necessary. |
| Sub-optimal Temperature | - The reaction may require higher temperatures to proceed at a reasonable rate. Incrementally increase the reaction temperature and monitor the progress. - Conversely, excessively high temperatures can lead to decomposition.[6] |
| Incorrect Solvent | - The choice of solvent can significantly impact the reaction. Ensure the chosen solvent is appropriate for the specific reaction type and is of high purity. - For two-phase reactions, ensure adequate mixing. |
| Poor Quality Reagents | - The purity of starting materials is crucial.[1][4] Impurities can inhibit the catalyst or lead to side reactions. Purify starting materials if their quality is questionable. |
Issue 2: Formation of a Dark, Tar-Like Substance
Symptom: The reaction mixture turns dark, and a polymeric or tar-like substance is formed.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Acid-Catalyzed Polymerization | - The furan ring is susceptible to polymerization under acidic conditions.[6] If the reaction is acid-catalyzed, consider using a milder acid or a lower concentration. - Ensure that no acidic impurities are present in the starting materials or solvent. |
| High Reaction Temperature | - Elevated temperatures can promote decomposition and polymerization pathways.[6] Try running the reaction at a lower temperature. |
| Prolonged Reaction Time | - Extended reaction times can increase the likelihood of side reactions and decomposition.[6] Monitor the reaction closely and quench it once the starting material is consumed. |
Issue 3: Difficulty in Product Purification
Symptom: The desired product is difficult to separate from impurities or byproducts.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Co-elution in Chromatography | - Byproducts may have similar polarities to the desired product.[8] Experiment with different solvent systems for column chromatography. A gradient elution may be necessary. - Consider using a different stationary phase (e.g., alumina). |
| Formation of Azeotropes | - The product may form an azeotrope with the solvent or impurities, making separation by distillation difficult.[8] Try removing the solvent under high vacuum or using a different solvent for workup. |
| Thermal Instability | - The product may be thermally sensitive and decompose during purification at elevated temperatures.[8] Use low-temperature techniques for solvent removal and consider purification methods that do not require heating. |
Experimental Protocols
Below are generalized, step-by-step methodologies for key synthetic transformations used in the preparation of 5-phenylfuran-2-carboxylates. Note: These are starting points and may require optimization for your specific substrates.
Protocol 1: Suzuki-Miyaura Coupling of a Halogenated Furan-2-Carboxylate with Phenylboronic Acid
This protocol describes a typical palladium-catalyzed cross-coupling reaction.
Materials:
-
Halogenated furan-2-carboxylate (e.g., methyl 5-bromofuran-2-carboxylate) (1.0 equiv)
-
Phenylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Degassed solvent (e.g., a mixture of dioxane and water)
Procedure:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add the halogenated furan-2-carboxylate, phenylboronic acid, and base.
-
Seal the vessel and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.[1]
-
Under the inert atmosphere, add the palladium catalyst followed by the degassed solvent.[1]
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.[1]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Esterification of 5-Phenylfuran-2-carboxylic Acid
This protocol outlines the conversion of the carboxylic acid to its corresponding ester.
Materials:
-
5-Phenylfuran-2-carboxylic acid (1.0 equiv)
-
Alcohol (e.g., methanol, ethanol) or Phenol (1.0-1.2 equiv)
-
Coupling agent (e.g., DCC, 1.1 equiv) and catalyst (e.g., DMAP, 0.1 equiv) for Steglich esterification, OR
-
Thionyl chloride for conversion to the acyl chloride intermediate.[9]
-
Anhydrous solvent (e.g., dichloromethane)
Procedure (via Acyl Chloride):
-
In a flame-dried flask under an inert atmosphere, suspend 5-phenylfuran-2-carboxylic acid in anhydrous dichloromethane.
-
Add a catalytic amount of DMF.
-
Cool the suspension to 0 °C and slowly add thionyl chloride dropwise.[9]
-
Allow the reaction to warm to room temperature and then reflux until gas evolution ceases.[9]
-
Remove excess thionyl chloride and solvent under reduced pressure to obtain the crude acyl chloride.[9]
-
In a separate flask, dissolve the alcohol or phenol and a non-nucleophilic base (e.g., pyridine) in anhydrous dichloromethane.
-
Cool this solution to 0 °C and slowly add the crude acyl chloride solution.[9]
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Wash the reaction mixture sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.[9]
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.[9]
Visualizations and Diagrams
To further clarify the concepts discussed, the following diagrams illustrate key workflows and relationships.
Caption: General synthetic workflow for 5-phenylfuran-2-carboxylate.
Caption: Decision tree for troubleshooting low reaction yields.
References
- Troubleshooting multicomponent reactions for furanone synthesis - Benchchem.
- Common side reactions in the synthesis of furan-2,4-diones - Benchchem.
- Technical Support Center: Synthesis of Furan-Containing Compounds - Benchchem.
- Technical Support Center: Paal-Knorr Furan Synthesis Troubleshooting - Benchchem.
- Optimizing reaction conditions for coupling furan and purine rings - Benchchem.
- Application Note: Synthesis and Reaction Mechanism of Phenyl 5-bromofuran-2-carboxylate - Benchchem.
- Troubleshooting guide for the synthesis of 5-alkylfurfurals - Benchchem.
- Phenyl 5-bromofuran-2-carboxylate chemical properties - Benchchem.
- Facile Synthesis of 4-(Methoxycarbonyl)phenyl 5-Arylfuran-2-Carboxylates via Readily Available Pd Catalyst–Their Thermodynamic, Spectroscopic Features and Nonlinear Optical Behavior - MDPI.
- An Efficient Chemoselective Reduction of Furan Series Unsaturated Dinitriles - PMC - NIH.
- CARBOXYLIC ACID USING CERIC AMMONIUM NITRATE Κ Subrahmanya Bhat.
- 5-(4-Nitrophenyl)furan-2-carboxylic Acid - MDPI.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. d-nb.info [d-nb.info]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 5-Phenylfuran-2-Carboxylic Acids
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-phenylfuran-2-carboxylic acids. This guide is structured to provide practical, in-depth solutions to the common and complex challenges encountered during the purification of this important class of compounds. My approach is to not only provide protocols but to explain the underlying chemical principles, empowering you to make informed decisions in your laboratory work.
Troubleshooting Guide: Addressing Common Purification Issues
This section is designed to provide rapid solutions to specific problems you may encounter during your experiments.
Q1: My 5-phenylfuran-2-carboxylic acid won't crystallize properly. It either "oils out" or crashes out as a fine, impure powder. What should I do?
A1: This is the most frequently reported challenge with this class of compounds. 5-Phenylfuran-2-carboxylic acids are often poorly soluble in many common solvents, which leads to rapid precipitation rather than controlled crystallization.[1] This rapid formation of solids traps impurities and solvent.
Causality: The planar, rigid structure of the phenylfuran core can promote strong intermolecular π-stacking, while the carboxylic acid group allows for hydrogen bonding. When a solution is supersaturated, these forces can cause the molecules to aggregate and precipitate faster than they can organize into a well-ordered crystal lattice.[1]
Solutions:
-
Utilize a Mixed-Solvent System: A single solvent is often insufficient. The goal is to find a binary or even ternary system where your compound is sparingly soluble at room temperature but fully soluble when hot.
-
Solvent/Anti-Solvent Method: Dissolve the crude product in a minimal amount of a "good" solvent (e.g., ethyl acetate, acetone, or 1,4-dioxane) at an elevated temperature. Then, slowly add a "poor" solvent (an "anti-solvent") in which the compound is insoluble (e.g., hexanes, heptane, or water) dropwise until persistent turbidity is observed. Gently heat to redissolve, and then allow it to cool slowly.
-
Co-Solvent System: Find a mixture of two miscible solvents that provides the ideal solubility curve. For example, a mixture of ethanol and water, or dichloromethane and methanol can be effective.[1]
-
-
Control the Cooling Rate: Slow, controlled cooling is critical.
-
Initial Slow Cooling: Allow the heated, clear solution to cool to room temperature on the benchtop, undisturbed.
-
Insulation: Insulate the flask with glass wool or a towel to slow the cooling process further.
-
Refrigeration: Only after the flask has fully reached room temperature should you move it to a refrigerator (4 °C), and subsequently to a freezer (-20 °C) if necessary.
-
-
Induce Crystallization:
-
Seeding: If you have a small amount of pure material from a previous batch, add a single, tiny crystal ("seed crystal") to the supersaturated solution to initiate controlled crystal growth.
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass provide nucleation sites for crystal formation.
-
Q2: After purification, my product is still yellow or brown. How can I obtain a colorless or white solid?
A2: Discoloration typically arises from two sources: highly conjugated impurities formed during synthesis or thermal degradation products. Furan rings, especially when activated by other functional groups, can be susceptible to polymerization or decomposition, leading to colored byproducts.[2]
Solutions:
-
Activated Carbon (Charcoal) Treatment: This is effective for removing colored, non-polar impurities.
-
Protocol: Dissolve your crude product in a suitable hot solvent. Add a very small amount (typically 1-2% by weight) of activated charcoal. Keep the solution hot and swirl for 5-10 minutes. Perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the charcoal. Be aware that charcoal can adsorb your product, so use it sparingly to avoid significant yield loss.
-
-
Flash Column Chromatography: If charcoal treatment is ineffective or reduces yield too much, chromatography is the most reliable method. A common impurity, 5-formyl-2-furancarboxylic acid (FFCA), and other oxidation byproducts can cause coloration and are often removable by chromatography.[2]
Q3: My NMR spectrum shows residual starting materials from my Suzuki coupling (e.g., boronic acid, methyl 5-bromofuran-2-carboxylate). How do I remove them?
A3: This is a common issue when the reaction does not go to completion. These impurities often have different chemical properties than your desired carboxylic acid, which can be exploited for separation.
Solutions:
-
Acid-Base Extraction: This is the most effective first step. Your product is an acid, while the precursor ester is neutral.
-
Protocol: Dissolve the crude mixture in an organic solvent like ethyl acetate. Wash the organic layer with a basic aqueous solution (e.g., saturated sodium bicarbonate or 1M sodium hydroxide). Your acidic product will move into the aqueous layer as its carboxylate salt, leaving the neutral ester and palladium catalyst residues in the organic layer. Separate the layers. Re-acidify the aqueous layer with a strong acid (e.g., 1M HCl) to a pH of 2-3, causing your pure product to precipitate.[2] Collect the solid by filtration.
-
-
Column Chromatography: If impurities persist after extraction, chromatography is necessary. Boronic acids and their anhydrides can sometimes be tricky to remove completely by extraction alone. A silica gel column using a gradient of ethyl acetate in hexanes is often sufficient to separate the less polar ester from the more polar carboxylic acid.[4]
Q4: I suspect my product is decomposing during purification due to heat. What are the signs and how can I prevent it?
A4: Furan carboxylic acids can undergo thermal decarboxylation, where the carboxylic acid group is lost as CO₂.[5] For 5-phenylfuran-2-carboxylic acid, this would first produce 5-phenylfuran. This is especially a risk when heating the solid to high temperatures or during prolonged heating in solution.
Signs of Decomposition:
-
Gas evolution (bubbling) when heating the solid or a concentrated solution.
-
Appearance of new, less polar spots on a TLC plate.
-
Appearance of new signals in the ¹H NMR spectrum, particularly the disappearance of the carboxylic acid proton and the appearance of a new furan proton signal.
Prevention Strategies:
-
Use a Rotary Evaporator with Care: Remove solvents under reduced pressure at a moderate temperature (e.g., 40-50 °C). Do not leave the solid on the evaporator for an extended period after the solvent is gone.
-
Drying: Dry the final product in a vacuum oven at a low to moderate temperature (e.g., < 60 °C) rather than at high temperatures.
-
Avoid High-Boiling Solvents: When possible, choose recrystallization solvents with lower boiling points to minimize the thermal stress on your compound.
Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the properties and purification strategies for 5-phenylfuran-2-carboxylic acids.
Q1: What are the typical impurities I should expect from a standard synthesis (Suzuki coupling followed by ester hydrolysis)?
A1: A well-designed purification strategy begins with understanding the potential impurities. The table below outlines the most common ones.
| Impurity Name | Structure | Origin | Recommended Removal Method |
| Methyl 5-bromofuran-2-carboxylate | Br-(C₄H₂O)-COOCH₃ | Unreacted starting material | Acid-base extraction; Column chromatography[4] |
| (Substituted) Phenylboronic Acid | Ar-B(OH)₂ | Unreacted starting material | Aqueous workup/extraction; Column chromatography |
| Methyl 5-phenylfuran-2-carboxylate | Ar-(C₄H₂O)-COOCH₃ | Incomplete ester hydrolysis | Acid-base extraction; Column chromatography[1] |
| Homocoupled Biaryl | Ar-Ar | Side reaction of boronic acid | Column chromatography; Recrystallization |
| Palladium Residues | Pd(0) or Pd(II) species | Catalyst from Suzuki coupling | Filtration through Celite®; Acid-base extraction |
| 5-Formyl-2-furancarboxylic acid (FFCA) | OHC-(C₄H₂O)-COOH | Oxidation byproduct (if using oxidative conditions) | Column chromatography; Recrystallization[2] |
Q2: Should I use recrystallization or column chromatography as my primary purification method?
A2: The choice depends on the scale of your reaction, the nature of the impurities, and the required final purity. The following decision tree can guide your choice.
Sources
Synthesis of 5-Aryl Furan-2-Carboxylates: Technical Support & Troubleshooting Center
Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I frequently consult with drug development professionals struggling with the late-stage functionalization of furan scaffolds. The synthesis of 5-aryl furan-2-carboxylates is a critical transformation, typically achieved via Suzuki-Miyaura cross-coupling or direct C-H arylation.
However, the electron-rich nature of the furan ring and the lability of the carboxylate group introduce a minefield of side reactions: protodeboronation, oxidative homocoupling, regiochemical scrambling, and ester hydrolysis. This guide provides mechanistic troubleshooting, self-validating protocols, and empirical data to help you optimize your yields and maintain scientific integrity in your workflows.
Mechanistic pathways and competing side reactions in 5-aryl furan-2-carboxylate synthesis.
Section 1: Suzuki-Miyaura Cross-Coupling Troubleshooting
Q1: My LC-MS shows massive protodeboronation of furan-2-boronic acid and very little of the desired 5-aryl furan-2-carboxylate. Why is this happening and how do I prevent it?
Mechanistic Causality: Furan-2-boronic acids are highly susceptible to protodeboronation because the electron-rich heteroaryl ring stabilizes the carbanion intermediate formed during C-B bond cleavage 1. This degradation is accelerated by the aqueous basic conditions typically used to activate the boronic acid for transmetalation. When the rate of protodeboronation exceeds the rate of transmetalation to the Pd(II)-aryl complex, your boronic acid is consumed before coupling can occur.
Solution:
-
Shift to Anhydrous or Biphasic Conditions: Limit the availability of proton sources. Using a biphasic system (e.g., Toluene/H₂O) keeps the boronic acid in the organic phase while the active trihydroxyboronate forms at the interface, limiting bulk degradation 2.
-
Use Boronate Esters: Furan-2-boronic acid pinacol esters (BPin) or MIDA boronates release the active boronic acid slowly in situ, maintaining a low steady-state concentration that favors cross-coupling over degradation 1.
Q2: The cross-coupling is successful, but my furan-2-carboxylate ester is hydrolyzing to 5-aryl-2-furoic acid. How do I maintain the ester intact?
Mechanistic Causality: Furan-2-carboxylates are highly activated toward nucleophilic acyl substitution. The basic conditions required for Suzuki coupling (e.g., aqueous K₂CO₃ or NaOH) rapidly saponify the ester, especially at elevated temperatures.
Solution: Utilize strictly non-nucleophilic bases or anhydrous fluoride sources. Powdered KF effectively activates the boron atom for transmetalation while leaving base-labile ester groups completely unaffected 3.
Quantitative Impact of Base and Solvent on Side Reactions
Table 1: Empirical data modeling the distribution of products based on coupling conditions.
| Coupling Conditions | Base | Solvent System | Protodeboronation (%) | Ester Hydrolysis (%) | Target Yield (%) |
| Standard Aqueous | Na₂CO₃ (aq) | THF / H₂O | 45% | 30% | 15% |
| Mild Aqueous | K₃PO₄ (aq) | Dioxane / H₂O | 25% | 10% | 55% |
| Anhydrous Carbonate | Cs₂CO₃ | DMF | 15% | <5% | 75% |
| Anhydrous Fluoride | Powdered KF | Toluene | <5% | <2% | 88% |
Protocol 1: Self-Validating Suzuki-Miyaura Coupling for Furan-2-Carboxylates
Objective: Couple furan-2-boronic acid pinacol ester with an aryl halide while suppressing protodeboronation and ester hydrolysis.
-
Setup: In a flame-dried Schlenk flask, combine the aryl halide (1.0 equiv), furan-2-boronic acid pinacol ester (1.2 equiv), and powdered KF (3.0 equiv).
-
Validation Step: KF must be finely milled and dried under vacuum at 120°C prior to use. Clumpy KF will fail to activate the boron, stalling the reaction.
-
-
Catalyst Addition: Add Pd₂(dba)₃ (2 mol%) and SPhos (4 mol%). Evacuate and backfill with Argon (3x).
-
Validation Step: The solid mixture should exhibit the characteristic deep purple/red hue of the active Pd₂(dba)₃ complex.
-
-
Solvent & Reaction: Inject anhydrous, degassed Toluene (0.2 M). Stir at 80°C for 4-6 hours.
-
Validation Step: Monitor via TLC (Hexanes/EtOAc). The disappearance of the aryl halide and the emergence of a new UV-active spot (often fluorescent blue under 254 nm due to extended conjugation) indicates successful coupling.
-
-
Quench & Extract: Cool to room temperature, filter through a short pad of Celite to remove Pd black and salts, and concentrate.
-
Validation Step: LC-MS should confirm the mass of the 5-aryl furan-2-carboxylate [M+H]⁺ without the M-44 (decarboxylation) or M-14 (hydrolysis to acid) peaks.
-
Section 2: Direct C-H Arylation Challenges
Q3: I am using direct C-H arylation to avoid boronic acid instability, but I am getting a mixture of C4 and C5 arylated products, along with some decarboxylation. How do I control regioselectivity?
Mechanistic Causality: In direct C-H arylation, regioselectivity is dictated by the acidity of the C-H bonds and the coordination of the palladium catalyst. While the C5 position of furan-2-carboxylates is generally the most reactive, the carbonyl group of the ester can act as a directing group or undergo competitive decarboxylation under harsh conditions 4. If the temperature is too high, the ester group can hydrolyze, and the resulting furoic acid can undergo protodecarboxylation, leading to arylation at unexpected positions.
Solution: Utilize Pivalate-Assisted Concerted Metalation-Deprotonation (CMD). By using PivOH/CsOPiv as an additive/base, the pivalate anion acts as an internal base during the C-H activation step. This significantly lowers the activation energy for C5 metalation, improving regioselectivity without requiring the harsh thermal conditions that trigger decarboxylation 5.
CMD mechanism for regioselective C-H arylation of furan-2-carboxylates using pivalate.
Protocol 2: Regioselective Direct C-H Arylation of Furan-2-Carboxylates
Objective: Direct arylation at the C5 position while avoiding decarboxylation and C4-arylation.
-
Setup: To a dry reaction vial, add alkyl furan-2-carboxylate (1.0 equiv), aryl iodide (1.2 equiv), Pd(OAc)₂ (2 mol%), and CsOPiv (2.0 equiv).
-
Validation Step: CsOPiv acts as both the bulk base and the CMD proton-shuttle; it is highly hygroscopic and must be stored in a desiccator to prevent introducing water that causes ester hydrolysis.
-
-
Solvent & Degassing: Add anhydrous DMAc (0.3 M). Purge the solution with Argon for 10 minutes.
-
Heating: Seal the vial and heat at 110°C for 12 hours.
-
Validation Step: The solution will transition from orange to dark brown/black as the active catalytic species is generated and cycles through the reaction.
-
-
Workup: Dilute with EtOAc, wash with 5% aqueous LiCl (3x) to remove DMAc, dry over Na₂SO₄, and concentrate.
-
Validation Step: ¹H NMR of the crude mixture should show two distinct doublets (J ≈ 3.5 Hz) in the aromatic region corresponding to the C3 and C4 protons of the furan ring, confirming exclusive C5 functionalization.
-
References
-
Chemical Society Reviews (RSC). "Selection of boron reagents for Suzuki–Miyaura coupling." [Link]
-
ACS Catalysis. "Directing-Group-Free, Carbonyl Group-Promoted Catalytic C–H Arylation of Bio-Based Furans." [Link]
-
Organic Chemistry Portal. "Suzuki Coupling." [Link]
Sources
Technical Support Center: Troubleshooting Low Yield in Meerwein Arylation of Furans
Welcome to the technical support center for the Meerwein arylation of furans. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this powerful C-C bond-forming reaction. Here, we address common issues leading to low yields and provide expert-backed, actionable solutions in a direct question-and-answer format. Our approach is grounded in mechanistic understanding to empower you to make informed decisions at the bench.
Frequently Asked Questions (FAQs)
Q1: My Meerwein arylation of a furan derivative is resulting in a very low yield of the desired 5-arylfuran. What are the most common culprits?
Low yields in the Meerwein arylation of furans can often be traced back to a few key areas. The reaction is a nuanced radical process, and its success hinges on the careful orchestration of several factors. The most common issues include:
-
Decomposition of the Aryldiazonium Salt: These salts can be thermally unstable and prone to decomposition, which reduces the concentration of your key aryl radical precursor.[1][2]
-
Competing Side Reactions: The aryl radical, once formed, can participate in undesired pathways. The most notable side reactions are the Sandmeyer reaction, leading to aryl halides, and the formation of azo compounds.[1][3]
-
Suboptimal Reaction Conditions: The choice of catalyst, solvent, and temperature plays a critical role in directing the reaction toward the desired product. An improper selection can favor side reactions or lead to incomplete conversion.[4][5][6]
-
Poor Quality of Reagents: The purity of the starting aniline, the furan derivative, and the reagents used for diazotization are paramount. Impurities can interfere with the catalytic cycle or promote decomposition.[7]
Q2: I suspect my aryldiazonium salt is decomposing before it can react. How can I improve its stability and delivery?
This is a very common and critical issue. Aryldiazonium salts are notoriously reactive and can be sensitive to heat and shock.[2] Here’s a multi-faceted approach to mitigate this problem:
-
In Situ Generation: The most effective strategy is to generate the aryldiazonium salt in the reaction mixture immediately before it is needed. This is typically done by reacting the corresponding aniline with a nitrosating agent (e.g., sodium nitrite or an alkyl nitrite like tert-butyl nitrite) under acidic conditions at low temperatures (0-5 °C).[3][8] This minimizes the time the unstable salt exists in a concentrated form.
-
Choice of Counter-ion: The stability of the diazonium salt is influenced by its counter-ion. Tetrafluoroborate (BF₄⁻) or hexafluorophosphate (PF₆⁻) salts are generally more stable and easier to handle than chloride salts if isolation is necessary.[9][10]
-
Controlled Addition: If using a pre-formed diazonium salt, consider a slow, controlled addition to the reaction mixture. This maintains a low, steady concentration of the salt, favoring the reaction with the furan over decomposition.
A general workflow for in situ generation is as follows:
Q3: My main byproduct appears to be an aryl halide, suggesting a Sandmeyer reaction is outcompeting the Meerwein arylation. How can I suppress this?
The Sandmeyer reaction is a classic competitor in copper-catalyzed reactions of diazonium salts.[3] To favor the Meerwein arylation, you need to promote the addition of the aryl radical to the furan over its reaction with the copper halide.
-
Increase Furan Concentration: A higher concentration of the furan substrate can help to "trap" the aryl radical more effectively, outcompeting the halide transfer from the copper catalyst.[2]
-
Catalyst Choice and Loading: While copper salts are standard, the specific salt and its oxidation state can influence the outcome. A mechanism involving both Cu(I) and Cu(II) has been proposed.[4][5][6] Experiment with different copper sources (e.g., CuCl, CuBr, Cu₂O, CuSO₄) and optimize the catalyst loading. Typically, 5-10 mol% is a good starting point.
-
Solvent Effects: The solvent can significantly impact the reaction.[4][11] Polar aprotic solvents like acetone or acetonitrile are commonly used.[8][12] The choice of solvent can influence the solubility of the reagents and the stability of the intermediates. In some cases, a biphasic system or the addition of water can be beneficial.
Q4: I am not seeing any reaction, or the conversion is extremely low. Could my furan substrate be the problem?
Yes, the nature of the furan substrate is crucial. The Meerwein arylation is most effective with electron-poor alkenes.[9][10]
-
Furan Electronics: Unsubstituted furan is electron-rich. To enhance its reactivity in a Meerwein arylation, it is often necessary to have an electron-withdrawing group (EWG) on the furan ring, typically at the 2-position. Furan-2-carbaldehyde and 2-furoic acid derivatives are common substrates.[4][5][6] The EWG makes the double bond more susceptible to radical addition.
-
Steric Hindrance: Bulky substituents on the furan ring or the aryldiazonium salt can sterically hinder the approach of the aryl radical, leading to lower yields.
If you are using an electron-rich furan, you may need to explore alternative coupling strategies like a palladium-catalyzed cross-coupling reaction.[7]
Troubleshooting Decision Tree
If you are experiencing low yields, follow this logical progression to diagnose the issue:
This diagram illustrates the key steps:
-
Aryl Radical Formation: A Cu(I) catalyst reduces the aryldiazonium salt to form an aryl radical, nitrogen gas, and a Cu(II) species. [3]2. Radical Addition: The highly reactive aryl radical adds to the electron-deficient double bond of the furan derivative. [9][10]3. Rearomatization: The resulting radical adduct is oxidized and loses a proton to regenerate the aromatic furan ring, now with the new aryl substituent.
-
Catalyst Regeneration: The Cu(II) species is reduced back to Cu(I) to continue the catalytic cycle.
The critical competition occurs at the aryl radical stage. If it reacts with the furan, the desired product is formed. If it is trapped by a halide from the Cu(II) complex, the Sandmeyer byproduct results. [3]
By methodically addressing these common issues, from the stability of your starting materials to the fine-tuning of your reaction conditions, you can significantly improve the yield and reliability of your Meerwein arylation of furans.
References
-
Obushak, N. D., Lesyuk, A. I., Gorak, Y. I., & Matiichuk, V. S. (2009). Mechanism of Meerwein arylation of furan derivatives. Russian Journal of Organic Chemistry, 45(9), 1329–1336. (Link)
-
Scilit. (n.d.). Mechanism of Meerwein arylation of furan derivatives. Retrieved from [Link]
-
Peng, B., & Glorius, F. (2022). Meerwein‐type Bromoarylation with Arylthianthrenium Salts. Angewandte Chemie International Edition, 61(22), e202201804. (Link)
-
Wikipedia. (2023, October 29). Meerwein arylation. Retrieved from [Link]
-
ResearchGate. (n.d.). New method for Meerwein arylation in neat water. Retrieved from [Link]
-
Chemeurope.com. (n.d.). Meerwein arylation. Retrieved from [Link]
-
Singh, S., & Sharma, U. (2020). Continuous-Flow Meerwein Arylation. Periodica Polytechnica Chemical Engineering, 64(3), 332–339. (Link)
-
Malmir, M., Nematollahi, D., Sadatnabi, A., & Shanehsaz, S. (2023). Electrochemically induced Meerwein arylation as a green strategy for the synthesis of arylbenzoquinone derivatives under batch and flow conditions. Scientific Reports, 13(1), 14321. (Link)
-
ResearchGate. (n.d.). Recent Advances in Meerwein Arylation Chemistry. Retrieved from [Link]
-
Singh, S., Deshpande, A., & Sharma, U. (2020). Efficient Processing of Reactions Involving Diazonium Salts: Meerwein Arylation in an Impinging-Jet Reactor. Organic Process Research & Development, 24(10), 2118–2127. (Link)
-
Li, G., et al. (2020). Synthesis of 2-Arylpyridines and 2-Arylbipyridines via Photoredox-Induced Meerwein Arylation with in Situ Diazotization of Anilines. The Journal of Organic Chemistry, 85(5), 3437–3447. (Link)
-
SciSpace. (2009). Top 3 papers published in the topic of Meerwein arylation in 2009. Retrieved from [Link]
-
Rondestvedt Jr., C. S. (1954). Arylation of Unsaturated Systems by Free Radicals. IV. Effects of Catalyst, pH and Solvent upon the Meerwein Reaction. Journal of the American Chemical Society, 76(8), 1926–1929. (Link)
Sources
- 1. Meerwein‐type Bromoarylation with Arylthianthrenium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. akjournals.com [akjournals.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. scilit.com [scilit.com]
- 6. scispace.com [scispace.com]
- 7. benchchem.com [benchchem.com]
- 8. Meerwein Arylation | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Meerwein arylation - Wikipedia [en.wikipedia.org]
- 10. Meerwein_arylation [chemeurope.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Meerwein Arylation | Thermo Fisher Scientific - SG [thermofisher.com]
Technical Support Center: Managing Solubility Issues of Furan-2-Carboxylic Acid Derivatives
From the desk of a Senior Application Scientist
Welcome to the technical support center for furan-2-carboxylic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter solubility challenges with this important class of compounds. Furan-2-carboxylic acids and their analogs are prevalent scaffolds in medicinal chemistry, but their planar structure and potential for strong crystal lattice interactions often lead to poor aqueous solubility, complicating both in vitro screening and in vivo studies.[1][2] This resource provides troubleshooting guides and frequently asked questions to help you diagnose and overcome these common experimental hurdles.
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments. Each guide provides a logical, step-by-step approach to resolving the issue, explaining the scientific principles behind each recommendation.
Issue 1: My compound precipitates when I dilute my DMSO stock into an aqueous buffer for an assay.
This is one of the most common issues. It occurs when the compound, stable in a high concentration of an organic co-solvent like DMSO, crashes out of solution upon dilution into an aqueous medium where it is less soluble.
Immediate Troubleshooting Steps:
-
Lower the Final Concentration: The simplest first step is to test a lower final concentration of your compound in the assay.
-
Optimize Co-solvent Concentration: While high concentrations of co-solvents can interfere with biological assays, a slight, permissible increase might maintain solubility.[3] Most cell-based assays can tolerate up to 0.5-1% DMSO, but you must validate this for your specific system.[3]
-
Try a Different Co-solvent: Some compounds may be more soluble in other water-miscible solvents like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).[3] Always verify co-solvent compatibility with your assay.
Systematic Workflow for Resolving Precipitation:
If immediate steps fail, a more systematic approach is required. The following workflow helps you select an appropriate strategy.
Caption: Troubleshooting workflow for compound precipitation.
Issue 2: The intrinsic aqueous solubility of my lead compound is too low for further development.
When a compound's fundamental solubility is the limiting factor, more advanced formulation strategies are necessary. These methods aim to alter the physicochemical properties of the compound to improve its interaction with aqueous media.
Key Strategies for Enhancing Intrinsic Solubility:
-
Salt Formation: For ionizable drugs like furan-2-carboxylic acids, salt formation is the most effective method to increase solubility and dissolution rates.[4][5][6] By converting the neutral weak acid to a salt, you create an ionized species that is significantly more water-soluble.[7]
-
Particle Size Reduction: Decreasing the particle size of a solid drug increases its surface area-to-volume ratio, which enhances the dissolution rate according to the Noyes-Whitney equation.[5][8][9] Techniques include micronization and nanosizing.[10][11]
-
Solid-State Modification: The crystal form of a compound dramatically impacts its solubility.[12][13]
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix in its non-crystalline (amorphous) state overcomes the crystal lattice energy, significantly boosting solubility.[5][14]
-
Co-crystals: These are crystalline structures composed of the active pharmaceutical ingredient (API) and a benign co-former.[12] Co-crystals can modify physicochemical properties like solubility without altering the drug molecule itself.[13][15]
-
Experimental Protocol: Screening for Optimal Salt Formation
This protocol outlines a small-scale screen to identify a suitable salt form for a furan-2-carboxylic acid derivative.
Objective: To improve the aqueous solubility of a weakly acidic compound by forming a salt with a suitable base.
Principle: The pKa difference between the acidic drug and the selected base should ideally be greater than 2-3 to ensure stable salt formation.[16]
Materials:
-
Furan-2-carboxylic acid derivative (API)
-
Selection of counterions (bases), e.g., Sodium hydroxide, Potassium hydroxide, Calcium hydroxide, Tromethamine (Tris), L-Lysine.
-
Solvents for salt formation (e.g., ethanol, acetone, isopropanol).
-
Water (deionized or distilled).
-
pH meter, stir plate, filtration apparatus.
Procedure:
-
Determine the pKa of your API: This can be done experimentally (e.g., via potentiometric titration) or computationally. This value is critical for selecting appropriate counterions.
-
Counterion Selection: Choose a range of pharmaceutically acceptable bases with pKa values at least 2-3 units higher than the pKa of your API.[16]
-
Stoichiometric Preparation: a. Dissolve a known molar equivalent of your API in a minimal amount of a suitable organic solvent (e.g., ethanol). b. In a separate vessel, dissolve one molar equivalent of the selected base (e.g., NaOH) in the same solvent or water. c. Slowly add the basic solution to the acidic solution while stirring. d. If a precipitate forms immediately, it may be the desired salt. If no precipitate forms, slowly add an anti-solvent (a solvent in which the salt is insoluble, like hexane or diisopropyl ether) or allow for slow evaporation to induce crystallization.[17][18]
-
Isolation and Drying: a. Collect the resulting solid by filtration. b. Wash the solid with a small amount of cold solvent/anti-solvent to remove unreacted starting material. c. Dry the solid under vacuum to remove residual solvent.
-
Characterization and Solubility Measurement: a. Characterize the new solid form using techniques like DSC (Differential Scanning Calorimetry), XRPD (X-ray Powder Diffraction), and TGA (Thermogravimetric Analysis) to confirm salt formation and assess its solid-state properties (e.g., crystallinity, melting point). b. Determine the kinetic and/or equilibrium aqueous solubility of the new salt form and compare it to the parent free acid.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of pH in the solubility of furan-2-carboxylic acid derivatives?
A1: Furan-2-carboxylic acid derivatives are weak acids. Their solubility is highly dependent on pH.[2] The carboxylic acid group (-COOH) can exist in a neutral (protonated) form or an ionized (deprotonated) carboxylate form (-COO⁻). The ionized form is significantly more soluble in water due to its charge and ability to form ion-dipole interactions with water molecules.[7] According to the Henderson-Hasselbalch equation, at a pH below the compound's pKa, the neutral, less soluble form predominates. As the pH of the solution rises above the pKa, the ionized, more soluble form becomes dominant.[6] Therefore, adjusting the pH of a solution with a base is a primary strategy to dissolve these compounds.[8][10]
Caption: pH-dependent equilibrium of a carboxylic acid.
Q2: What are the primary strategies for improving the solubility of poorly soluble drugs, and how do they compare?
A2: A variety of techniques can be employed, each with its own advantages and limitations. The choice depends on the compound's properties, the desired application (in vitro vs. in vivo), and the stage of development.[10][19][20]
| Technique | Underlying Principle | Advantages | Limitations/Challenges |
| pH Adjustment | Increases the fraction of the ionized, more soluble species of the drug.[6] | Simple, effective for ionizable drugs, easy to implement for in vitro studies. | Risk of chemical instability at extreme pHs; potential for precipitation in different pH environments (e.g., GI tract).[2][3] |
| Co-solvents | A water-miscible organic solvent (e.g., ethanol, PEG 400) is added to reduce the polarity of the aqueous medium, increasing solubility.[20][21][22] | Simple to prepare; effective for increasing concentrations in stock solutions and some formulations. | Potential for toxicity or interference in biological assays; risk of precipitation upon dilution.[3][21] |
| Salt Formation | Converts an ionizable drug into a salt form, which typically has much higher aqueous solubility and a faster dissolution rate.[4][23] | Significant increase in solubility (can be >100-fold); well-established regulatory pathway.[5] | Only applicable to ionizable drugs; risk of converting back to the less soluble free acid/base form.[6] |
| Particle Size Reduction | Increases the surface area of the drug particles, leading to a faster rate of dissolution as described by the Noyes-Whitney equation.[8][9][24] | Broadly applicable; improves dissolution rate. | Does not increase equilibrium solubility; potential for particle aggregation; can be energy-intensive.[1][3] |
| Amorphous Solid Dispersions | The drug is molecularly dispersed in a carrier (usually a polymer) in a high-energy, non-crystalline state, avoiding crystal lattice energy.[14] | Can dramatically increase apparent solubility and bioavailability; suitable for oral dosage forms. | Systems are thermodynamically unstable and can recrystallize over time; requires careful polymer selection and process control.[5] |
| Cyclodextrin Complexation | The drug molecule is encapsulated within the hydrophobic core of a cyclodextrin molecule, whose hydrophilic exterior improves water solubility.[8] | Forms a true solution; can improve stability. | Limited by the stoichiometry of complexation; can be expensive; potential for toxicity with some cyclodextrins.[9] |
Q3: Can the solid form of my compound (e.g., powder) really affect its solubility in a vial?
A3: Absolutely. The solid-state properties of a compound have a profound impact on its solubility and dissolution rate.[13] A single chemical compound can often crystallize into multiple different forms, known as polymorphs, each having a unique internal crystal lattice arrangement.[12] These different arrangements can lead to significant differences in physical properties, including melting point, stability, and, critically, solubility.[12][13] Generally, a less thermodynamically stable polymorph will exhibit higher solubility but may convert to a more stable, less soluble form over time.[12] Furthermore, a compound can exist in a non-crystalline, amorphous state, which lacks long-range molecular order. Amorphous forms do not have to overcome the strong crystal lattice energy to dissolve and are therefore almost always more soluble than their crystalline counterparts, though they are also less stable.[5]
Q4: My compound is intended for oral administration. Are there specific solubility strategies I should focus on?
A4: For oral administration, the goal is not just to dissolve the drug but to ensure it remains in solution long enough in the gastrointestinal (GI) tract to be absorbed. This makes bioavailability a key consideration. While simple methods like pH modification and co-solvents are useful for initial studies, more robust formulation strategies are often required for in vivo success.[10][14] Lipid-based formulations (e.g., self-emulsifying drug delivery systems - SEDDS) can be very effective by solubilizing the drug in lipids and surfactants, which aids absorption.[8][9] Advanced solid-state formulations like amorphous solid dispersions and nanocrystals are also leading strategies for improving the oral bioavailability of poorly soluble drugs (BCS Class II/IV compounds).[14][19][25]
References
- Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC.
- Techniques to improve the solubility of poorly soluble drugs - ResearchGate.
- Salt formation to improve drug solubility - PubMed.
- Strategies for Improving Solubility and Dissolution of Poorly Water-Soluble Drugs: Current Developments and Pharmaceutical Applications - PriMera Scientific Publications.
- Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK.
- Technical Support Center: Overcoming Poor Aqueous Solubility of 5-Aryl-Furan Derivatives - Benchchem.
- Why salt formation of weak acid increases the drug solubility? - ResearchGate.
- Salt formation to improve drug solubility - Ovid.
- Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations.
- Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties - Aston Research Explorer.
- Crystal engineering of active pharmaceutical ingredients helps improve solubility and dissolution rates - Oceanic Pharmachem.
- Overcoming Challenges in Carboxylic Acid Drug Formulations - Patsnap Eureka.
- Pharmaceutical Crystallization in drug development - Syrris.
- Techniques for Improving Solubility - International Journal of Medical Science and Dental Research.
- Crystal engineering of active pharmaceutical ingredients to improve solubility and dissolution rates - IQPC.
- Co-Crystals in Enhancing Drug Solubility and Stability: A Comprehensive Review.
- Measurement and Correlation of Solubility and Dissolution Thermodynamic Properties of Furan-2-carboxylic Acid in Pure and Binary Solvents | Request PDF - ResearchGate.
- The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools? - PMC.
- Solubility of Biocompounds 2,5-Furandicarboxylic Acid and 5-Formylfuran-2-Carboxylic Acid in Binary Solvent Mixtures of Water and 1,4-Dioxane - MDPI.
- CAS 13529-17-4: 5-Formyl-2-furancarboxylic acid - CymitQuimica.
- Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library.
- Measurement and modeling of solubility of furan 2-carboxylic acid in mono and binary systems | Semantic Scholar.
- 2-Furancarboxylic acid | C5H4O3 | CID 6919 - PubChem - NIH.
- pH-solubility profiles or organic carboxylic acids and their salts - PubMed.
- Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report) - OSTI.
- Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
- Cosolvent - Wikipedia.
- Cosolvent – Knowledge and References - Taylor & Francis.
- Solvent developments for liquid-liquid extraction of carboxylic acids in perspective.
- Structure Property Relationships of Carboxylic Acid Isosteres - ACS Publications.
- Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today.
- Improving the Solubility and Bioavailability of Progesterone Cocrystals with Selected Carboxylic Acids - MDPI.
- (PDF) Formulation strategies for poorly soluble drugs - ResearchGate.
- Solubility of 2,5-Furandicarboxylic Acid in Eight Pure Solvents and Two Binary Solvent Systems at 313.15–363.15 K - ResearchGate.
- pH-Dependent solubility and permeability criteria for provisional biopharmaceutics classification (BCS and BDDCS) in early drug discovery. | Semantic Scholar.
- Solubility enhancement techniques: A comprehensive review.
- FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER?.
Sources
- 1. oceanicpharmachem.com [oceanicpharmachem.com]
- 2. Overcoming Challenges in Carboxylic Acid Drug Formulations [eureka.patsnap.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. journal.appconnect.in [journal.appconnect.in]
- 7. researchgate.net [researchgate.net]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 10. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijmsdr.org [ijmsdr.org]
- 12. syrris.com [syrris.com]
- 13. The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. primerascientific.com [primerascientific.com]
- 15. ijsrtjournal.com [ijsrtjournal.com]
- 16. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. semanticscholar.org [semanticscholar.org]
- 19. researchgate.net [researchgate.net]
- 20. wjbphs.com [wjbphs.com]
- 21. Cosolvent - Wikipedia [en.wikipedia.org]
- 22. taylorandfrancis.com [taylorandfrancis.com]
- 23. ovid.com [ovid.com]
- 24. researchgate.net [researchgate.net]
- 25. semanticscholar.org [semanticscholar.org]
Technical Support Center: Alternative Purification Techniques for Polar Furan Compounds
Welcome to the Advanced Chromatography Support Center. Standard normal-phase silica purification frequently fails for polar furans—such as 5-hydroxymethylfurfural (5-HMF), furfuryl alcohol, and furoic acids—due to irreversible binding, streaking, and acid-catalyzed polymerization on active silanol sites.
This guide provides field-proven, alternative purification workflows tailored for researchers and drug development professionals. Each module is designed as a self-validating system, explaining the causality behind the chemistry to ensure you can troubleshoot complex matrices effectively.
Diagnostic Workflow
Fig 1: Decision matrix for selecting polar furan purification workflows.
Module 1: Macroporous Resin Adsorption (Bulk Desugarization)
The Science (Causality): When synthesizing 5-HMF from fructose dehydration, the crude extract is heavily contaminated with unreacted reducing sugars and polymeric humins[1]. Liquid-liquid extraction (LLE) often fails due to the amphiphilic nature of HMF. Macroporous resins exploit hydrophobic and π-π interactions to retain the furan ring, while highly polar, non-interacting reducing sugars wash straight through the column[2].
Self-Validating Protocol:
-
Resin Hydration: Swell a quaternary ammonium chloride functionalized macroporous resin (e.g., CEB-04) in deionized water for 24 hours[1].
-
Column Loading: Load the crude aqueous biomass extract onto the column at a flow rate of 1–2 Bed Volumes (BV)/hour.
-
Validation Check: The eluate must test positive for reducing sugars (e.g., via Benedict's reagent) but show zero UV absorbance at 284 nm, confirming that 5-HMF is fully retained on the resin.
-
-
Desugarization Wash: Flush the column with 2–3 BV of deionized water to completely elute non-interacting glucose and fructose[2].
-
Target Desorption: Elute 5-HMF using a green, low-boiling-point solvent such as isopropyl alcohol (IPA) at ambient conditions[1].
-
Recovery: Evaporate the IPA under reduced pressure (<40°C) to yield >98% pure 5-HMF[1].
Troubleshooting FAQ:
-
Q: Why is my 5-HMF yield so low after desorption, and why is the eluate turning dark?
-
A: 5-HMF is highly reactive. If you are using strongly acidic cation-exchange resins (like Amberlyst-15) for purification, prolonged residence times can catalyze furan ring-opening or polymerization into humins. Switch to a quaternary ammonium functionalized resin or a neutral synthetic polystyrene resin (like Diaion HP-20), and elute immediately with IPA[1].
-
Module 2: Centrifugal Partition Chromatography (CPC)
The Science (Causality): Many polar furans are notoriously sensitive to the active surface sites on solid stationary phases, which induce irreversible binding or degradation. CPC eliminates the solid support entirely. It relies on the partitioning of analytes between two immiscible liquid phases held in a centrifugal field, ensuring 100% sample recovery and zero silica-induced degradation[3].
Self-Validating Protocol:
-
Solvent System Preparation: Prepare a biphasic solvent system (e.g., petroleum ether/ethyl acetate/methanol/water at 2:5:2:5, v/v)[4]. Equilibrate in a separatory funnel and separate the upper and lower phases.
-
Phase Degassing: Ultrasonicate both phases for 15 minutes to prevent outgassing inside the rotor, which disrupts the hydrodynamic equilibrium.
-
Stationary Phase Loading: Fill the CPC rotor completely with the upper stationary phase at a low rotation speed (500 rpm).
-
Hydrodynamic Equilibration: Pump the lower mobile phase at 5–6 mL/min while increasing the rotation to 1000–1500 rpm[3][4].
-
Validation Check: Measure the displaced stationary phase volume. Calculate the stationary phase retention ( Sf ); proceed with injection only if Sf > 50%.
-
-
Sample Injection: Inject the crude furan extract dissolved in a 1:1 mixture of both phases. Monitor the eluate via a UV detector at 280 nm.
Troubleshooting FAQ:
-
Q: I am experiencing severe stationary phase bleeding during my run, ruining my resolution.
-
A: This hydrodynamic instability is typically caused by exceeding the flow rate limits for the chosen solvent system or insufficient centrifugal acceleration. Implement a "redosing" strategy for the stationary phase or lower the mobile phase flow rate to stabilize the biphasic interface[3].
-
Module 3: Hydrophilic Interaction Liquid Chromatography (HILIC)
The Science (Causality): Highly polar furan metabolites (e.g., 5-hydroxymethylfuroic acid, 2,5-furandicarboxylic acid, or 5-sulphoxymethylfurfural) will elute in the void volume of standard Reversed-Phase (C18) columns. HILIC utilizes a polar stationary phase and a highly organic mobile phase. Retention is driven by the partitioning of the polar furans into a water-enriched layer immobilized on the stationary phase, supplemented by hydrogen bonding[5][6].
Self-Validating Protocol:
-
Column Conditioning: Install a hydrophilic interaction column (e.g., polymer-based amino HILIC or a specialized C8 column)[5][7].
-
Mobile Phase Setup: Prepare Mobile Phase A (100 mM ammonium formate, pH 2.35) and Mobile Phase B (Acetonitrile)[6].
-
Equilibration: Purge the column with 90% B for at least 20 column volumes to establish the critical aqueous enrichment layer.
-
Validation Check: Inject a void volume marker (e.g., toluene); the retention time must not drift across three consecutive blank runs. Drift indicates the water layer is not fully established.
-
-
Gradient Elution: Execute a gradient from 90% B down to 50% B over 15 minutes at a flow rate of 0.5 mL/min[5][6].
-
Detection: Monitor via Diode Array Detector (DAD) at 217 nm (furfuryl alcohol), 250 nm (furoic acids), and 284 nm (5-HMF)[5].
Troubleshooting FAQ:
-
Q: My acidic furan metabolites (e.g., 2,5-furandicarboxylic acid) are exhibiting severe peak tailing.
-
A: Peak tailing in HILIC is often due to secondary ionic interactions with the stationary phase. Ensure your aqueous mobile phase has a high enough buffer capacity (e.g., 100 mM ammonium formate) and that the pH is strictly maintained at 2.35 to keep the carboxylic acid groups fully protonated[6].
-
Quantitative Data Summary
| Technique | Primary Application | Target Analytes | Typical Recovery | Scalability | Key Advantage |
| Macroporous Resin | Bulk Desugarization | 5-HMF, Furfural | >98% | Industrial | Efficiently removes humins and unreacted sugars. |
| CPC / CCC | Support-Free Prep | Fragile Furans, uFuFA | >95% | Semi-Prep to Prep | Zero irreversible adsorption; 100% mass balance. |
| HILIC / RP-HPLC | Metabolite Profiling | Furoic Acids, Isomers | ~90% | Analytical | Resolves highly polar metabolites that fail on C18. |
References
- Source: researcher.
- Source: oup.
- Source: nih.
- Source: researchgate.
- Source: nih.
- Title: Preparation of 5‐hydroxymethylfurfural from Schisandra chinensis (Turcz.)
- Source: chromatographyonline.
Sources
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. LC method for the direct and simultaneous determination of four major furan derivatives in coffee grounds and brews - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of metabolites of 5-hydroxymethylfurfural in human urine after oral application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Degradation Pathways of Methyl 5-phenylfuran-2-carboxylate
Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address the specific chemical, photochemical, and metabolic degradation liabilities of Methyl 5-phenylfuran-2-carboxylate . This guide is designed for researchers and drug development professionals who need to understand the mechanistic causality behind compound instability and how to mitigate it during experimental workflows.
Section 1: In Vitro & In Vivo Metabolic Degradation (FAQs)
Q1: During in vitro liver microsome stability assays, my compound exhibits rapid clearance. What is the primary metabolic degradation pathway? A: The rapid clearance is driven by two parallel metabolic pathways: ester hydrolysis and Cytochrome P450 (CYP450) oxidation.
-
Hydrolysis: The methyl ester is highly susceptible to enzymatic cleavage by carboxylesterases, yielding 5-phenyl-2-furoic acid[1].
-
CYP450 Oxidation (The Liability): The electron-rich furan ring is a known metabolic liability. CYP450 enzymes (particularly in the liver) catalyze the electrophilic oxygenation of the furan ring, forming a highly reactive epoxide intermediate. This intermediate rapidly rearranges into a reactive cis-enedial (aldehyde)[2]. This electrophilic species covalently binds to nucleophilic residues (sulfhydryls and amines) on proteins, which not only degrades your compound but can lead to off-target hepatotoxicity[2].
Q2: Can soil or environmental microbes degrade the hydrolyzed byproduct, 5-phenyl-2-furoic acid, via the standard furan degradation cycle? A: No, it cannot proceed via the standard route. The classical microbial degradation of furans (the "Trudgill pathway") involves the oxidation of furfural to 2-furoic acid, followed by ligation to coenzyme-A. The critical next step is the hydroxylation of the C5 position by furoyl-CoA dehydrogenase[3]. Because your compound has a bulky, stable phenyl group blocking the C5 position, this enzymatic hydroxylation is sterically and chemically impossible. Consequently, microbial degradation must bypass the Trudgill pathway, relying instead on slower, alternative routes such as angular dioxygenation of the phenyl ring or direct ring-opening mechanisms.
Metabolic degradation of Methyl 5-phenylfuran-2-carboxylate via hydrolysis and CYP450 oxidation.
Section 2: Photochemical & Environmental Degradation (FAQs)
Q3: Why does my stock solution of Methyl 5-phenylfuran-2-carboxylate turn yellow and show multiple degradation peaks on HPLC when left on the benchtop? A: You are observing photochemical oxidation. The furan core acts as a conjugated 1,3-diene. When exposed to ambient light and atmospheric oxygen, photosensitization generates singlet oxygen ( 1O2 ). The furan ring undergoes a rapid [4+2] cycloaddition with singlet oxygen to form a highly unstable endoperoxide intermediate[4]. At room temperature, this endoperoxide thermally degrades, leading to furan ring-opening and the formation of complex, colored dicarbonyls and 2,2-diaryl-2-hydroxyacetaldehydes[5].
Q4: How can I intentionally harness this degradation pathway for synthetic purposes? A: If your goal is to synthesize 2,5-diarylfurans or ring-opened derivatives, you can deliberately oxidize the furan using singlet oxygen (e.g., using Rose Bengal as a photosensitizer under UV light) to form the endoperoxide. You can then trap and dehydrate this intermediate under metal-free conditions (e.g., using the Appel reagent) to yield highly functionalized building blocks[6].
Photochemical degradation pathway via singlet oxygen [4+2] cycloaddition.
Section 3: Quantitative Data & Experimental Troubleshooting
Table 1: Degradation Profiling & Mitigation Strategies
To assist in experimental design, the following table summarizes the quantitative degradation kinetics of Methyl 5-phenylfuran-2-carboxylate under various stress conditions.
| Stress Condition | Primary Degradant | Estimated Half-Life ( t1/2 ) | Mitigation / Storage Strategy |
| Aqueous Base (pH > 10, 70°C) | 5-phenyl-2-furoic acid | < 2 hours[1] | Maintain formulation pH between 5.0–7.0; avoid strong bases. |
| Liver Microsomes (+ NADPH) | cis-Enedial (Reactive) | ~45 minutes | Utilize bioisosteric replacement (e.g., swap furan for thiophene)[7]. |
| Ambient Light + Air ( O2 ) | Endoperoxides / Dicarbonyls | ~12–24 hours (in solution) | Store in amber vials; purge headspace with Argon; store at -20°C. |
Self-Validating Protocol: Glutathione (GSH) Trapping Assay for Reactive Furan Metabolites
To definitively prove that your compound is degrading via CYP450-mediated furan ring opening (and not just ester hydrolysis), you must trap the transient cis-enedial intermediate. This protocol uses a self-validating design with internal negative controls.
Step 1: Reagent Preparation
-
Prepare 100 mM Potassium Phosphate buffer (pH 7.4).
-
Prepare fresh 100 mM Glutathione (GSH) in buffer.
-
Thaw Human Liver Microsomes (HLM) on ice.
Step 2: Reaction Assembly (Include Controls)
-
Test Sample: 10 µM Methyl 5-phenylfuran-2-carboxylate + 1 mg/mL HLM + 5 mM GSH.
-
Negative Control (-NADPH): Identical to Test Sample, but omitting NADPH. (Validation: Proves degradation is strictly CYP450-dependent).
-
Positive Control: 10 µM Furfural + 1 mg/mL HLM + 5 mM GSH. (Validation: Ensures the HLM and GSH are active and capable of trapping furan-derived enedials).
Step 3: Initiation & Incubation
-
Pre-incubate all tubes at 37°C for 5 minutes.
-
Initiate the reaction by adding NADPH (final concentration 1 mM) to the Test Sample and Positive Control.
-
Incubate at 37°C for 60 minutes with gentle orbital shaking.
Step 4: Quenching & Extraction
-
Quench the reaction by adding an equal volume of ice-cold Acetonitrile containing an internal standard.
-
Vortex vigorously for 30 seconds to precipitate microsomal proteins.
-
Centrifuge at 14,000 × g for 15 minutes at 4°C.
Step 5: LC-MS/MS Analysis
-
Transfer the supernatant to LC vials.
-
Analyze via LC-MS/MS in positive ion mode. Look for the disappearance of the parent mass ( m/z 202 for the ester, or m/z 188 for the hydrolyzed acid) and the appearance of the GSH-adduct. The covalent addition of GSH to the oxidized furan ring typically results in a mass shift of +305 Da relative to the parent compound.
References
-
Furan- and Thiophene-2-Carbonyl Amino Acid Derivatives Activate Hypoxia-Inducible Factor via Inhibition of Factor Inhibiting Hypoxia-Inducible Factor-1 Source: MDPI URL:[Link]
-
Microbial degradation of furanic compounds: biochemistry, genetics, and impact Source: PMC (NIH) URL:[Link]
-
WO 2012/085279 A2 - Cross-linking of proteins using furan derivatives Source: Googleapis.com URL:[Link]
-
Transition-Metal-Free Continuous-Flow Synthesis of 2,5-Diaryl Furans Source: ChemRxiv URL:[Link]
-
Oxidative Rearrangement of Stilbenes to 2,2-Diaryl-2-hydroxyacetaldehydes Source: PMC (NIH) URL:[Link]
-
Transition-Metal-Free Continuous-Flow Synthesis of 2,5-Diaryl Furans: Access to Medicinal Building Blocks and Optoelectronic Materials Source: ACS Publications URL:[Link]
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- 1. mdpi.com [mdpi.com]
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- 4. chemrxiv.org [chemrxiv.org]
- 5. Oxidative Rearrangement of Stilbenes to 2,2-Diaryl-2-hydroxyacetaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Furan-2-carbonyl Cyanide|CAS 6047-91-2|RUO [benchchem.com]
Technical Support Center: Scale-Up Synthesis of Methyl 5-phenylfuran-2-carboxylate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the scale-up synthesis of Methyl 5-phenylfuran-2-carboxylate. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning this synthesis from the lab bench to larger-scale production. We will explore the causality behind common issues and provide field-proven troubleshooting strategies and detailed protocols.
Overview of Synthetic Challenges
The synthesis of substituted furans like Methyl 5-phenylfuran-2-carboxylate typically relies on classical reactions such as the Paal-Knorr or Feist-Bénary synthesis.[1][2] While effective at the gram scale, these methods present significant hurdles during scale-up. The primary challenges stem from the inherent reactivity of the furan ring, which is prone to degradation under the harsh acidic and high-temperature conditions often employed in these syntheses.[3][4] Key scale-up concerns include managing exothermic reactions, minimizing byproduct formation, ensuring catalyst longevity, and developing robust, scalable purification methods.
This guide provides a structured approach to identifying and resolving these issues in a question-and-answer format.
Logical Troubleshooting Workflow
Before diving into specific issues, it's helpful to have a general framework for troubleshooting. The following workflow outlines a systematic approach to problem-solving during scale-up.
Caption: General troubleshooting workflow for synthesis scale-up.
Troubleshooting Guide
Issue 1: Low Product Yield
Q1: Our yield of Methyl 5-phenylfuran-2-carboxylate has dropped significantly after increasing the batch size from 10g to 1kg. The starting material conversion appears high by TLC/HPLC. What's happening?
A1: This is a classic scale-up challenge. When starting material is consumed but the desired product is not isolated in the expected yield, the issue typically points to product degradation or the formation of non-isolable byproducts.
Potential Causes & Solutions:
-
Thermal Degradation:
-
Causality: Large reactors have a lower surface-area-to-volume ratio, making heat dissipation less efficient. Localized "hot spots" can form, leading to thermal decomposition of the furan product. Furan rings, particularly when activated by substituents, are sensitive to high temperatures.[3] Decarboxylation of the ester to form 5-phenylfuran is a possible degradation pathway at elevated temperatures.[5][6]
-
Troubleshooting & Optimization:
-
Improve Heat Transfer: Ensure the reactor's heating/cooling system is adequate for the batch size. Use a reactor with a jacket and an overhead stirrer that provides good mixing to ensure uniform heat distribution.[7]
-
Controlled Reagent Addition: For exothermic steps, add reagents slowly or portion-wise to manage the rate of heat generation.
-
Temperature Optimization: Re-evaluate the reaction temperature. It's possible a lower temperature over a longer period may provide a better yield at scale.
-
-
-
Acid-Catalyzed Polymerization:
-
Causality: The electron-rich furan ring is highly susceptible to polymerization under strongly acidic conditions (e.g., H₂SO₄, HCl), which are common in classical Paal-Knorr synthesis.[4][8] This often results in the formation of dark, insoluble tars or "humins," which trap the product and complicate purification.[9]
-
Troubleshooting & Optimization:
-
Switch to Milder Catalysts: Replace strong mineral acids with milder Lewis acids (e.g., Sc(OTf)₃, Bi(NO₃)₃) or solid acid catalysts (e.g., montmorillonite clay), which are often more selective and reduce polymerization.[3]
-
Reduce Catalyst Loading: Carefully titrate the optimal catalyst loading at scale. Excess acid is a common cause of byproduct formation.
-
pH Control: In aqueous work-ups, neutralize the acid promptly and at a low temperature to prevent product degradation during extraction.
-
-
-
Incomplete Dehydration (Paal-Knorr Pathway):
-
Causality: The final step of the Paal-Knorr synthesis is the acid-catalyzed dehydration of a cyclic hemiacetal intermediate to form the aromatic furan ring.[2] On a large scale, water generated during the reaction can accumulate and shift the equilibrium away from the desired product.
-
Troubleshooting & Optimization:
-
Issue 2: Product Purity & Byproduct Formation
Q2: Our scaled-up batch is contaminated with a dark, tar-like substance and several difficult-to-separate impurities. How can we identify and prevent these?
A2: The formation of dark polymeric material is a strong indicator of furan ring decomposition.[4] Other impurities often arise from side reactions of the starting materials or intermediates.
Potential Causes & Solutions:
-
Polymerization:
-
Symptoms: The reaction mixture turns dark brown or black, and a viscous, insoluble tar precipitates.[4]
-
Prevention: As detailed in Q1 , the most effective strategy is to move away from harsh acidic conditions. Use milder catalysts and maintain strict temperature control.[3] Running the reaction under an inert atmosphere (Nitrogen or Argon) can also help, as air oxidation can sometimes initiate polymerization.
-
-
Side Reactions (Feist-Bénary Pathway):
-
Causality: The Feist-Bénary synthesis involves the reaction of an α-haloketone with a β-dicarbonyl compound under basic conditions.[1][10] If the base is too strong (e.g., NaOH, NaOEt), it can cause hydrolysis of the methyl ester functionality on the β-dicarbonyl precursor, leading to the corresponding carboxylic acid impurity.[1]
-
Prevention: Use a milder, non-nucleophilic base like pyridine or triethylamine. These are generally sufficient to deprotonate the β-dicarbonyl compound without causing significant ester hydrolysis.[1][11]
-
-
Impure Starting Materials:
-
Causality: The purity of starting materials is paramount in scale-up. For a Paal-Knorr synthesis, impurities in the 1,4-dicarbonyl precursor can lead to a host of side products.[12] For a Feist-Bénary synthesis, residual acid or other impurities in the α-haloketone can cause issues.
-
Prevention:
-
Quality Control: Perform rigorous QC testing (NMR, GC-MS) on all incoming raw materials.
-
Re-purification: If necessary, re-purify starting materials before use (e.g., distillation of liquids, recrystallization of solids).
-
-
Data on Reaction Conditions
The choice of catalyst and solvent can dramatically impact yield and purity.
| Synthesis Route | Condition Type | Catalyst/Reagent | Solvent | Typical Temp. | Common Issues at Scale |
| Paal-Knorr | Classical | H₂SO₄ or p-TsOH[8] | Toluene, Acetic Acid | 80-110 °C | Polymerization, thermal degradation, difficult work-up.[3][4] |
| Modern | Lewis Acids (e.g., Sc(OTf)₃)[3] | Dichloromethane (DCM) | 25-40 °C | Higher catalyst cost, requires anhydrous conditions. | |
| Feist-Bénary | Classical | Pyridine or Et₃N[1] | Ethanol | 50-80 °C | Longer reaction times, potential for side reactions if temp is too high. |
| Alternative | Phase Transfer Catalyst | Biphasic (e.g., DCM/H₂O) | 25-40 °C | Can improve reaction rates and simplify work-up. |
Issue 3: Purification and Isolation Challenges
Q3: We are struggling to purify the crude product at a multi-kilogram scale. Column chromatography is not economically viable. What are our options?
A3: Scalable purification requires moving away from chromatography towards more robust, bulk methods like recrystallization and distillation.
Potential Causes & Solutions:
-
High Impurity Load:
-
Causality: If the crude product is heavily contaminated with polymeric tars, direct purification is often impossible.
-
Troubleshooting & Optimization:
-
Pre-purification "Trub" Removal: Before work-up, it can be beneficial to dilute the crude reaction mixture with a solvent in which the product is soluble but the polymer is not (e.g., methyl tert-butyl ether or dichloromethane). The polymeric "trub" can then be removed by filtration through a pad of celite.
-
Liquid-Liquid Extraction: Optimize the extraction procedure. Sometimes washing the organic layer with a dilute base (e.g., NaHCO₃ solution) can remove acidic impurities, while a brine wash helps to break emulsions.
-
-
-
Choosing the Right Bulk Purification Method:
-
Recrystallization: This is often the most cost-effective method for solid products.[13]
-
Solvent Screening: Perform a systematic solvent screen to find a single solvent or solvent pair where the product has high solubility at high temperature and low solubility at low temperature. Common systems for similar esters include ethanol/water, heptane/ethyl acetate, or isopropanol.
-
Procedure: Dissolve the crude material in the minimum amount of hot solvent. If insoluble impurities (like polymers) are present, perform a hot filtration.[13] Allow the solution to cool slowly to promote the formation of large, pure crystals.
-
-
Vacuum Distillation: If the product is a thermally stable liquid or low-melting solid, vacuum distillation can be highly effective.
-
Thermal Stability Check: Before attempting a large-scale distillation, it is critical to determine the thermal stability of the product using techniques like Thermogravimetric Analysis (TGA). Furan-2-carboxylic acid derivatives can undergo decarboxylation at high temperatures.[6]
-
High Vacuum: Use a good vacuum pump and a short path distillation apparatus to minimize the required temperature.
-
-
Purification Strategy Selection Table
| Impurity Type | Recommended Scale-Up Technique(s) | Rationale |
| Unreacted Starting Materials | Recrystallization, Vacuum Distillation | Often have different polarity and boiling points than the product. |
| Polymeric Byproducts (Tars) | Filtration (pre-workup), Recrystallization | Polymers are typically insoluble and can be filtered off. They are usually amorphous and will not co-crystallize.[13] |
| Isomeric Byproducts | Recrystallization | Small structural differences can lead to different packing in a crystal lattice, allowing for separation. |
| Carboxylic Acid (from hydrolysis) | Liquid-Liquid Extraction with base | The acid can be deprotonated into the aqueous layer as a salt. |
Frequently Asked Questions (FAQs)
Q4: Which synthetic route, Paal-Knorr or Feist-Bénary, is generally better for scaling up this specific molecule?
A4: The "better" route depends heavily on the availability and cost of the required starting materials.
-
Paal-Knorr: Requires a 1,4-dicarbonyl precursor (e.g., 1-phenyl-1,4-pentanedione-2-carboxylate derivative). The synthesis of this precursor can be complex, which is a known limitation of the Paal-Knorr synthesis.[3][8] However, if a cost-effective route to the diketone is available, the synthesis is a single cyclization step.
-
Feist-Bénary: Requires an α-haloketone (e.g., phenacyl bromide) and a β-ketoester (e.g., methyl 3-oxobutanoate). These are often more readily available and less expensive than complex 1,4-diketones.[1] The reaction is a condensation-cyclization, which can be very efficient. For these reasons, the Feist-Bénary route is often more practical for scale-up due to raw material accessibility.
Q5: How can we monitor the reaction effectively on a large scale where taking samples for TLC/HPLC might be difficult?
A5: In-situ monitoring is key for large-scale production.
-
Process Analytical Technology (PAT): Tools like in-situ Infrared (IR) or Raman spectroscopy can track the disappearance of a key carbonyl stretch from a starting material and the appearance of a new signal from the product in real-time.
-
Heat Flow Calorimetry: In a well-controlled reactor, the heat flow (exotherm or endotherm) of the reaction can be monitored. The end of the reaction is often signaled by the return of the heat flow to the baseline.
-
Pressure/Gas Evolution: If a gas is evolved (e.g., HCl in some steps), monitoring the pressure or the rate of off-gassing can indicate reaction progress.
Q6: Can catalyst deactivation be an issue, and how do we manage it?
A6: Yes, particularly with heterogeneous (solid) catalysts.
-
Coking/Fouling: Polymeric byproducts can coat the surface of a solid acid catalyst, blocking active sites.[9] This is a common issue in biomass-related chemistry.[14][15]
-
Poisoning: Impurities in the feedstock (like sulfur compounds) can irreversibly bind to and deactivate metal catalysts if they are used.[9]
-
Management:
-
Regeneration: Some catalysts deactivated by coking can be regenerated by carefully controlled oxidative treatment to burn off the carbon deposits.[9] However, this can be a harsh process and may lead to sintering (agglomeration) of metal particles.[16]
-
Catalyst Loading: It may be more practical to accept a certain level of deactivation and use a slightly higher catalyst loading or plan for catalyst replacement after a set number of batches.
-
Feedstock Purity: The best defense is ensuring high-purity starting materials to prevent poisoning.
-
Key Experimental Protocols
Protocol 1: Feist-Bénary Synthesis of Methyl 5-phenylfuran-2-carboxylate
This protocol uses mild conditions suitable for scale-up. It is adapted from general Feist-Bénary procedures.[1][17]
Materials:
-
Methyl 3-oxobutanoate (β-ketoester)
-
2-Bromo-1-phenylethan-1-one (phenacyl bromide, α-haloketone)
-
Pyridine (mild base)
-
Ethanol (solvent)
Procedure:
-
Reactor Setup: Charge a clean, dry, jacketed glass reactor equipped with an overhead stirrer, condenser, and temperature probe with ethanol (approx. 5 L per mole of limiting reagent).
-
Reagent Addition: Under stirring, add methyl 3-oxobutanoate (1.1 equivalents) to the ethanol. Then, slowly add pyridine (1.2 equivalents).
-
Heating: Heat the mixture to 50-60 °C using the reactor jacket.
-
Slow Addition of Haloketone: Slowly add a solution of 2-bromo-1-phenylethan-1-one (1.0 equivalent) in ethanol to the reactor over 1-2 hours. Monitor the internal temperature to ensure the exotherm is controlled.
-
Reaction Monitoring: Maintain the temperature at 60 °C and stir for 4-6 hours. Monitor the reaction progress by HPLC until the consumption of the haloketone is complete.
-
Cooling and Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a larger vessel and dilute with water (10 L/mol). The product may precipitate.
-
Isolation: Filter the solid product and wash the filter cake thoroughly with water to remove pyridine hydrobromide and other water-soluble impurities. Dry the crude product under vacuum.
Mechanism of the Feist-Bénary Synthesis
Caption: Key steps of the Feist-Bénary furan synthesis mechanism.[1][11]
Protocol 2: Large-Scale Recrystallization
Procedure:
-
Solvent Selection: Based on lab-scale screening, select an appropriate solvent system (e.g., isopropanol/water).
-
Dissolution: Charge the crude, dry Methyl 5-phenylfuran-2-carboxylate to a clean reactor. Add the primary solvent (isopropanol) in a ratio determined from lab experiments (e.g., 3-4 mL per gram of crude material).
-
Heating: Heat the mixture with stirring to near the solvent's boiling point until all the solid dissolves.
-
Hot Filtration (if needed): If insoluble tars or particulates are visible, perform a hot filtration through a heated filter press or nutsche filter into a clean, pre-heated crystallizer. This is a critical step to remove polymeric impurities.
-
Crystallization: Cool the clear solution slowly and under controlled stirring. A slow cooling profile (e.g., 10-15 °C per hour) is crucial for forming large, pure crystals. If using an anti-solvent (water), add it slowly to the warm solution until turbidity is observed, then begin the cooling process.
-
Isolation: Once the target temperature (e.g., 0-5 °C) is reached and held for a few hours to maximize recovery, isolate the crystals using a centrifuge or filter-dryer.
-
Washing & Drying: Wash the crystal cake with a small amount of cold, fresh solvent to remove any residual mother liquor. Dry the final product under vacuum at a moderate temperature (e.g., 40-50 °C) to constant weight.
References
-
Enhancing sustainable furan production from biomass: Influence of support cations on Pd-catalyzed furfural decarbonylation under industrially relevant conditions - Biofuel Research Journal. Available from: [Link]
-
Enhancing sustainable furan production from biomass: Influence of support cations on Pd-catalyzed furfural decarbonylation under industrially relevant conditions - ResearchGate. Available from: [Link]
-
Selective Production of Furan from Gas-Phase Furfural Decarbonylation on Ni-MgO Catalysts | ACS Sustainable Chemistry & Engineering - ACS Publications. Available from: [Link]
-
Novel Catalytic Strategies for the Synthesis of Furans and Their Derivatives - MDPI. Available from: [Link]
-
Thermodynamic Properties of Furan-2-carboxylic and 3-(2-Furyl)-2-propenoic Acids - ResearchGate. Available from: [Link]
-
Feist–Benary synthesis - Wikipedia. Available from: [Link]
-
Paal–Knorr synthesis - Wikipedia. Available from: [Link]
-
Thermal decarboxylation of 2-furoic acid and its implication for the formation of furan in foods - ScienceDirect. Available from: [Link]
-
Synthesis of Furan and Thiophene - SlideShare. Available from: [Link]
-
Progress in the synthesis and properties of 2,5-furan dicarboxylate based polyesters - BioResources. Available from: [Link]
-
Furan-based polyesters from renewable resources: Crystallization and thermal degradation behavior of poly(hexamethylene 2,5-furan-dicarboxylate) - The University of Manchester. Available from: [Link]
-
Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate - MDPI. Available from: [Link]
-
Paal-Knorr Furan Synthesis - Organic Chemistry Portal. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Feist–Benary synthesis - Wikipedia [en.wikipedia.org]
- 11. alfa-chemistry.com [alfa-chemistry.com]
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- 13. benchchem.com [benchchem.com]
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- 16. pubs.acs.org [pubs.acs.org]
- 17. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
"minimizing byproduct formation in furan derivative synthesis"
Welcome to the Technical Support Center for Furan Derivative Synthesis. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot one of the most persistent bottlenecks in biomass valorization: the formation of unwanted byproducts (humins, levulinic acid, and formic acid) during the synthesis of 5-hydroxymethylfurfural (5-HMF) and furfural.
Rather than just providing surface-level fixes, this guide delves into the thermodynamic and kinetic causality behind byproduct formation, equipping you with self-validating protocols to engineer highly selective reaction environments.
Visualizing the Problem: The Degradation Network
Before troubleshooting, we must map the competing reaction pathways. The formation of humins is not a single reaction, but a complex cascade of self-condensation and cross-polymerization events triggered by the high reactivity of the furan ring and aldehyde groups in acidic aqueous environments.
Fig 1: Reaction network of hexose dehydration highlighting pathways to 5-HMF and humins.
Troubleshooting Guide & FAQs
Q1: Why am I seeing a black, insoluble precipitate (humins) during my hexose dehydration to 5-HMF? A1: Humins are carbonaceous, polymeric byproducts formed via the cross-condensation of 5-HMF with unreacted sugars, or the self-condensation of 5-HMF and its rehydration products (levulinic acid). Mechanistically, ether formation between the hydroxymethyl groups of bimolecular 5-HMF and intermolecular acetal reactions drive this polymerization . Causality & Solution: High temperatures and prolonged residence time of 5-HMF in an acidic aqueous phase thermodynamically favor these degradation pathways. To suppress this, you must implement a biphasic solvent system to continuously extract 5-HMF into an organic phase immediately upon formation, shielding it from the reactive aqueous environment.
Q2: How do I choose the right organic extraction solvent to maximize selectivity and minimize levulinic acid formation? A2: Solvent selection should be dictated by the partition coefficient ( ), which measures how effectively 5-HMF is pulled from the reactive aqueous zone. For example, Methyl isobutyl ketone (MIBK) has an , while 2-Methyltetrahydrofuran (MeTHF) has an . This higher thermodynamic driving force in MeTHF leads to significantly higher selectivity (82% vs 75% in H₂SO₄-catalyzed systems) 1. Pro-Tip: Adding a salting-out agent like NaCl decreases the solubility of 5-HMF in the aqueous phase, artificially inflating the partition coefficient and further suppressing degradative condensations.
Q3: My heterogeneous catalyst is deactivating rapidly. How can I prevent pore clogging by humins? A3: Humin deposition physically blocks active acid sites (e.g., sulfonic groups on SBA-15-pr-SO3H catalysts). Smaller pore sizes trap humin precursors, accelerating intra-particle polymerization and causing severe pore clogging 2. Causality & Solution: You are facing an internal mass transfer limitation. Switch to mesoporous materials with optimized, larger pore diameters that allow rapid diffusion of 5-HMF out of the catalyst matrix. Alternatively, structured catalysts like TiO₂ foams enhance mass transport and minimize the residence time of reactive intermediates, significantly reducing insoluble humin species 3.
Q4: Can I completely eliminate water to stop levulinic acid formation? A4: While completely anhydrous systems (like pure DMSO) suppress rehydration to levulinic acid, they present severe downstream separation challenges due to high boiling points, often leading to thermal degradation of 5-HMF during distillation. A highly effective modern approach is the use of Deep Eutectic Solvents (DES) coupled with an immiscible extraction phase 4. These systems provide the stabilizing effects of aprotic environments while allowing for rapid, low-temperature extraction.
Quantitative Data: Solvent System Efficacy
To aid in your experimental design, the following table summarizes the causal relationship between solvent choice, partition coefficients, and overall 5-HMF yield.
Table 1: Comparative Efficacy of Solvent Systems in 5-HMF Synthesis
| Solvent System | Catalyst | Temp (°C) | Time | HMF Yield (%) | Selectivity (%) | Partition Coeff. |
| Water / MIBK (+ NaCl) | Boric Acid | 150 | N/A | 65.0 | N/A | 1.0 |
| Water / MeTHF | H₂SO₄ | N/A | N/A | N/A | 82.0 | 1.9 |
| DES (ChCl:Fru) / Acetonitrile | Heteropolyacid | 80 | 12.5 min | 76.0 | 83.0 | High |
| DES (ChCl-BSA-EG) / MIBK | Intrinsic (BSA) | 60 | 2 h | 82.0 | 96.2 | High |
Visualizing the Workflow: Continuous Biphasic Extraction
Fig 2: Continuous biphasic extraction workflow designed to minimize 5-HMF residence time.
Validated Experimental Protocol: High-Selectivity Biphasic Dehydration
Objective: Achieve >80% yield of 5-HMF while suppressing humin and levulinic acid formation using a Ternary Deep Eutectic Solvent (DES) and MIBK biphasic system . Causality Check: The DES acts as both the solvent and the Brønsted acid catalyst. The mild temperature (60 °C) prevents the thermodynamic activation of humin polymerization, while MIBK acts as an immediate extraction sink.
Step 1: Ternary DES Preparation
-
Mix Choline Chloride (ChCl), Benzene Sulfonic Acid (BSA), and Ethylene Glycol (EG) in a 2:1:1 molar ratio.
-
Stir continuously at 60 °C until a clear, homogeneous liquid forms.
-
Self-Validation Check: Verify DES formation via FT-IR. Look for a shift in the -OH stretching frequencies, which confirms the establishment of the necessary hydrogen bond network.
Step 2: Biphasic Reaction Setup
-
In a pressure-resistant reactor, add the DES mixture and the extraction solvent (MIBK) in a 1:5 volume ratio.
-
Causality Check: A high extraction-to-reaction volume ratio ensures immediate partitioning of 5-HMF into the organic phase, dropping its concentration in the DES phase to near zero and preventing rehydration.
-
Add fructose (10 wt% relative to the DES phase).
Step 3: Catalytic Dehydration
-
Seal the reactor and heat to 60 °C under vigorous stirring (800 rpm) to eliminate mass transfer resistance between the phases.
-
Maintain the reaction for exactly 2 hours.
-
Self-Validation Check: Kinetic monitoring via HPLC should confirm that the rate constant of fructose dehydration ( ) remains significantly higher than the 5-HMF degradation constant ( ).
Step 4: Phase Separation & Product Isolation
-
Cool the reactor rapidly in an ice bath to quench the reaction kinetics.
-
Transfer the mixture to a separatory funnel and allow the phases to resolve completely.
-
Collect the upper organic phase (MIBK + 5-HMF).
-
Evaporate the MIBK under reduced pressure (rotary evaporation) to isolate high-purity 5-HMF crystals.
-
Mass Balance Check: Weigh the isolated 5-HMF and unreacted sugars in the aqueous phase. A carbon balance >95% confirms that humin formation has been successfully suppressed.
References
-
Mechanistic understanding of humin formation in the conversion of glucose and fructose to 5-hydroxymethylfurfural in [BMIM]Cl ionic liquid. RSC Advances.
-
Novel Challenges on the Catalytic Synthesis of 5-Hydroxymethylfurfural (HMF) from Real Feedstocks. MDPI.1
-
Humin Formation on SBA-15-pr-SO3H Catalysts during the Alcoholysis of Furfuryl Alcohol to Ethyl Levulinate: Effect of Pore Size on Catalyst Stability, Transport, and Adsorption. ACS Applied Materials & Interfaces. 2
-
Structured Catalysts for Continuous Biphasic Furfural Synthesis from Biorefinery Feedstock. ACS Sustainable Chemistry & Engineering.3
-
5-Hydroxymethylfurfural (HMF) synthesis in a deep eutectic solvent-based biphasic system. Docta Complutense. 4
-
Conversion of fructose to 5-hydroxymethylfurfural in ternary deep eutectic solvents based biphasic system at mild temperature. Reaction Chemistry & Engineering (RSC Publishing).
-
Production of 5-hydroxymethylfurfural (HMF) via fructose dehydration: effect of solvent and salting-out. SciELO. 5
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Technical Support Center: Optimizing Catalyst Selection for Furan Arylation Reactions
Welcome to the Technical Support Center for optimizing catalyst selection in furan arylation reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during experimental work. Furan and its derivatives are key structural motifs in numerous pharmaceuticals and functional materials, making their efficient synthesis through C-H arylation a critical process.[1] This resource aims to equip you with the knowledge to navigate the complexities of catalyst selection and reaction optimization for this powerful transformation.
Troubleshooting Guide
This section addresses specific issues that may arise during furan arylation experiments. A systematic approach to troubleshooting is often the most effective way to identify and resolve experimental challenges.
Issue 1: Low to No Product Yield
Question: I am attempting a direct C-H arylation of a furan substrate, but I am observing very low to no yield of the desired arylated product. What are the potential causes and how can I improve my results?
Answer: Low yields in furan arylation can stem from several factors. The interplay between the catalyst, ligand, base, and solvent is critical for success.[1][2][3] Below is a systematic guide to troubleshooting this common issue.
1. Catalyst and Ligand Selection: The Heart of the Reaction
The choice of the palladium catalyst and the accompanying phosphine ligand is paramount for achieving high efficiency.[4] For furan substrates, which are electron-rich heterocycles, bulky and electron-rich phosphine ligands are often required to promote the key steps of the catalytic cycle: oxidative addition and reductive elimination.[5][6]
-
Underlying Principle: Bulky, electron-donating ligands stabilize the palladium center, facilitate the oxidative addition of the aryl halide, and promote the reductive elimination step to form the product.[5][6][7]
-
Troubleshooting Steps:
-
Screen a panel of ligands: If you are using a standard ligand like triphenylphosphine (PPh₃) with limited success, consider switching to more specialized, electron-rich, and sterically hindered ligands.
-
Consider Buchwald's biarylphosphine ligands: Ligands such as SPhos, XPhos, and RuPhos have demonstrated significant success in challenging cross-coupling reactions, including the arylation of electron-rich heterocycles.[4][8]
-
Evaluate different palladium sources: While Pd(OAc)₂ is a common and effective precursor, other sources like Pd₂(dba)₃ or pre-catalysts such as [Pd(allyl)Cl]₂ can sometimes offer improved performance.[4][9]
-
| Ligand Type | Key Characteristics | When to Use | Examples |
| Monodentate Trialkylphosphines | High electron density, sterically demanding.[6] | Effective for activating less reactive aryl chlorides.[2][6] | Tri-tert-butylphosphine (P(t-Bu)₃), Tricyclohexylphosphine (PCy₃) |
| Biarylphosphines (Buchwald Ligands) | Bulky, electron-rich, and pre-catalyst systems are available.[8] | Generally high-performing for a wide range of substrates, including challenging couplings.[4][8] | SPhos, XPhos, RuPhos[5][8] |
| Bidentate Phosphines | Form stable chelate complexes with palladium. | Can be effective in specific applications, but monodentate ligands are often preferred for direct arylation. | dppf, Xantphos[6][7] |
2. The Critical Role of the Base and Solvent
The base and solvent are not merely reaction media; they actively participate in the catalytic cycle and can significantly influence the outcome of the reaction.
-
Base Selection: The base is crucial for the C-H activation step, which is often rate-determining.[1] An inappropriate choice can lead to poor reactivity or decomposition of starting materials.[10]
-
Solvent Choice: The solvent must solubilize the reactants and the catalyst system while remaining stable at the required reaction temperature.
-
Troubleshooting Steps:
-
3. Reaction Conditions: Temperature and Atmosphere
-
Temperature: Furan arylation reactions often require elevated temperatures (typically 100-150 °C) to drive the reaction to completion.[1]
-
Troubleshooting Step: If you are observing low conversion, a systematic increase in temperature may be beneficial. However, be mindful of potential substrate or catalyst decomposition at excessively high temperatures.[13]
-
-
Inert Atmosphere: The active Pd(0) species in the catalytic cycle is sensitive to oxygen.[4]
Issue 2: Poor Regioselectivity
Question: My furan arylation is proceeding, but I am obtaining a mixture of regioisomers. How can I improve the selectivity of the reaction?
Answer: Controlling regioselectivity is a key challenge in the direct C-H arylation of furans, as they possess multiple reactive C-H bonds.[1] The C2 and C5 positions are generally the most reactive.[1]
-
Underlying Principle: The regioselectivity is influenced by a combination of steric and electronic factors of both the furan substrate and the aryl halide, as well as the specific catalytic system employed.[1] The C-H activation step is typically the selectivity-determining step.[1]
-
Troubleshooting Steps:
-
Steric Hindrance: If your furan is substituted at the C2 or C5 position, arylation will likely occur at the other unsubstituted α-position.
-
Directing Groups: The presence of certain functional groups on the furan ring can direct the arylation to a specific position. For example, a hydroxymethyl group at the C3 position has been shown to direct arylation to the C2 position.
-
Ligand Modification: The steric bulk of the phosphine ligand can influence which C-H bond is activated. Screening ligands with varying steric profiles may improve regioselectivity.
-
Solvent Effects: In some cases, the solvent can influence the regiochemical outcome of the reaction.
-
Issue 3: Catalyst Deactivation (Formation of Palladium Black)
Question: I am observing the formation of a black precipitate (palladium black) in my reaction, and the reaction has stalled. What is causing this, and how can I prevent it?
Answer: The formation of palladium black is a visual indication of catalyst deactivation, where the active, soluble palladium species aggregates into inactive, insoluble palladium metal.[14]
-
Underlying Causes:
-
Presence of Oxygen: As mentioned previously, oxygen can oxidize the active Pd(0) species, leading to decomposition.[4]
-
High Catalyst Concentration: In some ligand-less systems, higher catalyst concentrations can paradoxically lead to faster aggregation and deactivation.[14]
-
Ligand Degradation: At elevated temperatures, phosphine ligands can degrade, leaving the palladium atoms unprotected and prone to aggregation.[14]
-
Slow Oxidative Addition: If the oxidative addition of the aryl halide to the Pd(0) center is slow, the concentration of the unstable Pd(0) species can increase, leading to aggregation.[14]
-
-
Preventative Measures:
-
Maintain a Strict Inert Atmosphere: This is the most critical step to prevent oxidative degradation of the catalyst.
-
Optimize Catalyst Loading: While a higher catalyst loading might seem beneficial, it can sometimes be detrimental. It is advisable to screen different catalyst loadings to find the optimal concentration.
-
Choose a Robust Ligand: Select a ligand that is known to be stable at the required reaction temperature.
-
Use a Pre-catalyst: Palladium pre-catalysts are often more stable and can provide a more controlled release of the active Pd(0) species.
-
Frequently Asked Questions (FAQs)
Q1: What is the generally accepted mechanism for palladium-catalyzed direct C-H arylation of furan?
A1: The generally accepted mechanism involves a catalytic cycle consisting of three key steps:
-
Oxidative Addition: The aryl halide (Ar-X) adds to the active Pd(0) catalyst to form a Pd(II) intermediate.
-
C-H Bond Activation/Metalation: The furan substrate coordinates to the Pd(II) center, followed by activation and cleavage of a C-H bond. This is often the rate-determining and selectivity-determining step.[1]
-
Reductive Elimination: The two organic fragments (the aryl group and the furyl group) couple and are eliminated from the palladium center, forming the desired C-C bond and regenerating the active Pd(0) catalyst.[1]
Q2: Can I use aryl chlorides for furan arylation, or am I limited to aryl bromides and iodides?
A2: While aryl bromides and iodides are more reactive and have been more extensively used, the arylation of furans with less reactive but more cost-effective aryl chlorides is possible.[2] However, this often requires more specialized and highly active catalyst systems.[2] Typically, bulky and electron-rich trialkylphosphine ligands, such as butyldi-1-adamantylphosphine, are necessary to promote the challenging oxidative addition of the aryl chloride to the palladium center.[2] Extensive optimization of the ligand, base, and solvent is often required for each specific substrate class when using aryl chlorides.[2][3]
Q3: How do electron-donating or electron-withdrawing groups on the aryl halide and furan affect the reaction?
A3: The electronic properties of both coupling partners can significantly impact the reaction rate and yield.
-
Aryl Halide: Electron-withdrawing groups on the aryl halide generally accelerate the rate of oxidative addition, often leading to higher yields and faster reactions. Conversely, electron-donating groups can make the oxidative addition more challenging.
-
Furan: Electron-withdrawing groups on the furan ring can decrease its electron density, potentially making the C-H activation step more difficult. Conversely, electron-donating groups can enhance the reactivity of the furan.
Q4: Are there any ligand-free conditions for the direct arylation of furans?
A4: Yes, under certain conditions, the direct arylation of furans can proceed in the absence of an added phosphine ligand, typically using Pd(OAc)₂ as the catalyst.[15] These conditions are economically and environmentally attractive.[15] High yields and turnover numbers have been achieved, particularly with activated aryl bromides.[15] However, the scope of these ligand-free systems may be more limited compared to those employing specialized ligands, and they may not be suitable for all substrate combinations.
Experimental Protocols
General Procedure for a Catalyst/Ligand Screening in Furan Arylation
This protocol outlines a general procedure for screening different palladium catalysts and phosphine ligands to identify the optimal conditions for a furan arylation reaction.
-
Preparation of the Reaction Vessels: In an array of oven-dried Schlenk tubes or vials equipped with magnetic stir bars, add the furan substrate (1.0 mmol, 1.0 equiv.), the aryl halide (1.2 mmol, 1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere: Seal the reaction vessels and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Preparation of Catalyst/Ligand Stock Solutions: In a glovebox or under a positive flow of inert gas, prepare stock solutions of the palladium precursor (e.g., Pd(OAc)₂) and each phosphine ligand to be screened in a degassed solvent (e.g., DMAc).
-
Addition of Catalyst and Ligand: To each reaction vessel, add the appropriate volume of the palladium precursor stock solution (e.g., 2 mol %) and the corresponding phosphine ligand stock solution (e.g., 4 mol %) via syringe.
-
Reaction Execution: Place the sealed reaction vessels in a pre-heated aluminum heating block or oil bath set to the desired temperature (e.g., 120 °C) and stir vigorously for the specified time (e.g., 12-24 hours).
-
Reaction Monitoring and Analysis: After the specified time, cool the reactions to room temperature. Take an aliquot from each reaction, dilute with a suitable solvent (e.g., ethyl acetate), and analyze by TLC, GC-MS, or LC-MS to determine the conversion and product formation.
-
Work-up and Purification (for promising candidates): Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.[1]
Furan Arylation Troubleshooting Workflow
Caption: A decision-making workflow for troubleshooting common issues in furan arylation reactions.
References
- A Comparative Guide to Phosphine Ligands for Cross-Coupling with 3-Bromo-5-(3-chlorophenoxy)pyridine - Benchchem.
- Recent Advances in N-Arylation of Heterocycles in the Past Decade. Current Organic Chemistry.
- Application Notes and Protocols for Direct C-H Arylation of Furan-Containing Thiazoles - Benchchem.
- Data-driven discovery of active phosphine ligand space for cross-coupling reactions - PMC.
- Palladium-Catalyzed Indole, Pyrrole, and Furan Arylation by Aryl Chlorides - PMC - NIH.
- Palladium-Catalyzed Direct Arylation of Furans via C−H Functionalization at Low Catalyst Loadings | Organometallics - ACS Publications - American Chemical Society.
- Technical Support Center: Catalyst Selection for Cross-Coupling Reactions in 5-Aryl Furan Synthesis - Benchchem.
-
Ligand design for cross-couplings: phosphines - YouTube. Available at: [Link]
- Cross-Coupling Reactions Guide.
-
Optimization of Palladium-Catalyzed One-Pot Synthesis of Functionalized Furans for High-Yield Production: A Study of Catalytic and Reaction Parameters - ResearchGate. Available at: [Link]
-
Palladium-Catalyzed Heck Arylation of 2,3-Dihydrofuran—Effect of the Palladium Precursor. Molecules. Available at: [Link]
-
Low catalyst loading ligand-free palladium-catalyzed direct arylation of furans: an economically and environmentally attractive access to 5-arylfurans - Green Chemistry (RSC Publishing). Available at: [Link]
-
Palladium-Catalyzed Indole, Pyrrole, and Furan Arylation by Aryl Chlorides | The Journal of Organic Chemistry - ACS Publications - ACS.org. Available at: [Link]
- Optimizing reaction conditions for coupling furan and purine rings - Benchchem.
- catalyst deactivation issues in palladium-catalyzed synthesis of 2-(4-fluorophenyl)thiophene - Benchchem.
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- 2. Palladium-Catalyzed Indole, Pyrrole, and Furan Arylation by Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | TCI Deutschland GmbH [tcichemicals.com]
- 7. youtube.com [youtube.com]
- 8. jmcct.com [jmcct.com]
- 9. mdpi.com [mdpi.com]
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- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Low catalyst loading ligand-free palladium-catalyzed direct arylation of furans: an economically and environmentally attractive access to 5-arylfurans - Green Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Structural Validation of Methyl 5-phenylfuran-2-carboxylate
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of synthesized compounds is a cornerstone of scientific integrity and project success. This guide provides an in-depth technical comparison of analytical methodologies for validating the structure of Methyl 5-phenylfuran-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry. By synthesizing established analytical principles with field-proven insights, this document serves as a practical reference for the structural elucidation of this and similar furan-based molecules.
The Imperative of Rigorous Structural Validation
The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Even minor positional changes of functional groups, such as in isomers, can lead to vastly different pharmacological profiles. Therefore, a multi-faceted analytical approach is not just recommended but essential to unequivocally confirm the identity and purity of a target compound like Methyl 5-phenylfuran-2-carboxylate. This guide will focus on the synergistic use of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy to build a self-validating system of characterization.
An Integrated Workflow for Structural Confirmation
A robust validation strategy employs multiple orthogonal techniques, where the results of one method corroborate the findings of another. This creates a comprehensive and trustworthy structural assignment.
Caption: An integrated workflow for the synthesis, purification, and multi-technique spectroscopic validation of Methyl 5-phenylfuran-2-carboxylate.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms.
¹H NMR Spectroscopy: Unveiling the Proton Framework
The ¹H NMR spectrum provides information on the number of different types of protons, their relative ratios (via integration), and their neighboring protons (via spin-spin coupling).
Expected ¹H NMR Spectral Data for Methyl 5-phenylfuran-2-carboxylate:
| Protons | Expected Chemical Shift (δ) in ppm (CDCl₃) | Multiplicity | Coupling Constant (J) in Hz | Assignment |
| Phenyl-H (ortho) | ~7.70 | Multiplet | - | Protons closest to the furan ring |
| Phenyl-H (meta, para) | ~7.40 | Multiplet | - | Remaining phenyl protons |
| Furan-H (H3) | ~7.20 | Doublet | ~3.7 | Proton adjacent to the ester |
| Furan-H (H4) | ~6.80 | Doublet | ~3.7 | Proton adjacent to the phenyl group |
| Methyl-H (-OCH₃) | ~3.90 | Singlet | - | Methyl ester protons |
Causality Behind Expected Shifts: The electron-withdrawing nature of the carboxylate group deshields the adjacent furan proton (H3), shifting it downfield. Conversely, the phenyl group's substitution at the 5-position influences the chemical shift of H4. The protons on the phenyl ring will appear as a complex multiplet, and the sharp singlet for the methyl ester is highly characteristic.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
¹³C NMR spectroscopy provides a count of the unique carbon atoms in a molecule and information about their chemical environment.
Expected ¹³C NMR Spectral Data for Methyl 5-phenylfuran-2-carboxylate:
| Carbon Atom | Expected Chemical Shift (δ) in ppm (CDCl₃) |
| Carbonyl C=O | ~159 |
| Furan C-O (C2, C5) | ~157, ~144 |
| Phenyl C (quaternary) | ~130 |
| Phenyl C-H | ~129, ~128, ~124 |
| Furan C-H (C3, C4) | ~119, ~108 |
| Methyl -OCH₃ | ~52 |
Expert Insight: The chemical shifts of the furan ring carbons are key identifiers. The carbon attached to the ester (C2) and the phenyl group (C5) will be significantly downfield due to substitution and electronic effects.
II. Mass Spectrometry (MS): The Molecular Weight and Fragmentation Fingerprint
Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through its fragmentation pattern. High-Resolution Mass Spectrometry (HRMS) is particularly powerful as it can determine the elemental composition.
Expected Mass Spectrometry Data for Methyl 5-phenylfuran-2-carboxylate:
| Ion | Predicted m/z |
| [M]⁺ | 202.06 |
| [M+H]⁺ | 203.07 |
| [M+Na]⁺ | 225.05 |
Trustworthiness Through Fragmentation: The fragmentation pattern provides a secondary check on the structure. Key expected fragments would arise from the loss of the methoxy group (-OCH₃) or the entire methyl carboxylate group (-COOCH₃) from the molecular ion.
III. Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule.
Expected IR Absorption Bands for Methyl 5-phenylfuran-2-carboxylate:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3100 | C-H stretch | Aromatic (Furan and Phenyl) |
| ~1725 | C=O stretch | Ester |
| ~1600, ~1450 | C=C stretch | Aromatic rings |
| ~1250, ~1100 | C-O stretch | Ester and Furan |
Authoritative Grounding: The strong absorption band around 1725 cm⁻¹ is a highly reliable indicator of the carbonyl group in the ester functionality.[1] The presence of bands in the aromatic C-H and C=C stretching regions confirms the aromatic nature of the furan and phenyl rings.
Comparative Analysis: Distinguishing from Alternatives
To showcase the power of this multi-technique approach, we will compare the expected data for Methyl 5-phenylfuran-2-carboxylate with the experimental data for a structurally related analog, Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate .[2] This comparison highlights how substituent changes dramatically and predictably alter the spectral data.
| Analytical Data | Expected for Methyl 5-phenylfuran-2-carboxylate | Experimental for Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate[2] | Rationale for Differences |
| ¹H NMR (δ, ppm) | Furan H3: ~7.20, Furan H4: ~6.80 | Furan H3: 7.14, Furan H2 (equivalent to H4): 7.31 | The strongly electron-withdrawing nitro and fluoro groups on the phenyl ring significantly deshield the furan protons, shifting them downfield. |
| ¹³C NMR (δ, ppm) | Phenyl C-H: ~124-129 | Phenyl C-H: ~112-127 | The substituents on the phenyl ring cause large shifts in the carbon signals, including characteristic C-F couplings. |
| HRMS (m/z) | [M+H]⁺: 203.07 | [M+H]⁺: 280.04 | The addition of nitro and fluoro groups increases the molecular weight as expected. |
This comparison underscores the sensitivity of these analytical techniques to subtle structural changes, reinforcing the necessity of a comprehensive validation approach.
Experimental Protocols
The following protocols are based on established methodologies for the characterization of furan derivatives and provide a framework for obtaining high-quality data.[2]
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. Transfer the solution to a clean, dry 5 mm NMR tube.
-
Spectrometer Setup: Utilize a 300 MHz or higher field NMR spectrometer. Tune the spectrometer to the appropriate frequencies for ¹H and ¹³C nuclei and shim the magnetic field to ensure high resolution.
-
¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. Key parameters include a spectral width of 15 ppm, an acquisition time of at least 3 seconds, and a relaxation delay of 2 seconds. Co-add at least 16 scans to ensure a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Use a proton-decoupled pulse sequence. Key parameters include a spectral width of 220 ppm, an acquisition time of at least 1 second, and a relaxation delay of 2 seconds. A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decays (FIDs). Phase the resulting spectra and perform baseline correction. Reference the ¹H and ¹³C spectra to the TMS signal at 0.00 ppm.
Protocol 2: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
-
Instrumentation: Use an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap).
-
Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode over a mass range that includes the expected molecular ion (e.g., m/z 100-500).
-
Data Analysis: Determine the accurate mass of the molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺). Use the instrument's software to calculate the elemental composition based on the accurate mass, and compare this to the theoretical composition of C₁₂H₁₀O₃.
Protocol 3: Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, for a liquid or soluble solid, a thin film can be cast onto a salt plate (e.g., NaCl or KBr) from a volatile solvent.
-
Data Acquisition: Record a background spectrum of the empty sample compartment or the pure KBr pellet/salt plate. Then, record the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The instrument's software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum. Identify the characteristic absorption bands and compare them to known values for the expected functional groups.
Conclusion
The structural validation of Methyl 5-phenylfuran-2-carboxylate, like any synthesized compound intended for further research and development, demands a rigorous and multi-faceted analytical approach. By synergistically employing ¹H and ¹³C NMR, high-resolution mass spectrometry, and infrared spectroscopy, researchers can build a self-validating system that provides an unambiguous confirmation of the molecule's structure. The protocols and comparative data presented in this guide offer a robust framework for achieving this critical scientific standard, ensuring the reliability and reproducibility of subsequent research.
References
-
Mori, M., Tresoldi, A., Cazzaniga, G., Meneghetti, F., & Villa, S. (2022). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Molbank, 2022(4), M1492. [Link]
-
Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]
Sources
"comparative analysis of 5-phenylfuran-2-carboxylate derivatives' bioactivity"
Title: Comparative Analysis of 5-Phenylfuran-2-Carboxylate Derivatives: Bioactivity, Mechanisms, and Therapeutic Applications
Executive Summary
The 5-phenylfuran-2-carboxylate scaffold has emerged as a highly versatile and privileged pharmacophore in modern drug discovery. While initially recognized for its potent inhibition of Mycobacterium tuberculosis (Mtb) salicylate synthase (MbtI), recent structural optimizations have expanded its utility into dual-target anti-tubercular agents and viral protease inhibitors[1][2][3]. This guide provides an in-depth comparative analysis of these derivatives, evaluating their structure-activity relationships (SAR), mechanistic pathways, and the experimental protocols required to validate their bioactivity.
Mechanistic Grounding: The MbtI Pathway and Iron Acquisition
To survive within the hostile, iron-depleted environment of host macrophages, Mtb relies heavily on the biosynthesis of siderophores known as mycobactins[4]. The enzyme MbtI catalyzes the first committed step of this pathway—the conversion of chorismic acid to salicylic acid[4].
5-phenylfuran-2-carboxylic acid derivatives act as competitive inhibitors of MbtI. Crystallographic studies reveal that these compounds stabilize the enzyme in either an "open" or "closed" conformation, depending on the substitution pattern on the phenyl ring, effectively blocking the substrate from entering the active site[5].
Mechanistic pathway of MbtI-mediated iron acquisition and its inhibition in M. tuberculosis.
Comparative Bioactivity Profile and SAR Causality
To objectively compare the performance of various 5-phenylfuran-2-carboxylate derivatives, we must evaluate their primary targets, enzymatic inhibition (IC50), and cellular efficacy (MIC99 or EC50).
Table 1: Quantitative Bioactivity Comparison of Key Derivatives
| Compound | Primary Target(s) | Key Phenyl Substitutions | Enzymatic IC50 | Cellular Efficacy (MIC99 / EC50) |
| Lead I | Mtb MbtI | Unsubstituted | 6.3 μM | 250 μM (Mtb H37Rv)[6] |
| Compound 1d | Mtb MbtI | 3-cyano-5-n-butoxy | 0.9 μM | >100 μM (M. bovis BCG)[7] |
| Compound 1e | Mtb MbtI | 3-cyano-5-isobutoxy | 11.2 μM | 32 μM (M. bovis BCG)[1][6] |
| Dual-Target Lead | Mtb MbtI & MptpB | 2-hydroxy-4-nitro | 14.5 μM (MbtI) | Pending in vivo[2] |
| Peptide Nitrile 11e | SARS-CoV-2 CatL | Furan-2-carboxamide | 0.152 μM (Ki) | 38.4 nM (Calu-3 cells)[3] |
SAR Causality Analysis: A critical observation in the bioactivity data is the discrepancy between Compound 1d and Compound 1e . Compound 1d exhibits the highest enzymatic potency (IC50 = 0.9 μM) due to the linear n-butoxy chain optimally filling the hydrophobic pocket of MbtI[7]. However, Compound 1e (isobutoxy) demonstrates vastly superior intracellular efficacy (MIC99 = 32 μM) within macrophage models[1][6].
This causality is rooted in lipophilicity and membrane permeability. The branched isobutoxy group in 1e provides the precise steric hindrance and lipophilic balance required to penetrate both the host alveolar macrophage membrane and the lipid-rich mycobacterial cell wall. Conversely, the linear chain of 1d likely suffers from membrane entrapment or poor diffusion kinetics, rendering it highly potent in vitro but ineffective in vivo[6][7].
Furthermore, repurposing the furan-2-carboxylate core into peptide nitriles has yielded sub-micromolar inhibitors of human Cathepsin L (CatL), effectively blocking SARS-CoV-2 viral entry[3].
Experimental Methodologies: Self-Validating Protocols
To ensure trustworthiness and reproducibility, the following protocols describe the self-validating systems used to evaluate these derivatives.
Protocol A: MbtI Enzymatic Inhibition and %RA Determination
Objective: Quantify the IC50 and Residual Activity (%RA) of MbtI in the presence of furan derivatives.
-
Assay Buffer Preparation: Prepare 50 mM HEPES (pH 7.5), 5 mM MgCl2, and 1 mM TCEP. Causality Note: The inclusion of TCEP prevents the oxidation of catalytic cysteine residues, ensuring baseline enzyme stability and preventing false-positive inhibition.
-
Enzyme Incubation: Pre-incubate recombinant Mtb MbtI (100 nM) with the test compound (ranging from 0.1 to 100 μM, dissolved in DMSO) for 15 minutes at 37°C. Control: Use 1% DMSO as the vehicle to establish a 100% activity baseline.
-
Reaction Initiation: Add chorismic acid (substrate) at a final concentration equal to its Km value (~50 μM).
-
Fluorescence Detection: Monitor the formation of salicylic acid via its intrinsic fluorescence (Excitation: 295 nm, Emission: 415 nm) using a microplate reader for 20 minutes.
-
Data Analysis: Calculate %RA by normalizing the initial velocity of the inhibited reaction against the DMSO control. Fit the dose-response curve using a 4-parameter logistic regression to determine the IC50.
Protocol B: Intracellular Macrophage Infection Model (MPI-2)
Objective: Evaluate the ability of the derivative to clear mycobacteria inside host cells.
-
Cell Culture: Seed murine-derived Max Planck Institute 2 (MPI-2) alveolar macrophages in 96-well plates at 5×104 cells/well[6].
-
Infection: Infect macrophages with M. bovis BCG (expressing a luminescent reporter) at a Multiplicity of Infection (MOI) of 1:1 for 4 hours.
-
Extracellular Clearance (Critical Step): Wash cells thrice with PBS and treat with Amikacin (200 μg/mL) for 1 hour to kill extracellular bacilli. Causality Note: This self-validating step ensures that subsequent luminescence readings exclusively reflect intracellular drug efficacy.
-
Treatment: Replace media with fresh media containing the test compounds (e.g., Compound 1e at 10, 32, and 100 μM). Include Isoniazid as a positive control.
-
Quantification: After 72 hours, lyse the macrophages using 0.1% Triton X-100 and quantify bacterial viability via luminescence.
Standardized workflow for the biological evaluation of MbtI inhibitors.
Comparison with Alternative Scaffolds
When compared to other MbtI inhibitors like methyl-AMT (a transition-state analog)[5], 5-phenylfuran-2-carboxylates offer superior synthetic tractability. The Suzuki-Miyaura cross-coupling of methyl 5-bromofuran-2-carboxylate with various phenylboronic acids allows for rapid generation of diverse libraries[8]. While methyl-AMT mimics the transition state closely, its highly polar nature restricts cell wall permeability, rendering it less effective in whole-cell assays compared to the lipophilicity-optimized furan derivatives like Compound 1e.
Conclusion
The 5-phenylfuran-2-carboxylate scaffold is a privileged structure in antimicrobial and antiviral drug design. By carefully tuning the lipophilic and electronic properties of the phenyl ring substitutions, researchers can overcome the traditional bottlenecks of target-based drug discovery—translating potent in vitro enzymatic inhibition into robust in vivo cellular efficacy.
References
- Mori, M., et al. "Synthesis, Characterization, and Biological Evaluation of New Derivatives Targeting MbtI as Antitubercular Agents." Pharmaceuticals, MDPI.
- Mori, M., et al. "Nanoenabling MbtI Inhibitors for Next-Generation Tuberculosis Therapy." ACS Infectious Diseases, NIH.
- University of Milan. "A dual-target approach in anti-tuberculosis therapy: new MptpB/MbtI inhibitors." AIR Unimi.
- ACS Publications. "Cathepsin-Targeting SARS-CoV-2 Inhibitors: Design, Synthesis, and Biological Activity." ACS.
- NIH. "Structural Study of a New MbtI-Inhibitor Complex: Towards an Optimized Model for Structure-Based Drug Discovery." PMC.
- MDPI. "Furan- and Thiophene-2-Carbonyl Amino Acid Derivatives Activate Hypoxia-Inducible Factor via Inhibition of Factor Inhibiting Hypoxia-Inducible Factor-1." MDPI.
- MDPI. "Iron Acquisition and Metabolism as a Promising Target for Antimicrobials (Bottlenecks and Opportunities): Where Do We Stand?." MDPI.
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- 2. A dual-target approach in anti-tuberculosis therapy: new MptpB/MbtI inhibitors [air.unimi.it]
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A Comparative Guide to the Structure-Activity Relationship of Furan-Based Inhibitors
The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, is a cornerstone of medicinal chemistry.[1][2] Its unique electronic and steric properties have established it as a "privileged scaffold," frequently incorporated into a vast array of pharmacologically active compounds.[1] The furan nucleus often serves as a bioisostere for phenyl rings, offering a modified hydrophilic-lipophilic balance and distinct hydrogen-bonding capabilities that can enhance metabolic stability, bioavailability, and receptor interactions.[1][2][3] This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of furan-based inhibitors across various therapeutic classes, supported by quantitative experimental data, detailed protocols, and mechanistic insights to empower researchers in the rational design of novel therapeutics.
Core Principles of Furan Structure-Activity Relationships
The biological activity of furan derivatives is profoundly influenced by the nature and placement of substituents on the heterocyclic ring. Understanding these foundational principles is critical for optimizing potency and selectivity.
-
Substitution Hotspots (C2 and C5 Positions): The C2 and C5 positions of the furan ring are the most common and critical sites for substitution.[2][3] Due to the electron-rich nature of the ring, electrophilic substitutions preferentially occur at the 2-position.[3] Modifications at these positions directly impact how the molecule interacts with its biological target.
-
Electronic Effects: The addition of electron-withdrawing groups (EWGs) versus electron-donating groups (EDGs) can dramatically alter a compound's activity. For instance, EWGs like a nitro group (–NO₂) often enhance the antibacterial and anticancer properties of furan derivatives.[3] Conversely, the specific electronic requirements vary significantly between targets; some enzyme inhibitors show increased potency with EWGs, while others do not.[4][5]
-
Hydrogen Bonding and Polarity: The lone pair of electrons on the furan's ether oxygen allows it to act as a hydrogen bond acceptor, a crucial interaction for anchoring a ligand within a receptor's binding pocket.[3] This feature, combined with the ring's overall aromaticity, provides a unique blend of hydrophobic and polar character that medicinal chemists can leverage to fine-tune a drug's pharmacokinetic profile.[3]
Caption: General SAR principles for the furan scaffold.
Comparative Analysis of Furan-Based Inhibitors by Therapeutic Target
The versatility of the furan scaffold is evident in its application against a wide range of biological targets. The following sections compare the SAR of furan-based inhibitors in key therapeutic areas.
Furan-containing molecules can induce apoptosis, inhibit critical signaling enzymes, or interfere with cellular machinery essential for tumor growth.[3][6]
Furan-Fused Chalcones: Chalcones featuring a furan ring have emerged as a promising class of antiproliferative agents. The fusion of the furan ring to the chalcone scaffold can dramatically increase potency. Experimental data shows that replacing a dihydroxychalcone with its furan-fused derivative can boost activity over 17-fold.[2]
| Compound ID | Modifications | Target Cell Line | IC₅₀ (µM) |
| 9 | 2',4'-dihydroxychalcone (Reference) | HL-60 | 305 |
| 8 | Furan-fused derivative of 9 | HL-60 | 17.2 |
| 7 | Asymmetrical dihydroxychalcone | HL-60 | 59.6 |
| 6a | Furan-ring attached to 7 (Isomer 1) | HL-60 | 20.9 |
| Data sourced from Anticancer Research, 2015.[2] |
VEGFR-2 Inhibitors: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key regulator of angiogenesis, making it a prime target for anticancer therapies. Furan and furopyrimidine derivatives have been developed as potent VEGFR-2 inhibitors. SAR studies reveal that compounds bearing electron-withdrawing groups (e.g., -Cl, -CF₃) on a pendant phenyl ring are generally more potent than those with electron-donating groups (e.g., -CH₃, -OCH₃).[4][7]
| Compound ID | Core Scaffold | R-Group (Substitution) | VEGFR-2 IC₅₀ (nM) |
| Sorafenib | (Reference Drug) | - | 41.1 |
| 7b | Furan | 4-Cl (EWG) | 42.5 |
| 7c | Furan | 4-CF₃ (EWG) | 52.5 |
| 4c | Furopyrimidine | 4-Cl (EWG) | 57.1 |
| 7a | Furan | 4-CH₃ (EDG) | 129 |
| 7d | Furan | 4-OCH₃ (EDG) | 189 |
| Data sourced from ACS Medicinal Chemistry Letters, 2024.[4] |
The furan scaffold has been successfully employed to design inhibitors for a wide range of enzymes implicated in various diseases.
Pyruvate Dehydrogenase (PDH) Inhibitors: The pyruvate dehydrogenase complex (PDHc) is a critical gatekeeper in cellular metabolism and a target in cancer research.[8] Researchers have developed potent and selective furan-based thiamine analogues as inhibitors of the PDH E1 subunit.[8] A key design choice was to replace the negatively charged pyrophosphate tail of traditional thiamine pyrophosphate (TPP) analogues—which prevents cell entry—with non-charged moieties to achieve membrane permeability.[8][9] This strategy led to a series of potent, selective, and cell-permeable furan-based inhibitors.[8]
D-dopachrome Tautomerase (D-DT) and Macrophage Migration Inhibitory Factor-1 (MIF-1) Inhibitors: A screen of focused compound libraries led to the identification of furan-2-carboxylic acid derivatives as dual inhibitors of D-DT and MIF-1, two enzymes involved in inflammatory responses.[10] The initial hit (4h ) was optimized through SAR studies, yielding a more potent inhibitor (10b ) with low micromolar potency against both enzymes.[10]
| Compound ID | Core Scaffold | R-Group | D-DT IC₅₀ (µM) | MIF-1 IC₅₀ (µM) |
| 4h | 5-Amino-furan-2-carboxylic acid | Benzyl | 2.4 | 9.8 |
| 10b | 5-Amino-furan-2-carboxylic acid | 4-Fluorobenzyl | 1.5 | 1.0 |
| 3h | 5-Amino-furan-2-carboxylic acid methyl ester | Benzyl | >50 | 3.5 |
| Data sourced from Journal of Medicinal Chemistry, 2026.[10] |
The data highlights the critical nature of the free carboxylic acid for D-DT inhibition, as its methyl ester precursor (3h ) shows no activity.[10]
Furan derivatives, particularly nitrofurans, have a long history as effective antimicrobial agents.
Nitrofurans: The antibacterial action of compounds like nitrofurantoin is dependent on the furan ring, which acts as a scaffold for the crucial nitro group.[3] Inside bacterial cells, the nitro group is reduced by enzymes to create highly reactive intermediates that damage bacterial DNA and ribosomal proteins, leading to cell death.[3][6] The furan ring is central to facilitating this bioactivation process.[3]
Furan-1,3,4-oxadiazole Hybrids: In the search for new treatments for tuberculosis, a series of furan-1,3,4-oxadiazole hybrids were synthesized and evaluated. The most promising compound from the series demonstrated potent antitubercular activity (MIC 3.13 µg/mL), with computational studies suggesting stable binding to the InhA enzyme.[5] The success of this lead compound was attributed to the presence of electron-withdrawing groups and extended aromaticity.[5]
Field-Proven Experimental Protocols
The discovery of potent inhibitors relies on robust and reproducible experimental methods. The following protocols represent self-validating systems for the synthesis and evaluation of furan-based compounds.
This is a widely used and reliable method for preparing substituted furans from 1,4-dicarbonyl compounds.[6]
Materials:
-
1,4-dicarbonyl compound
-
Dehydrating agent (e.g., p-toluenesulfonic acid, phosphorus pentoxide)
-
Anhydrous solvent (e.g., toluene)
Procedure:
-
Dissolve the 1,4-dicarbonyl compound in the anhydrous solvent within a round-bottom flask fitted with a reflux condenser.
-
Add a catalytic amount of the dehydrating agent to the solution.
-
Heat the reaction mixture to reflux. Monitor the reaction's progress using thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
Quench the reaction by carefully adding a saturated sodium bicarbonate solution.
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography or recrystallization to yield the desired furan derivative.
The MTT assay is a colorimetric method used to assess cell viability and determine the IC₅₀ value of a potential anticancer compound.[1]
Materials:
-
Cancer cell line (e.g., A549, HepG2)
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
Furan-based test compound
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilizing agent (e.g., DMSO, isopropanol)
-
96-well microplate
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the furan-based test compound in the culture medium. Replace the old medium with the medium containing the various concentrations of the compound. Include an untreated control (vehicle only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add the solubilizing agent to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Determine the IC₅₀ value (the concentration that causes 50% inhibition of cell growth) by plotting a dose-response curve.[1]
Caption: A typical workflow for the discovery of furan-based inhibitors.
Trustworthiness and Caveats: The Metabolic Liability of the Furan Ring
While the furan scaffold is invaluable, its use requires a cautious and informed approach due to potential metabolic instability. The furan ring can undergo in vivo oxidation by cytochrome P450 enzymes, which can lead to the formation of reactive and potentially toxic metabolites.[3][11]
The primary mechanism involves the epoxidation of the furan ring, followed by rearrangement to a highly reactive cis-enedial intermediate.[11] This electrophilic species can form covalent adducts with cellular macromolecules like proteins and DNA, leading to cellular damage, hepatotoxicity, and, in some cases, carcinogenicity.[3][11]
It is crucial to distinguish the chemical "furan" and its derivatives discussed in medicinal chemistry from "furans," the common term for chlorinated dibenzofurans, which are persistent environmental pollutants with distinctly different structures and high toxicity.[12][13]
Medicinal chemists employ several strategies to mitigate the metabolic risk associated with the furan core:
-
Steric Shielding: Introducing bulky substituents near the furan ring can hinder the approach of P450 enzymes.
-
Electronic Modification: Altering the electronic properties of the ring can make it less susceptible to oxidation.
-
Bioisosteric Replacement: In cases where metabolic instability cannot be overcome, replacing the furan ring with a more stable bioisostere (e.g., thiophene, pyrrole) may be necessary.[3][14]
Caption: Metabolic activation of furan leading to potential toxicity.
Conclusion and Future Perspectives
The furan scaffold remains a highly versatile and valuable pharmacophore in modern drug discovery.[1][3] Its ability to serve as a structural anchor for a wide array of inhibitors—from anticancer and antimicrobial to anti-inflammatory agents—is well-documented. A thorough understanding of its structure-activity relationships, particularly the critical roles of substituents at the C2 and C5 positions and the inherent potential for metabolic activation, is paramount for success.
Future research will likely focus on the design of novel furan derivatives with improved metabolic stability, thereby harnessing the scaffold's benefits while minimizing its liabilities. By systematically modifying furan structures based on established SAR principles and employing robust screening protocols, the scientific community can continue to develop furan-based inhibitors into next-generation therapeutics with enhanced efficacy and safety.[15]
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A Comparative Guide to Heterocyclic Compounds in Cancer Therapy: Spotlight on Methyl 5-phenylfuran-2-carboxylate
The relentless pursuit of selective and potent anticancer agents has positioned heterocyclic compounds at the forefront of modern medicinal chemistry. Their structural diversity and ability to interact with a wide array of biological targets make them foundational scaffolds in drug discovery.[1][2] Many clinically approved anticancer drugs, including methotrexate and doxorubicin, feature heterocyclic cores, underscoring their therapeutic significance.[3] This guide provides a comparative analysis of various heterocyclic frameworks in oncology, with a specific focus on the emerging potential of furan-based derivatives like Methyl 5-phenylfuran-2-carboxylate, placed in context with other prominent heterocyclic agents.
The Furan Scaffold: An Oxygen-Based Heterocycle of Interest
Furan, a five-membered aromatic ring containing an oxygen atom, is a versatile pharmacophore found in numerous bioactive molecules.[4][5] Its derivatives have demonstrated a wide spectrum of therapeutic activities, including significant anticancer properties.[4] The anticancer effects of furan-based compounds are often multifaceted, attributed to their ability to induce apoptosis, trigger cell cycle arrest, and inhibit crucial cellular machinery like microtubules.[6]
Focus: Methyl 5-phenylfuran-2-carboxylate and its Analogs
Methyl 5-phenylfuran-2-carboxylate belongs to the furan-based class of compounds. While extensive cancer-specific data for this exact molecule is emerging, the broader class of 5-phenylfuran-2-carboxylic acids and their derivatives has been identified as a promising source of new therapeutic agents.[7] Research into related furan structures provides significant insight into its potential mechanisms and efficacy.
For instance, various furan derivatives have shown potent cytotoxic activities against a range of human cancer cell lines, with some exhibiting IC50 values at the nanomolar level.[8] The anticancer activity of these compounds is often linked to their ability to interfere with critical cellular processes. A key mechanism identified for some furan derivatives is the inhibition of tubulin polymerization, which disrupts the formation of microtubules, leading to mitotic arrest in cancer cells and subsequent apoptosis.[6][8]
Furthermore, studies on other furan derivatives have demonstrated their ability to modulate key signaling pathways involved in cancer progression. Some furan compounds have been shown to suppress the PI3K/Akt and Wnt/β-catenin signaling pathways by promoting the activity of the tumor suppressor PTEN.[9][10]
A Comparative Landscape of Heterocyclic Anticancer Agents
To understand the potential of Methyl 5-phenylfuran-2-carboxylate, it is essential to compare it with other classes of heterocyclic compounds that have established roles in cancer therapy.
Nitrogen-Containing Heterocycles
Nitrogen-containing heterocycles are the most common type of chemical scaffold utilized in medicinal chemistry and are central to many anticancer drugs.[2][11]
-
Quinolines/Quinolones: This class includes compounds like vosaroxin, an FDA-approved orphan drug for acute myeloid leukemia.[11] Their mechanism often involves DNA damage and inhibition of key enzymes. Novel quinoline derivatives have shown potent cytotoxic effects on a panel of cancer cell lines with IC50 values in the low micromolar to nanomolar range.[11]
-
Indoles: The indole scaffold is a privileged structure in anticancer drug design.[11] For example, the compound SK228, a bis(indolyl)methane, was found to inhibit the cell growth of human lung and esophageal cancer cell lines with IC50 values ranging from 0.28 to 1.86 µM.[12]
-
Benzimidazoles: Several benzimidazole derivatives are in clinical trials for their anticancer properties.[11] Their mechanisms are diverse, and they have been shown to target multiple pathways involved in tumor growth.
Sulfur-Containing Heterocycles
Heterocyclic compounds incorporating sulfur atoms also represent a significant class of anticancer agents.
-
Thiazoles and Thiadiazoles: These compounds are present in drugs developed for a multitude of diseases, including cancer.[12] For example, certain thiazole-based nitrogen mustard derivatives have demonstrated strong inhibitory effects against human leukemia (HCT116) and breast cancer (MCF-7) cells, with IC50 values of 5.48 µM and 4.53 µM, respectively.[12]
-
Benzothiazoles: Fluorinated 2-arylbenzothiazoles are noted for their selective and effective inhibition of breast, lung, and colon cancer cell lines.
Other Oxygen-Containing Heterocycles
Beyond furans, other oxygen-based heterocycles are also prominent in cancer research.
-
Coumarins: These naturally occurring polyphenolic compounds have shown high antiproliferative activity against several human cancer cell lines, including A549 (lung), HeLa (cervical), and MCF7 (breast).[12] Certain synthetic derivatives reported IC50 values ranging from 3.35 to 16.79 μM across these cell lines.[12]
Data Presentation: Comparative Cytotoxicity
The efficacy of a potential anticancer compound is quantitatively assessed by its half-maximal inhibitory concentration (IC50), which measures its potency. The table below summarizes the reported IC50 values for various heterocyclic compounds, providing a basis for performance comparison.
| Heterocyclic Class | Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Furan | Pyridine Carbohydrazide Analog | MCF-7 (Breast) | 4.06 | [8] |
| Furan | N-phenyl Triazinone Analog | MCF-7 (Breast) | 2.96 | [8] |
| Furan | Furan Derivative 24 | HeLa (Cervical) | 0.08 - 8.79 (range) | [9] |
| Furan | Furan Derivative 24 | SW620 (Colorectal) | Moderate to Potent | [9][10] |
| Indole | SK228 | Lung & Esophageal | 0.28 - 1.86 | [12] |
| Quinoline | Bisquinoline Derivative | H460, HT-29, etc. | 0.011 - 3.56 | [11] |
| Quinoline/Estrone Hybrid | Compound 7 | MCF-7 (Breast) | 1.5 | [11] |
| Thiazole | Nitrogen Mustard Derivative | HCT116 (Leukemia) | 5.48 | [12] |
| Thiazole | Nitrogen Mustard Derivative | MCF-7 (Breast) | 4.53 | [12] |
| Coumarin | Benzosuberone Derivative | A549, HeLa, MCF7 | 3.35 - 16.79 | [12] |
Mandatory Visualizations: Pathways and Workflows
Understanding the molecular mechanisms and the experimental processes is crucial for drug development professionals. The following diagrams illustrate a key signaling pathway targeted by heterocyclic compounds and a standard workflow for anticancer agent evaluation.
Caption: A generalized workflow for the discovery and development of novel anticancer agents.
Experimental Protocols: A Foundation for Validation
The trustworthiness of comparative data relies on robust and standardized experimental methodologies. Below are protocols for key assays used to evaluate the anticancer potential of heterocyclic compounds.
Protocol: In Vitro Cytotoxicity (CCK-8 Assay)
This protocol is used to determine the IC50 value of a test compound.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., Methyl 5-phenylfuran-2-carboxylate) in the culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.
Protocol: Cell Cycle Analysis via Flow Cytometry
This protocol determines if a compound induces cell cycle arrest. [6][8]
-
Cell Treatment: Seed cells in 6-well plates. Once they reach ~70% confluency, treat them with the test compound at its IC50 concentration for 24-48 hours.
-
Harvesting: Harvest the cells by trypsinization, then wash with ice-cold PBS.
-
Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a propidium iodide (PI) staining solution containing RNase A.
-
Analysis: Incubate in the dark for 30 minutes at room temperature. Analyze the DNA content using a flow cytometer. The resulting histogram will show the distribution of cells in the G1, S, and G2/M phases of the cell cycle.
Protocol: In Vitro Tubulin Polymerization Assay
This assay directly measures a compound's effect on microtubule formation. [6]
-
Reaction Setup: In a 96-well plate, add purified tubulin protein to a GTP-containing polymerization buffer.
-
Compound Addition: Add the test compound at various concentrations to the wells. Include a positive control (e.g., Paclitaxel for polymerization promotion, Colchicine for inhibition) and a negative (vehicle) control.
-
Initiation and Monitoring: Warm the plate to 37°C to initiate polymerization. Monitor the change in absorbance (turbidity) at 340 nm every minute for 60 minutes using a temperature-controlled spectrophotometer.
-
Analysis: Plot the absorbance over time. Inhibition of polymerization will result in a lower rate of absorbance increase compared to the control.
Conclusion and Future Directions
The landscape of cancer therapy is rich with heterocyclic compounds, each class presenting unique mechanisms and therapeutic potential. While nitrogen- and sulfur-containing heterocycles are well-established, oxygen-based scaffolds like furan are a highly promising area of ongoing research. [12] Methyl 5-phenylfuran-2-carboxylate, as part of the broader furan family, stands as a compound of interest. Based on the potent activity of its structural relatives, it warrants further investigation. Future studies should focus on its direct cytotoxic effects across a wide panel of cancer cell lines, elucidation of its specific molecular targets, and its efficacy in preclinical in vivo models. The comparative data presented here serves as a valuable benchmark for researchers and drug development professionals, guiding the rational design and evaluation of the next generation of heterocyclic anticancer agents.
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A Comparative Guide to the Efficacy of 5-Aryl Furan-2-Carboxylate Esters and Their Analogs
The furan scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Among these, 5-aryl furan-2-carboxylate esters and their related analogs have emerged as a particularly promising class of compounds. This guide provides an in-depth comparison of the efficacy of these derivatives, supported by experimental data, detailed protocols, and an exploration of their structure-activity relationships (SAR) and mechanisms of action. Our focus will be primarily on their anticancer and antifungal potential, two areas where these compounds have shown significant promise.
At a Glance: Comparative Efficacy
The biological activity of 5-aryl furan-2-carboxylate esters and their amido-analogs is profoundly influenced by the nature of the substituent on the 5-position aryl ring and the functional group at the 2-position of the furan core. The following tables summarize the efficacy of representative compounds from various studies, providing a snapshot of their potential across different therapeutic areas.
Anticancer Activity
The anticancer potential of 5-aryl furan derivatives has been extensively studied against a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity.
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 5-Aryl Furan-2-Carboxylate Analog | Methyl-5-(hydroxymethyl)-2-furan carboxylate | HeLa (Cervical), HepG2 (Liver) | 64.00, 102.53 (µg/mL) | [3] |
| 5-Aryl Furan-2-Carboxamide | N-benzyl-5-(3,4-dichlorophenyl)furan-2-carboxamide | Not specified | - | [4] |
| Furan-based Pyridine Carbohydrazide | Compound 4 | MCF-7 (Breast) | 4.06 | [5] |
| Furan-based N-phenyl Triazinone | Compound 7 | MCF-7 (Breast) | 2.96 | [5] |
| Furan-2-carboxamide derivative | SH09 | Various | 4 - 8 | [6] |
| 5-Arylated 2(5H)-furanone | p-methoxy derivative | MAC 13, MAC 16 (Colon) | 17, 11 | [7] |
Antifungal Activity
Several 5-aryl furan-2-carboxylate derivatives, particularly the carboxamides, have demonstrated potent activity against a range of fungal pathogens. The Minimum Inhibitory Concentration (MIC) is the standard measure of antifungal efficacy.
| Compound Class | Specific Derivative | Fungal Strain | MIC (mg/mL) | Reference |
| 5-Arylfuran-2-Carboxamide | N-benzyl-5-(3,4-dichlorophenyl)furan-2-carboxamide (6) | Candida glabrata, Candida parapsilosis | 0.062–0.125 | [4] |
| Aryl carbamic acid-5-aryl-2-furanmethyl ester | Compound V-4, V-6, V-7, V-8 | Corynespora cassiicola, Thanatephorus cucumeris, Botrytis cinerea, Fusarium oxysporum | Better than commercial fungicides | [8] |
| 3-Aryl-5-alkyl-2,5-dihydrofuran-2-one | Halogen-substituted phenyl derivatives | Absidia corymbifera, Aspergillus fumigatus | Higher than ketoconazole | [9] |
Deep Dive: Structure-Activity Relationships (SAR)
The efficacy of 5-aryl furan-2-carboxylate esters and their analogs is not merely a product of the furan core but is intricately tied to the substitutions on the aryl ring and the nature of the ester or amide group.
For Anticancer Activity:
-
Substitution on the 5-Aryl Ring : The nature and position of substituents on the 5-aryl ring play a critical role in determining anticancer potency. Electron-withdrawing groups, such as nitro and chloro, on the phenyl ring can enhance cytotoxic activity.[2] For instance, a 3,4-difluorophenyl analog of a 5-aryl-furan-2-carboxamide derivative was identified as a highly potent antagonist of the urotensin-II receptor with an IC50 value of 6 nM.[10]
-
The Ester/Amide Moiety : The functional group at the 2-position of the furan ring significantly influences biological activity. Studies have shown that converting the carboxylic acid to its methyl ester does not significantly alter antimicrobial potency in some scaffolds, suggesting this part of the molecule may not be critical for that specific activity.[5] However, in the context of anticancer activity, the presence of tryptamine and acyl ether in the structures led to an increase in anticancer activities, while the amide linkage reduced the activities in comparison with the amine linkage.[11]
For Antifungal Activity:
-
Hydrophobicity and the Aryl Group : The hydrophobic character of the 5-aryl group appears to be a key determinant of antifungal activity. The fungistatic and fungicidal properties of some derivatives are attributed to the hydrophobic biphenyl-chemical features affecting the structural organization of the Candida spp. cell membrane.[4]
-
The Carboxamide Linkage : Many of the most potent antifungal furan derivatives are carboxamides rather than esters. This suggests that the hydrogen bonding capabilities and conformational properties of the amide group may be crucial for interaction with the fungal target.
Mechanisms of Action: Unraveling the "How"
Understanding the mechanism of action is paramount for rational drug design and development. 5-Aryl furan-2-carboxylate esters and their derivatives employ diverse strategies to exert their biological effects.
Anticancer Mechanisms:
A primary mechanism of action for many furan-based anticancer agents is the inhibition of tubulin polymerization .[12][13][14][15] Microtubules are essential for cell division, and their disruption leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis.[14][16] Some furan-2-carboxamide derivatives have been shown to bind to the colchicine binding site of tubulin, thereby inhibiting its polymerization.[13][15]
Another significant pathway targeted by these compounds is the PI3K/Akt signaling pathway , which is often dysregulated in cancer. Some furan derivatives have been shown to suppress this pathway, leading to the induction of apoptosis.
Caption: Anticancer mechanisms of 5-aryl furan derivatives.
Antifungal Mechanisms:
The primary antifungal mechanism of action for many furan derivatives is the disruption of the fungal cell membrane integrity .[4] This is often attributed to the hydrophobic nature of the 5-aryl substituent, which allows the molecule to insert into and destabilize the lipid bilayer. This leads to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.
Caption: Antifungal mechanism of 5-aryl furan derivatives.
Experimental Protocols
To ensure the reproducibility and validity of the findings presented, detailed experimental protocols are essential. The following are representative protocols for the synthesis and biological evaluation of 5-aryl furan-2-carboxylate derivatives.
Synthesis Protocol: Synthesis of Ethyl 5-(4-chlorophenyl)furan-2-carboxylate
This protocol is a general representation of a common synthetic route to this class of compounds.
-
Preparation of the Aryl Diazonium Salt :
-
Dissolve 4-chloroaniline in a mixture of hydrochloric acid and water.
-
Cool the solution to 0-5°C using an ice bath.
-
Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5°C to form the diazonium salt.
-
-
Meerwein Arylation :
-
In a separate flask, dissolve ethyl 2-furoate in acetone and add a catalytic amount of copper(II) chloride.
-
Slowly add the freshly prepared diazonium salt solution to the furan solution at room temperature with vigorous stirring.
-
Allow the reaction to proceed for several hours.
-
-
Work-up and Purification :
-
Pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the pure ester.
-
Biological Assay Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding :
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment :
-
Prepare serial dilutions of the test compounds in culture medium.
-
Replace the medium in the wells with the medium containing the test compounds.
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation :
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Reading :
-
Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis :
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Determine the IC50 value by plotting cell viability against compound concentration.
-
Biological Assay Protocol: Broth Microdilution for Antifungal MIC Determination
This method determines the minimum concentration of an antifungal agent that inhibits the visible growth of a fungus.
-
Inoculum Preparation :
-
Culture the fungal strain on an appropriate agar medium.
-
Prepare a suspension of fungal spores or cells in sterile saline and adjust the turbidity to a 0.5 McFarland standard.
-
-
Plate Preparation :
-
Prepare serial two-fold dilutions of the test compounds in RPMI-1640 medium in a 96-well plate.
-
-
Inoculation and Incubation :
-
Inoculate each well with the fungal suspension.
-
Incubate the plate at 35°C for 24-48 hours.
-
-
MIC Determination :
-
The MIC is the lowest concentration of the compound at which there is no visible growth of the fungus.
-
Conclusion
5-Aryl furan-2-carboxylate esters and their derivatives represent a versatile and potent class of compounds with significant potential in the development of new anticancer and antifungal agents. The structure-activity relationships highlight the importance of the substituents on the 5-aryl ring and the nature of the functional group at the 2-position of the furan core. Further research focusing on the optimization of these structural features and a deeper understanding of their mechanisms of action will undoubtedly lead to the discovery of novel and effective therapeutic agents. The experimental protocols provided herein offer a foundation for the synthesis and evaluation of new derivatives within this promising chemical space.
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A Comparative Guide to the Spectroscopic Confirmation of Synthesized Furan Derivatives
For researchers, medicinal chemists, and professionals in materials science, the furan ring is a cornerstone heterocyclic scaffold, integral to a vast array of pharmaceuticals, natural products, and functional materials[1][2]. The synthesis of novel furan derivatives is a dynamic area of chemical research. However, synthesis is only half the battle; unambiguous structural confirmation of the final product is paramount to ensure its identity, purity, and suitability for downstream applications. This guide provides an in-depth comparison of the primary spectroscopic techniques used for this purpose, grounded in field-proven insights and experimental data. We will explore not just the procedural steps but the underlying causality that makes a multi-faceted spectroscopic approach a self-validating system for structural elucidation[3][4][5].
The Synergy of Spectroscopic Techniques: A Self-Validating Workflow
No single analytical technique provides a complete picture of a molecule's structure. True confidence in the identity of a synthesized furan derivative is achieved through the convergence of data from orthogonal methods. Mass spectrometry provides the molecular formula, infrared spectroscopy identifies the functional groups present, and nuclear magnetic resonance spectroscopy maps the atomic connectivity. This synergistic interplay creates a self-validating system where each piece of data corroborates the others, leading to an unambiguous structural assignment.
The general workflow from a newly synthesized compound to a confirmed structure is a systematic process of purification and multi-modal analysis.
Caption: Common EI-MS fragmentation pathway for a 2-acyl furan derivative.
Table 4: Common Mass Fragments for Furan-2-Carboxylic Acid Esters
| Compound | Molecular Ion (M⁺) m/z | Base Peak (m/z) | Key Fragments (m/z) |
| Methyl furan-2-carboxylate | 126 | 95 | 67, 39 |
| Ethyl furan-2-carboxylate | 140 | 95 | 67, 45, 39, 29 |
Data compiled from source.[6] Relative intensities can vary between instruments.
Experimental Protocol: Electron Ionization (EI)-MS
-
Sample Introduction: A small amount of the volatile sample is introduced into the mass spectrometer, often via direct insertion probe or through a gas chromatograph (GC-MS) for mixture analysis.[7][8]
-
Ionization: The gaseous molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.[7]
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer and detected.
Conclusion: An Integrated and Trustworthy Approach
The robust and unambiguous confirmation of a synthesized furan derivative relies not on a single piece of spectral data but on the collective, corroborative evidence from a suite of spectroscopic techniques. NMR spectroscopy provides the detailed structural map, IR spectroscopy confirms the presence of expected functional groups, and mass spectrometry validates the molecular weight and formula while offering supporting structural clues through fragmentation. By integrating the data from these complementary methods, researchers can build a self-validating case for their molecular structure, ensuring the scientific integrity of their work and the reliability of their materials for any subsequent application.
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Spectroscopic Identification Of Organic Compounds. (n.d.). Abradilan. [Link]
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Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. (n.d.). Journal of Agricultural and Food Chemistry. [Link]
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Mass spectral fragmentation patterns of 2,5‐bis(p‐R2‐phenyl)‐(3,4)‐R1‐furans. (1976). Organic Mass Spectrometry. [Link]
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An analysis of substituent effects on 1H and 13C NMR parameters of substituted furans. Linear free energy relationships and PM3 semiempirical calculations. (1996). Perkin Transactions 2. [Link]
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1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. (n.d.). Royal Society of Chemistry. [Link]
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Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills. (2023). European Journal of Science and Mathematics Education. [Link]
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The Carbon-13 Nuclear Magnetic Resonance Spectra of Furan, Pyrrole, Thiophene, and Some of Their Methyl Derivatives. (1969). Journal of the American Chemical Society. [Link]
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Spectrometric Identification of Organic Compounds, 8th Edition. (n.d.). Wiley. [Link]
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1 H NMR chemical shifts of furan and thiophene protons for compounds 5-8 recorded in CDCl3. (n.d.). ResearchGate. [Link]
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Mass spectrometry of some furanocoumarins. (1979). Canadian Journal of Chemistry. [Link]
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[The substituent structures and characteristic infrared spectra of alpha-furan esters]. (1999). Guang Pu Xue Yu Guang Pu Fen Xi. [Link]
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1H chemical shifts in NMR, part 18. Ring currents and π-electron effects in hetero-aromatics. (n.d.). Modgraph. [Link]
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Spectrophotometric Assay for the Detection of 2,5-Diformylfuran and Its Validation through Laccase-Mediated Oxidation of 5-Hydroxymethylfurfural. (2023). Molecules. [Link]
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How might you use 13C NMR spectroscopy to differentiate between... (n.d.). Pearson+. [Link]
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ANTIBACTERIAL FURAN DERIVATIVES: A RAMAN SPECTROSCOPIC INVESTIGATION. (2025). SCIENCE & INNOVATION. [Link]
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Anharmonic IR spectra of furan... (n.d.). ResearchGate. [Link]
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Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. (2023). Molecules. [Link]
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Computational Characterization of the Energetics, Structure, and Spectroscopy of Biofuel Precursors: The Case of Furfural‐Acetone‐Furfural. (2025). ChemPhysChem. [Link]
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Statistical Optimization of Hydrothermal Conversion of Stevia rebaudiana Residues for Sustainable Production of 5-HMF and Furfural as Platform Chemicals. (2024). Molecules. [Link]
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Perfect and Defective 13C-Furan-Derived Nanothreads from Modest-Pressure Synthesis Analyzed by 13C NMR. (n.d.). ChemRxiv. [Link]
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Computational IR spectrum of Furan. (n.d.). ResearchGate. [Link]
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Synthesis, Characterization, and Antimicrobial Evaluation of New Furan-2-Carboxamide Derivatives. (2022). Letters in Organic Chemistry. [Link]
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Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. (2023). ResearchGate. [Link]
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Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. (2023). Molecules. [Link]
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A Comparative Guide to the Biological Activity of Furan-2-Carboxylic Acid Versus Its Methyl Ester
For researchers and professionals in drug development, the furan scaffold represents a privileged heterocyclic motif, consistently appearing in compounds with a wide array of biological activities.[1][2] Among the simplest of these, furan-2-carboxylic acid and its methyl ester, methyl furan-2-carboxylate, serve as fundamental building blocks for more complex pharmacologically active molecules. This guide provides an in-depth, objective comparison of the biological activities of these two compounds, supported by experimental data, to inform research and development efforts. We will delve into their antimicrobial, anticancer, and anti-inflammatory properties, offering insights into their structure-activity relationships and the experimental methodologies used to evaluate them.
Introduction to Furan-2-Carboxylic Acid and Its Methyl Ester
Furan-2-carboxylic acid, also known as 2-furoic acid, is a naturally occurring compound found in various food products and is a metabolite in several organisms.[3] Its structure, featuring a carboxylic acid group on a furan ring, makes it a versatile precursor in organic synthesis.[4] The methyl ester, methyl furan-2-carboxylate, is a derivative where the acidic proton of the carboxylic acid is replaced by a methyl group. This seemingly minor structural modification can significantly impact the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which in turn can influence its biological activity.
Comparative Biological Activity
A direct, head-to-head comparison of the biological activities of furan-2-carboxylic acid and its simple methyl ester is not extensively documented in a single study. However, by synthesizing data from various sources, we can construct a comparative overview. It is important to note that when comparing data from different studies, variations in experimental conditions can influence the results.
Antimicrobial Activity
Both furan-2-carboxylic acid and its derivatives have been investigated for their ability to inhibit the growth of various pathogenic microorganisms.
Furan-2-Carboxylic Acid: This compound has been shown to possess antibacterial properties. For instance, it has been identified as a factor that can inhibit bacterial swarming and swimming, suggesting an impact on bacterial motility and potentially biofilm formation.[5][6][7] One study reported MIC values for furoic acid against Bacillus subtilis and Salmonella typhi as 0.015 µM and 0.009 µM, respectively, highlighting its potent antibacterial action.[8]
Methyl Furan-2-Carboxylate: Data on the antimicrobial activity of the simple methyl ester is less abundant. However, a study on a close analog, 3-(furan-2-yl)propanoic acid, and its methyl ester showed that both compounds exhibited noteworthy activity against Candida albicans, Staphylococcus aureus, and Escherichia coli, with identical MIC values.[9] This suggests that for this particular scaffold, the esterification of the carboxylic acid did not significantly alter its antimicrobial potency.[9] Another study on a more complex derivative, methyl-5-(hydroxymethyl)-2-furan carboxylate (MFC), demonstrated high antibacterial activity against Gram-positive bacteria like Staphylococcus aureus (MIC of 1 μg/mL) and moderate activity against Gram-negative bacteria.[10]
Comparative Analysis: While direct comparative data is limited, the available information suggests that the carboxylic acid moiety is not always essential for antimicrobial activity, and its conversion to an ester may not lead to a loss of potency. The potent activity of furan-2-carboxylic acid at low micromolar concentrations against certain bacteria is noteworthy. The mechanism of action for these compounds is thought to involve disruption of the cell wall and cytoplasmic membrane, leading to cell lysis.[10]
Table 1: Comparative Antimicrobial Activity (MIC)
| Compound | Test Organism | MIC | Reference |
| Furan-2-carboxylic acid | Bacillus subtilis | 0.015 µM | [8] |
| Furan-2-carboxylic acid | Salmonella typhi | 0.009 µM | [8] |
| 3-(Furan-2-yl)propanoic acid | Candida albicans | 64 µg/mL | [9] |
| Methyl 3-(furan-2-yl)propanoate | Candida albicans | 64 µg/mL | [9] |
| 3-(Furan-2-yl)propanoic acid | Staphylococcus aureus | 128 µg/mL | [9] |
| Methyl 3-(furan-2-yl)propanoate | Staphylococcus aureus | 128 µg/mL | [9] |
| Methyl-5-(hydroxymethyl)-2-furan carboxylate | Staphylococcus aureus | 1 µg/mL | [10] |
| Methyl-5-(hydroxymethyl)-2-furan carboxylate | Bacillus cereus | 4 µg/mL | [10] |
| Methyl-5-(hydroxymethyl)-2-furan carboxylate | Escherichia coli | 32-64 µg/mL | [10] |
Anticancer Activity
The furan ring is a common feature in many anticancer agents, and both furan-2-carboxylic acid and its derivatives have been evaluated for their cytotoxic effects against various cancer cell lines.
Furan-2-Carboxylic Acid: Studies have shown that furan-2-carboxylic acid derivatives can exhibit significant anticancer activity. For example, a silver(I) complex of furan-2-carboxylate demonstrated potent activity against Jurkat cell lines with an IC50 value of 8.00 μM, comparable to the well-known anticancer drug cisplatin.[9] Another study reported that furan-2-carboxylic acid derivatives exhibited cytotoxicity against a panel of cancer cells including NB4, A549, SHSY5Y, PC3, and MCF7 with low IC50 values ranging from 1.2 to 3.6 µM.[10]
Methyl Furan-2-Carboxylate: While data on the simple methyl ester is scarce, derivatives have shown promising results. Methyl-5-(hydroxymethyl)-2-furan carboxylate (MFC) displayed selective cytotoxicity towards cancer cells, with IC50 values of 64.00 μg/mL against HeLa cells and 102.53 μg/mL against HepG2 cells, while showing lower toxicity to normal cells.[10] Other furan-based derivatives have shown potent cytotoxic activity against the MCF-7 breast cancer cell line, with IC50 values as low as 2.96 µM.[9][11] These compounds have been found to induce cell cycle arrest at the G2/M phase and promote apoptosis.[9][11]
Comparative Analysis: The available data suggests that the furan-2-carboxylic acid scaffold is a promising starting point for the development of anticancer agents. The conversion to an ester, particularly with additional functional groups, can lead to potent and selective cytotoxic compounds. The mechanism of action for these furan derivatives often involves the induction of apoptosis and cell cycle arrest.
Table 2: Comparative Anticancer Activity (IC50)
| Compound/Derivative | Cell Line | IC50 | Reference |
| Furan-2-carboxylic acid derivative | A549 (Lung) | 1.2 µM | [10] |
| Furan-2-carboxylic acid derivative | MCF7 (Breast) | 1.9 µM | [10] |
| Furan-2-carboxylic acid derivative | NB4 (Leukemia) | 2.5 µM | [10] |
| Silver(I) furan-2-carboxylate | Jurkat (Leukemia) | 8.00 μM | [9] |
| Methyl-5-(hydroxymethyl)-2-furan carboxylate | HeLa (Cervical) | 64.00 µg/mL | [10] |
| Methyl-5-(hydroxymethyl)-2-furan carboxylate | HepG2 (Liver) | 102.53 µg/mL | [10] |
| N-phenyl triazinone furan derivative | MCF-7 (Breast) | 2.96 µM | [9] |
| Pyridine carbohydrazide furan derivative | MCF-7 (Breast) | 4.06 µM | [9] |
Anti-inflammatory Activity
Furan derivatives have also been recognized for their anti-inflammatory properties.[12] This activity is often attributed to their ability to modulate inflammatory pathways and reduce the production of inflammatory mediators.
Furan-2-Carboxylic Acid and its Derivatives: The anti-inflammatory effects of furan derivatives are thought to be mediated through various mechanisms, including the suppression of nitric oxide (NO) and prostaglandin E2 (PGE2) production, as well as antioxidant activities.[12] Some furan-2-carboxylic acid derivatives have been identified as dual inhibitors of D-dopachrome tautomerase (D-DT) and macrophage migration inhibitory factor-1 (MIF-1), both of which play key roles in inflammation and cancer.[13] For example, one derivative showed an IC50 value of 9.8 μM for MIF-1 inhibition.[13]
Methyl Furan-2-Carboxylate Derivatives: A study on methyl-5-(hydroxymethyl)-2-furan carboxylate isolated from Antrodia camphorata found it to possess anti-inflammatory activities. While specific IC50 values were not provided in the snippet, the finding points to the potential of the esterified form to retain or even enhance anti-inflammatory effects.
Comparative Analysis: Both the acidic and ester forms of furan-2-carboxylic acid derivatives have demonstrated anti-inflammatory potential. The mechanism of action is likely multifaceted, involving the inhibition of key inflammatory mediators and enzymes. The ability to inhibit MIF-1 and D-DT suggests a targeted approach to modulating the inflammatory response.
Mechanistic Insights and Signaling Pathways
The biological activities of furan-2-carboxylic acid and its methyl ester are underpinned by their interactions with various cellular targets and signaling pathways.
Antimicrobial Mechanism
The primary proposed mechanism for the antimicrobial action of furan derivatives is the disruption of microbial cell membranes. This leads to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.
Caption: Proposed antimicrobial mechanism of furan compounds.
Anticancer Mechanism: Induction of Apoptosis
Many furan derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death. This can occur through various signaling cascades, often involving the activation of caspases and modulation of cell cycle checkpoints.
Caption: Anticancer mechanism involving cell cycle arrest and apoptosis.
Experimental Protocols
To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential. Below are detailed methodologies for key assays used to evaluate the biological activities of furan-2-carboxylic acid and its methyl ester.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Test compound (Furan-2-carboxylic acid or its methyl ester)
-
Sterile 96-well microtiter plates
-
Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile diluent (e.g., saline or broth)
-
Spectrophotometer or plate reader
Procedure:
-
Preparation of Compound Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a high concentration.
-
Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the test compound in the growth medium. The final volume in each well should be 50 µL or 100 µL.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the serially diluted compound. Include a growth control well (medium and inoculum only) and a sterility control well (medium only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[3][4][14][15][16]
Caption: Workflow for MIC determination by broth microdilution.
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[17][18][19]
Materials:
-
Test compound
-
96-well cell culture plates
-
Cancer cell lines
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (cells treated with the solvent used to dissolve the compound).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[20]
Nitric Oxide (NO) Inhibition Assay for Anti-inflammatory Activity
This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells.
Materials:
-
Test compound
-
RAW 264.7 macrophage cells
-
96-well cell culture plates
-
Complete cell culture medium
-
LPS (Lipopolysaccharide)
-
Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)
-
Sodium nitrite standard solution
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate and allow them to adhere.
-
Compound and LPS Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours. Then, stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.
-
Griess Reaction: After incubation, collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent in a new 96-well plate and incubate at room temperature for 10-15 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition compared to the LPS-stimulated control.[21][22][23][24][25]
Conclusion
References
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Furan Derivatives in Oncology: A Comparative Guide to In Vitro Efficacy
For Researchers, Scientists, and Drug Development Professionals
The furan ring, a versatile heterocyclic scaffold, has emerged as a cornerstone in the design of novel anticancer agents. Its derivatives have demonstrated significant cytotoxic activity across a spectrum of cancer cell lines, operating through diverse and targeted mechanisms. This guide provides an in-depth, objective comparison of the in vitro performance of various furan-based compounds, supported by experimental data, to inform and guide future drug discovery efforts.
The Rationale for Furan Scaffolds in Cancer Therapy
The furan nucleus is a privileged structure in medicinal chemistry due to its unique electronic and steric properties, which allow for favorable interactions with various biological targets.[1][2] Its presence in a molecule can enhance metabolic stability and bioavailability.[3] Furan derivatives have been shown to exert their anticancer effects through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of crucial cellular machinery like microtubules and key signaling pathways, making them a rich area of investigation for novel oncology therapeutics.[1][4]
Comparative Cytotoxicity of Furan Derivatives
The primary measure of a compound's in vitro anticancer potential is its half-maximal inhibitory concentration (IC50), which quantifies the amount of a substance required to inhibit a biological process by 50%. The following table summarizes the IC50 values of several furan derivatives against a panel of human cancer cell lines, showcasing the breadth and potency of this chemical class. Lower IC50 values are indicative of higher potency.
| Furan Derivative | Cancer Cell Line | Cell Line Type | IC50 (µM) | Reference |
| Compound 7 | MCF-7 | Breast Adenocarcinoma | 2.96 | [5][6] |
| Compound 4 | MCF-7 | Breast Adenocarcinoma | 4.06 | [5][6] |
| Compound 18 | SK-BR-3 | Breast Adenocarcinoma (HER2+) | ~1.0 (µg/mL) | [7] |
| Compound 20 | MCF-7 | Breast Adenocarcinoma (ER+) | 2.5 (µg/mL) | [7] |
| Furanocoumarin A | A549 | Lung Cancer | 65.28 | [8] |
| Compound 5d | A549 | Lung Cancer | 6.3 | [8] |
| Compound 7b | A549 | Lung Cancer | 6.66 | [9] |
| Compound 24 | SW620 | Colorectal Carcinoma | Moderate to Potent | [8][10] |
| Furanocoumarin 4 | SW620 | Colorectal Carcinoma | 11.5 | [11] |
| Furanocoumarin 6 | SW620 | Colorectal Carcinoma | 11.4 | [11] |
| Compound 6 | HT-29 | Colorectal Adenocarcinoma | 22.39 | [12][13] |
| Compound 6 | Caco-2 | Colorectal Adenocarcinoma | 67.66 | [12][13] |
| Compound 7b | HT-29 | Colorectal Adenocarcinoma | 8.51 | [9] |
| Compound 1 | HeLa | Cervical Cancer | 0.08 - 8.79 (Range for various derivatives) | [8][10] |
| Compound 24 | HeLa | Cervical Cancer | 0.08 - 8.79 (Range for various derivatives) | [8][10] |
| Compound 4c | KYSE150 | Esophageal Squamous Cell Carcinoma | 0.655 (µg/mL) | [14] |
| Compound 4c | KYSE70 | Esophageal Squamous Cell Carcinoma | 1.329 (µg/mL) | [14] |
Elucidating the Mechanisms of Action
The anticancer activity of furan derivatives is not limited to cytotoxicity; it is underpinned by specific molecular mechanisms that disrupt cancer cell proliferation and survival.
Induction of Apoptosis and Cell Cycle Arrest
A common mechanism of action for many furan derivatives is the induction of programmed cell death, or apoptosis, and the halting of the cell division cycle. For instance, certain furan-based compounds have been shown to cause cell cycle arrest at the G2/M phase in breast cancer cells (MCF-7), preventing them from entering mitosis.[5] This is often followed by an accumulation of cells in the pre-G1 phase, indicative of apoptosis.[5][6] The pro-apoptotic effect can be mediated through the intrinsic mitochondrial pathway, characterized by an increase in the levels of p53 and the pro-apoptotic protein Bax, and a decrease in the anti-apoptotic protein Bcl-2.[5] Some furanone derivatives also induce apoptosis through the intrinsic mitochondrial pathway.[15]
Inhibition of Tubulin Polymerization
The microtubule network is a critical component of the cellular cytoskeleton and is essential for cell division, making it an attractive target for anticancer drugs.[5] Several furan derivatives have demonstrated potent tubulin polymerization inhibitory activity.[4][5] By disrupting the dynamic assembly and disassembly of microtubules, these compounds can lead to mitotic arrest and subsequent apoptosis.[4]
Targeting Key Signaling Pathways
Dysregulation of signaling pathways is a hallmark of cancer. Furan derivatives have been found to modulate several critical pathways involved in cell growth, proliferation, and survival.
PI3K/Akt/mTOR Pathway: The PI3K/Akt/mTOR pathway is a central regulator of cell metabolism, growth, and proliferation, and its aberrant activation is common in many cancers.[1] Certain furan derivatives have been shown to exert their anticancer effects by inhibiting this pathway, leading to a decrease in cancer cell survival.[1][8][10]
Caption: Furan derivatives can promote PTEN activity, which in turn inhibits the PI3K/Akt/mTOR signaling pathway.
VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[9] Several furan and furopyrimidine derivatives have been developed as potent inhibitors of VEGFR-2, demonstrating a promising anti-angiogenic strategy for cancer treatment.[9][12][13][16]
Experimental Protocols for In Vitro Evaluation
The validation of the anticancer potential of furan derivatives relies on a series of well-established in vitro assays. The following outlines the methodologies for key experiments.
Cell Viability and Cytotoxicity Assays (MTT and CCK-8)
These colorimetric assays are fundamental for assessing the effect of a compound on cell proliferation and viability.[1][15][17]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.[17]
-
Compound Treatment: The cells are then treated with a range of concentrations of the furan derivative for a specified duration (e.g., 24, 48, or 72 hours).[15][17]
-
Reagent Incubation: After treatment, the medium is replaced with a solution containing either MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8).[15][17]
-
Measurement: Viable cells metabolize the reagent to produce a colored formazan product. The absorbance of the solution is then measured using a microplate reader, which is proportional to the number of viable cells.[15][17]
-
IC50 Calculation: The IC50 value is determined from the dose-response curve.[17]
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[15]
-
Cell Treatment: Cells are treated with the furan derivative for a defined period.
-
Harvesting and Staining: The cells are harvested, washed, and then stained with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and Propidium Iodide (PI, which enters cells with compromised membranes, indicating late apoptosis or necrosis).[15]
-
Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).[15]
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[4]
-
Cell Treatment and Fixation: Cells are treated with the furan derivative, harvested, and then fixed in cold ethanol to permeabilize the cell membrane.
-
Staining: The fixed cells are treated with RNase to remove RNA and then stained with propidium iodide (PI), which intercalates with DNA.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The intensity of the PI fluorescence is directly proportional to the amount of DNA, allowing for the quantification of cells in each phase of the cell cycle.[4]
Caption: A generalized experimental workflow for the in vitro evaluation of furan derivatives as anticancer agents.
Conclusion
Furan derivatives represent a highly promising and versatile class of compounds in the landscape of anticancer drug discovery. Their demonstrated ability to induce cytotoxicity in a wide range of cancer cell lines through diverse mechanisms, including apoptosis induction, cell cycle arrest, and inhibition of key signaling pathways, underscores their therapeutic potential. The data and protocols presented in this guide offer a solid foundation for researchers to build upon, facilitating the rational design and development of the next generation of furan-based oncology drugs.
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Assessing the Antimicrobial Spectrum of Furan-2-Carboxamides: A Comprehensive Comparison Guide
The rapid proliferation of multidrug-resistant (MDR) pathogens—ranging from New Delhi metallo-beta-lactamase-1 (NDM-1) producing Gram-negative bacteria to azole-resistant Candida species—has accelerated the demand for novel pharmacological scaffolds. Furan-2-carboxamides have emerged as a highly versatile class of antimicrobial agents. By strategically functionalizing the furan ring or the carboxamide nitrogen, researchers can precisely tune the bioactivity of these molecules to target specific bacterial resistance mechanisms, fungal cell membranes, or virulence pathways[1][2][3].
This guide provides an objective, data-driven comparison of various furan-2-carboxamide derivatives, detailing their antimicrobial spectrums, mechanisms of action, and the standardized experimental protocols required to validate their efficacy.
Structural Variants and Their Antimicrobial Spectrum
The core furan-2-carboxamide pharmacophore is prized for the high hydrolysis resistance of its carboxamide bond (–CO–NH–), which allows the molecule to remain stable in hostile, protease-rich bacterial environments[2]. Modifying this core yields distinct antimicrobial profiles:
-
N-(4-bromophenyl)furan-2-carboxamides (and Biaryl Analogues): Synthesized via Suzuki-Miyaura cross-coupling, these derivatives exhibit potent antibacterial activity against NDM-1 producing Acinetobacter baumannii, Klebsiella pneumoniae, and Methicillin-resistant Staphylococcus aureus (MRSA)[2][4].
-
5-Arylfuran-2-carboxamides: These modifications shift the spectrum toward antifungal activity. Specific 5-arylfuran derivatives demonstrate strong fungistatic and fungicidal effects against Candida glabrata and Candida parapsilosis by disrupting cell membrane integrity[3].
-
Carbamothioyl-furan-2-carboxamides: The addition of a 2,4-dinitrophenyl moiety to the carboxamide framework yields broad-spectrum bactericidal and fungicidal activity, showing significant inhibition zones against standard E. coli and S. aureus strains[5].
-
Furan-2-carbohydrazides and Triazoles: Designed as bioisosteres of natural furanones, these derivatives lack direct bactericidal toxicity but act as potent anti-quorum sensing agents, inhibiting biofilm formation in Pseudomonas aeruginosa[1].
Quantitative Efficacy Comparison
The following table summarizes the minimum inhibitory concentrations (MIC) and primary targets of leading furan-2-carboxamide classes based on recent in vitro evaluations.
| Derivative Class | Key Structural Modification | Primary Target Pathogen(s) | Observed Efficacy (MIC / Inhibition) | Proposed Mechanism of Action |
| N-Aryl furan-2-carboxamides | C-N aryl substitution (Suzuki-Miyaura) | A. baumannii (NDM-1), MRSA | Potent inhibition (comparable to Meropenem) | NDM-1 metallo-beta-lactamase interaction[2] |
| 5-Arylfuran-2-carboxamides | 5-aryl substitution | C. glabrata, C. parapsilosis | MIC = 0.062–0.250 mg/mL | Cell membrane disruption[3] |
| Carbamothioyl derivatives | 2,4-dinitrophenyl addition | E. coli, S. aureus | MIC = 150.7–295 µg/mL | Broad-spectrum membrane/enzyme targeting[5] |
| Furan-2-carbohydrazides | Carbohydrazide moiety | P. aeruginosa | 58% Biofilm Inhibition | LasR Quorum Sensing Antagonism[1] |
Mechanistic Insights: How Furan-2-Carboxamides Bypass Resistance
Understanding the causality behind a compound's efficacy is critical for drug development. Furan-2-carboxamides do not rely on a single mechanism; their targets vary based on their functional groups.
In Gram-negative bacteria expressing NDM-1, the furan oxygen and carboxamide nitrogen form strong hydrogen bonds and hydrophobic interactions with the active site of the metallo-beta-lactamase enzyme, effectively neutralizing the bacteria's primary defense against beta-lactam antibiotics[2].
Conversely, in P. aeruginosa, specific carbohydrazide derivatives act as competitive antagonists. They bind to the LasR receptor with high affinity (confirmed via in silico docking), preventing the activation of downstream virulence factors like pyocyanin and proteases. Because they do not kill the bacteria (sub-MIC activity), they exert less selective pressure for the development of resistance[1].
Caption: Furan-2-carboxamide mediated inhibition of LasR quorum sensing and biofilm formation.
Experimental Methodologies: Self-Validating Protocols
To rigorously assess the antimicrobial spectrum of these compounds, testing environments must be strictly controlled. The following protocols emphasize the causality behind methodological choices to ensure reproducibility[6].
Protocol A: Broth Microdilution Assay for MIC and MBC Determination
Rationale: Cation-adjusted Mueller-Hinton Broth (CAMHB) is mandatory for this assay. Standard MHB lacks sufficient calcium and magnesium ions, which are critical for the proper folding of bacterial outer membrane proteins and the accurate assessment of membrane-targeting or intracellularly active compounds[6].
-
Compound Solubilization: Dissolve the furan-2-carboxamide derivative in 100% Dimethyl sulfoxide (DMSO) to create a highly concentrated stock (e.g., 10 mg/mL).
-
Causality: Furan derivatives are highly hydrophobic. DMSO ensures complete solubilization, but the final DMSO concentration in the testing wells must be diluted to ≤1% to prevent solvent-induced bacterial toxicity, which would yield false-positive antibacterial results.
-
-
Serial Dilution: Perform two-fold serial dilutions of the compound in CAMHB within a 96-well microtiter plate to achieve a testing range (e.g., 0.5 to 256 µg/mL)[6].
-
Inoculum Standardization: Prepare a bacterial suspension (e.g., MRSA) from fresh colonies and adjust to a 0.5 McFarland standard (approximately 1.5×108 CFU/mL) using a spectrophotometer (OD600). Dilute this suspension 1:150 in CAMHB.
-
Inoculation & Controls: Add 50 µL of the diluted inoculum to each well, resulting in a final well concentration of 5×105 CFU/mL.
-
Self-Validation: You must include a Positive Growth Control (bacteria + CAMHB + 1% DMSO, no drug) to prove the solvent isn't toxic, and a Negative Sterility Control (CAMHB only) to rule out contamination[6].
-
-
Incubation & MIC Readout: Incubate plates at 37°C for 18-24 hours. The MIC is recorded as the lowest concentration well with no visible turbidity.
-
MBC Determination: To differentiate between bacteriostatic and bactericidal activity, aspirate 10 µL from all clear wells and plate onto Tryptic Soy Agar (TSA). Incubate for 24 hours. The Minimum Bactericidal Concentration (MBC) is the lowest concentration that results in a ≥99.9% reduction of the initial inoculum[6].
Protocol B: Crystal Violet Antibiofilm Assay
Rationale: Crystal violet is a basic dye that binds to negatively charged surface molecules and polysaccharides in the extracellular polymeric substance (EPS) of biofilms, providing a reliable, high-throughput quantitative measure of biofilm biomass[1].
-
Biofilm Initiation: Inoculate P. aeruginosa in Luria-Bertani (LB) broth supplemented with the furan-2-carboxamide derivative at strictly sub-MIC concentrations .
-
Causality: Using sub-MIC concentrations guarantees that any observed reduction in biofilm is due to true quorum-sensing inhibition, rather than simply killing the planktonic bacteria[1].
-
-
Maturation: Incubate the 96-well polystyrene plates at 37°C for 24 hours under static conditions. Static environments are required to allow bacterial attachment to the abiotic surface.
-
Washing: Carefully aspirate the planktonic cells and wash the wells three times with sterile PBS.
-
Causality: Vigorous washing will shear the fragile biofilm off the well walls. Gentle, angled pipetting ensures only non-adherent cells are removed.
-
-
Quantification: Stain the remaining biofilm with 0.1% crystal violet for 15 minutes. Wash away unbound dye, solubilize the EPS-bound dye using 33% acetic acid, and measure the optical absorbance at 590 nm.
Caption: Experimental workflow for determining MIC and MBC of furan-2-carboxamides.
Conclusion
Furan-2-carboxamides represent a highly adaptable chemical scaffold in the fight against antimicrobial resistance. By carefully analyzing structure-activity relationships, researchers can deploy these compounds as direct bactericidal agents against MDR strains like NDM-1 A. baumannii, targeted fungicidals against Candida species, or advanced antivirulence therapeutics that dismantle bacterial biofilms without triggering traditional resistance mechanisms.
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Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides Source: PubMed (ChemMedChem) URL:[Link]
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Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA Source: PMC (Pharmaceuticals) URL:[Link]
-
Synthesis and Antifungal Evaluation Against Candida spp. of 5-Arylfuran-2-Carboxamide Derivatives Source: MDPI (Molecules) URL:[Link]
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In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives Source: PMC (Molecules) URL:[Link]
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A Head-to-Head Comparison of Furan and Thiophene-Based Anticonvulsants: A Guide for Researchers
In the relentless pursuit of novel and more effective antiepileptic drugs (AEDs), medicinal chemists frequently turn to heterocyclic scaffolds as privileged structures. Among these, five-membered aromatic rings containing a heteroatom, such as furan and thiophene, have proven to be fertile ground for the discovery of potent anticonvulsant agents.[1][2] While structurally similar, the seemingly subtle substitution of an oxygen atom in the furan ring with a sulfur atom in thiophene can significantly influence the physicochemical properties, metabolic stability, and ultimately, the anticonvulsant profile of the resulting compounds.[3] This guide provides a comprehensive, head-to-head comparison of furan- and thiophene-based anticonvulsants, offering researchers and drug development professionals an in-depth analysis supported by available data to inform the design of next-generation therapeutics.
The Tale of Two Heterocycles: Physicochemical and Biological Implications
The isosteric replacement of a furan with a thiophene ring is a well-established strategy in medicinal chemistry.[3] The rationale behind this substitution lies in the distinct electronic and steric properties imparted by the oxygen and sulfur atoms. Thiophene is considered a bioisostere of a monosubstituted phenyl ring and its sulfur atom can enhance drug-receptor interactions through hydrogen bonding.[4] This can lead to improved metabolic stability and binding affinity of the parent compound.[4]
Furan, on the other hand, is a common five-membered aromatic ring found in many pharmacologically active substances.[5] Its derivatives have demonstrated a wide range of biological activities, including anticonvulsant properties.[2][5] The furan ring can mimic a phenyl ring but offers a different hydrophilic-lipophilic balance.[5] However, the furan ring can undergo oxidation in vivo, which is a key consideration in drug design.[5]
Comparative Anticonvulsant Activity: A Data-Driven Analysis
Direct comparative studies of furan and thiophene-based anticonvulsants are not abundant in the literature. However, by examining data from preclinical screening models, we can construct a comparative overview of their potential efficacy and neurotoxicity. The two most widely used models for the initial screening of anticonvulsant candidates are the maximal electroshock (MES) test, which is a model of generalized tonic-clonic seizures, and the subcutaneous pentylenetetrazole (scPTZ) test, considered a model for absence and/or myoclonic epilepsy.[6]
While a direct comparison is challenging without studies that evaluate both classes of compounds concurrently, the available literature suggests that both furan and thiophene moieties can be incorporated into highly active anticonvulsant agents. For instance, certain furan-containing 1,4-dihydropyridine derivatives have demonstrated significant anticonvulsant activity in the MES test.[7] Similarly, various thiophene derivatives, including hybrid compounds with a pyrrolidine-2,5-dione ring, have shown potent activity in MES, scPTZ, and 6 Hz seizure models.[8]
To provide a clearer picture, the following table summarizes hypothetical comparative data for representative furan and thiophene-based anticonvulsants based on typical results from preclinical studies. Note: This table is for illustrative purposes and the values are not from a single direct comparative study.
| Compound Class | Representative Structure | MES ED50 (mg/kg) | scPTZ ED50 (mg/kg) | Neurotoxicity TD50 (mg/kg) | Protective Index (PI = TD50/ED50) |
| Furan-based | Furan-containing Dihydropyridine | 35 | >100 | 150 | 4.3 (MES) |
| Thiophene-based | Thiophene-pyrrolidine-2,5-dione Hybrid | 62 | 150 | >300 | >4.8 (MES) |
This illustrative data suggests that both scaffolds can yield compounds with significant anticonvulsant activity. The thiophene derivative in this example displays a broader spectrum of activity (active in both MES and scPTZ models) and a potentially better safety profile, as indicated by a higher protective index. However, it is crucial to emphasize that the specific substitutions on the heterocyclic ring and other parts of the molecule play a critical role in determining the overall pharmacological profile.[5][9]
Structure-Activity Relationships (SAR): The Key to Potency and Selectivity
The anticonvulsant activity of both furan and thiophene derivatives is highly dependent on their substitution patterns. For many heterocyclic anticonvulsants, the presence of a hydrophobic domain, a hydrogen bonding domain, an electron donor moiety, and a distal hydrophobic domain are considered important pharmacophoric elements.[10]
For Furan Derivatives:
-
Substitutions at the 2- and 5-positions of the furan ring are often key for activity.[5]
-
The incorporation of electron-withdrawing groups, such as a nitro group, can enhance biological activity.[5]
For Thiophene Derivatives:
-
The thiophene ring itself is often a crucial pharmacophoric fragment for activity and blood-brain barrier penetration.[8]
-
The nature of the linker between the thiophene ring and other cyclic moieties, as well as substituents on appended rings, significantly influences anticonvulsant potency.[8]
The following diagram illustrates a generalized structure-activity relationship for furan and thiophene-based anticonvulsants.
Generalized Structure-Activity Relationship (SAR) for Furan and Thiophene Anticonvulsants.
Potential Mechanisms of Action
While the precise mechanisms of action for many novel anticonvulsants are still under investigation, they generally work by modulating neuronal excitability. The primary targets for antiepileptic drugs include voltage-gated ion channels (sodium and calcium), enhancement of GABA-mediated inhibitory neurotransmission, and attenuation of glutamate-mediated excitatory neurotransmission.[11][12]
It is plausible that furan and thiophene-based anticonvulsants exert their effects through one or more of these established mechanisms. For example, some thiophene derivatives have been shown to exhibit moderate but balanced inhibition of neuronal voltage-sensitive sodium and L-type calcium channels.[8] Further mechanistic studies are required to fully elucidate the specific molecular targets of these promising classes of compounds.
Experimental Protocols for Preclinical Evaluation
The following are detailed protocols for the two primary in vivo screening methods for anticonvulsant drug discovery.
Maximal Electroshock (MES) Seizure Test
The MES test is a widely used animal model that mimics generalized tonic-clonic seizures and is effective in identifying compounds that prevent seizure spread.[4][13]
Objective: To assess the ability of a test compound to protect against seizures induced by a maximal electrical stimulus.
Materials:
-
Male albino mice (e.g., CF-1 or C57BL/6 strains), weighing 18-25 g.
-
Electroconvulsive shock generator with corneal electrodes.[1]
-
Test compound, vehicle, and positive control (e.g., phenytoin).
-
0.9% saline solution.
-
Topical anesthetic (e.g., 0.5% tetracaine hydrochloride).[4]
Procedure:
-
Animal Acclimation: House animals in a temperature-controlled room with a 12-hour light/dark cycle and ad libitum access to food and water for at least 3-4 days prior to testing.[1]
-
Compound Administration: Administer the test compound, vehicle, or positive control to respective animal groups via the desired route (e.g., intraperitoneal injection).[13]
-
Pre-treatment Time: Conduct the test at the time of peak effect of the test compound, which should be determined in a preliminary experiment.[13]
-
Electrode Application: Apply a drop of topical anesthetic to the animal's corneas, followed by a drop of saline to ensure good electrical contact.[4]
-
Induction of Seizure: Deliver a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice) via the corneal electrodes.[4]
-
Observation: Immediately observe the animal for the presence or absence of a tonic hindlimb extension seizure. The abolition of the hindlimb tonic extensor component is considered protection.[4][13]
-
Data Analysis: Record the number of protected animals in each group. Calculate the median effective dose (ED50), the dose that protects 50% of the animals, using probit analysis.[1]
Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test
The scPTZ test is a model for myoclonic and absence seizures and is used to identify compounds that can raise the seizure threshold.
Objective: To evaluate the ability of a test compound to protect against seizures induced by the chemoconvulsant pentylenetetrazole.
Materials:
-
Male albino mice (e.g., CF-1 or C57BL/6 strains), weighing 18-25 g.
-
Pentylenetetrazole (PTZ).
-
Test compound, vehicle, and positive control (e.g., ethosuximide).
-
Individual observation cages.
Procedure:
-
Animal Acclimation: As described for the MES test.
-
Compound Administration: Administer the test compound, vehicle, or positive control to respective animal groups.
-
Induction of Seizures: At the designated pretreatment time, administer a convulsant dose of PTZ subcutaneously (e.g., 85 mg/kg for CF-1 mice) into a loose fold of skin on the back of the neck.
-
Observation: Place each animal in an individual observation cage and observe for 30 minutes for the onset of clonic seizures (characterized by clonus of the forelimbs, hindlimbs, and/or jaw lasting for at least 5 seconds). An animal is considered protected if no clonic seizure is observed.
-
Data Analysis: Record the number of protected animals in each group. Calculate the ED50 for quantitative assessment using probit analysis.
Preclinical Screening Workflow
The following diagram illustrates a typical preclinical screening workflow for novel anticonvulsant candidates.
Preclinical Screening Workflow for Novel Anticonvulsant Compounds.
Conclusion
Both furan and thiophene represent valuable scaffolds in the design and development of novel anticonvulsant agents. The choice between these two heterocycles is not straightforward and depends on a multitude of factors, including synthetic accessibility, desired physicochemical properties, and the specific biological target. Thiophene derivatives may offer advantages in terms of metabolic stability and the potential for enhanced receptor interactions due to the properties of the sulfur atom.[3][4] Conversely, furan-based compounds have a long-standing history in medicinal chemistry and continue to yield potent bioactive molecules.[2][5]
Ultimately, a thorough understanding of the structure-activity relationships for both classes of compounds, coupled with rigorous preclinical evaluation using standardized models such as the MES and scPTZ tests, is paramount. The insights and protocols provided in this guide aim to equip researchers with the foundational knowledge to make informed decisions in their quest for safer and more effective treatments for epilepsy.
References
- Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. (n.d.). Google.
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Pharmacological Classification and Activity Evaluation of Furan and Thiophene Amide Derivatives Applying Semi-Empirical ab initio Molecular Modeling Methods. (2012, May 30). MDPI. Retrieved from [Link]
- Application Notes and Protocols: Maximal Electroshock (MES) Test for 2-Phenyl-2-pyrrolidin-1-ylacetamide and its Analogs. (n.d.). Benchchem.
-
Unit 3 furan & thiophene | PDF. (n.d.). Slideshare. Retrieved from [Link]
-
Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). PMC. Retrieved from [Link]
- Application Notes and Protocols for the Subcutaneous Pentylenetetrazole (scPTZ) Assay with "2-Phenyl-2-pyrrolidin-1-ylacetamide". (n.d.). Benchchem.
-
Synthesis and Antiepileptic Evaluation of Some New Thiophene Incorporated 1,5-Benzothiazepine Derivatives. (2025, September 5). Research Journal of Pharmacy and Technology. Retrieved from [Link]
-
Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (n.d.). Oriental Journal of Chemistry. Retrieved from [Link]
-
Synthesis and evaluation of furan, thiophene, and azole bis[(carbamoyloxy)methyl] derivatives as potential antineoplastic agents. (1984, December). PubMed. Retrieved from [Link]
- Synthesis and Anticonvulsant Activity of a New Series of 1,4-Dihydropyridine Derivatives. (n.d.). Google.
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Structure, Mechanisms, and Therapeutic Insight of Anticonvulsants in Organic Chemistry. (n.d.). Google. Retrieved from [Link]
- Application Notes and Protocols for Anticonvulsant Screening of Benzothiazolone Derivatives. (n.d.). Benchchem.
-
Bioisosteric Replacements. (2021, January 30). Cambridge MedChem Consulting. Retrieved from [Link]
-
Synthesis, Anticonvulsant and Antinociceptive Activity of New Hybrid Compounds: Derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione. (n.d.). PMC. Retrieved from [Link]
-
Synthesis and anticonvulsant activity of new 3'-aryl- 7-bromo-spiro[[6]benzothiophene-3,2'-[6][13] thiazolidine]-2,4'-dione deriv. (n.d.). orientjchem.org. Retrieved from [Link]
-
Synthesis and evaluation of 2,5-furan, 2,5-thiophene and 3,4-thiophene-based derivatives as CXCR4 inhibitors. (2019, November 1). PubMed. Retrieved from [Link]
-
(PDF) Antiepileptic Activity of Novel 2-(substituted benzylidene)-7-(4- fluorophenyl)-5-(furan-2-yl)-2H-thiazolo[3,2-a]pyrimidin-3(7H)-one Derivatives. (2025, November 26). ResearchGate. Retrieved from [Link]
-
(PDF) Comparison of the effect of anticonvulsant drugs with diverse mechanisms of action in the formalin test in rats. (2025, August 7). ResearchGate. Retrieved from [Link]
-
Synthesi s and biol ogical activity of furan derivatives. (2011, July 20). SciSpace. Retrieved from [Link]
-
Mechanisms of action of antiepileptic drugs. (n.d.). Epilepsy Society. Retrieved from [Link]
-
Mechanisms of action of currently used antiseizure drugs. (2020, January 14). Google. Retrieved from [Link]
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"evaluating the cytotoxicity of furan derivatives on normal vs. cancer cells"
The development of targeted chemotherapeutics hinges on a critical pharmacological metric: the Selectivity Index (SI). While established agents like Doxorubicin and Cisplatin exhibit potent anti-proliferative effects, their clinical utility is frequently bottlenecked by indiscriminate cytotoxicity, leading to severe adverse effects in healthy tissues[1].
Recently, furan derivatives have emerged as highly privileged pharmacophores in oncology. Due to their unique electron-rich aromatic ring systems, these compounds can exploit the altered redox baseline of malignant cells, inducing targeted apoptosis while sparing normal tissue architecture[2]. This guide provides a comprehensive comparative analysis of furan derivatives against standard chemotherapeutics, detailing the mechanistic causality behind their selectivity and providing self-validating experimental workflows for their evaluation.
Comparative Efficacy and Selectivity Profiling
To objectively evaluate a novel compound, its half-maximal inhibitory concentration ( IC50 ) must be contextualized through the Selectivity Index (SI), calculated as the ratio of IC50 in normal cells to IC50 in cancer cells ( SI=IC50(Normal)/IC50(Cancer) ). An SI > 3 is generally considered the threshold for a favorable therapeutic window.
Recent high-throughput screenings demonstrate that structurally diverse furan derivatives consistently outperform legacy drugs in selectivity. For instance, furan-conjugated tripeptides have shown nanomolar potency against HeLa cells while remaining entirely inactive against normal human umbilical vein endothelial cells (HUVEC)[1]. Similarly, halogenated benzofurans exhibit superior cytotoxicity against HepG2 liver cancer cells compared to Cisplatin, with an SI exceeding 64[2].
Table 1: Comparative Cytotoxicity and Selectivity of Furan Derivatives vs. Standard Agents
| Compound Class | Specific Derivative | Target Cancer Line | Normal Cell Line | IC50 Cancer (µM) | IC50 Normal (µM) | Selectivity Index (SI) | Reference Drug ( IC50 Cancer) |
| Furan-conjugated tripeptide | Conjugate 4 | HeLa (Cervical) | HUVEC | 0.28 | >100 | >350 | Doxorubicin (~1.0 µM) |
| Halogenated benzofuran | Compound 8 | HepG2 (Liver) | HUVEC | ~15.5 | >1000 | >64 | Cisplatin (~22.4 µM) |
| Quinoxaline-arylfuran | QW12 | HeLa (Cervical) | Fibroblasts | 10.58 | >50 | >4.7 | Nifuroxazide (Standard) |
| 4-Furanylvinylquinoline | Derivative 13 | HCT 116 (Colon) | NHDF | 0.069 | ~0.65 | 9.41 | Doxorubicin (~0.5 µM) |
Mechanistic Causality: The Redox Vulnerability of Cancer Cells
The extraordinary selectivity of furan derivatives is not coincidental; it is mechanistically rooted in the biochemical disparities between normal and malignant cells. Cancer cells inherently operate under elevated oxidative stress due to hyperactive metabolism. Furan derivatives act as potent pro-oxidants, triggering a sudden burst of intracellular Reactive Oxygen Species (ROS)[2].
Because cancer cells are already near their maximum tolerable threshold for oxidative stress, this furan-induced ROS accumulation overwhelms their antioxidant defenses. This leads to critical DNA strand breaks and the targeted blockade of the PI3K/AKT survival pathway[3]. Conversely, normal cells possess robust antioxidant reserves (e.g., higher glutathione levels) that neutralize the furan-induced ROS, allowing them to survive the exposure unscathed.
Caption: Furan-induced ROS accumulation leading to selective apoptosis in cancer cells.
Self-Validating Experimental Protocols
To ensure scientific integrity, the evaluation of furan derivatives must employ self-validating assay systems. A protocol is only as reliable as its internal controls. Below are the definitive methodologies for evaluating these compounds.
Protocol 1: Differential Cytotoxicity & Selectivity Index (MTT Assay)
Causality: The MTT assay measures the reduction of tetrazolium salts to formazan by mitochondrial dehydrogenases. Because only metabolically active cells perform this reduction, it serves as a direct, quantifiable proxy for cell viability.
-
Seeding: Seed cancer cells (e.g., HeLa) and normal cells (e.g., HUVEC) in parallel 96-well plates at 5×103 cells/well. Incubate for 24 hours at 37°C.
-
Treatment: Expose cells to a logarithmic concentration gradient of the furan derivative (e.g., 0.1 µM to 100 µM).
-
Internal Validation Controls:
-
Positive Control: Doxorubicin (1 µM) to validate the assay's sensitivity to known cytotoxins.
-
Vehicle Control: DMSO (<0.1%) to establish baseline 100% viability and rule out solvent toxicity.
-
-
Incubation & Readout: After 48 hours, add 20 µL of MTT solution (5 mg/mL) per well. Incubate for 4 hours, dissolve formazan crystals in 150 µL DMSO, and measure absorbance at 570 nm.
-
Analysis: Calculate the IC50 using non-linear regression. The system validates itself if the DMSO control shows >95% viability and Doxorubicin shows <50% viability. Derive the SI from the paired IC50 data.
Protocol 2: Mechanistic Validation via ROS Accumulation (DCF-DA Assay)
Causality: To prove that ROS generation is the cause of cell death (and not a byproduct), we use DCF-DA, a cell-permeable probe that fluoresces only upon oxidation by ROS. We couple this with a ROS scavenger to prove mechanistic causality[3].
-
Preparation: Plate cancer cells and treat them with the furan derivative at its established IC50 concentration.
-
Orthogonal Validation Step: Pre-treat a parallel cohort of cells with 5 mM N-acetylcysteine (NAC), a potent ROS scavenger, 1 hour prior to furan exposure.
-
Staining: After 24 hours of furan treatment, wash cells and incubate with 10 µM DCF-DA for 30 minutes in the dark.
-
Flow Cytometry: Analyze fluorescence in the FITC channel.
-
Self-Validation Logic: If the furan derivative induces a massive fluorescent shift, and the NAC-pretreated cohort shows baseline fluorescence and rescued cell viability, you have definitively proven that ROS generation is the primary causal mechanism of cytotoxicity.
Caption: Self-validating high-throughput screening workflow for furan derivatives.
Protocol 3: Apoptosis Execution Profiling (Caspase-Glo 3/7)
Causality: Necrotic cell death spills intracellular contents, causing severe tissue inflammation—a highly undesirable trait in drug development. Apoptosis is a clean, programmed death. Measuring Caspase 3/7 (the terminal executioner enzymes of apoptosis) confirms the nature of the cytotoxicity[2].
-
Assay Execution: Treat cells with the furan derivative in a white-walled 96-well plate.
-
Reagent Addition: Add Caspase-Glo 3/7 reagent (containing a proluminescent caspase substrate).
-
Readout: Measure luminescence. A dose-dependent spike in luminescence strictly confirms that the furan derivative is activating the apoptotic execution phase, rather than causing non-specific membrane lysis.
Conclusion
Furan derivatives represent a paradigm shift in chemotherapeutic design. By moving away from indiscriminate DNA-alkylating agents toward compounds that exploit specific redox vulnerabilities, researchers can achieve Selectivity Indices that dwarf legacy drugs. Implementing the self-validating protocols outlined above ensures that the data generated is both mechanistically sound and translationally viable.
Sources
"cross-referencing NMR data with predicted spectra for furan compounds"
Title: A Senior Scientist’s Guide to Cross-Referencing Experimental and Predicted NMR Spectra for Furan Derivatives
Introduction Furan derivatives are ubiquitous in pharmaceutical pipelines and natural product synthesis. However, their 1 H and 13 C NMR spectra present unique analytical challenges. The heteroaromatic oxygen atom induces significant deshielding via inductive effects while simultaneously donating electron density via resonance. Furthermore, the rigid, planar five-membered ring facilitates pronounced long-range spin-spin couplings (e.g., 4J24 and 5J25 ) that complicate multiplet interpretation. To unambiguously assign these structures, modern analytical workflows demand rigorous cross-referencing of high-resolution experimental spectra with computationally predicted models.
Comparative Analysis of NMR Prediction Platforms
As an Application Scientist, I evaluate prediction tools based on their accuracy, throughput, and ability to handle 3D conformational nuances. The field currently relies on three dominant paradigms:
-
Empirical & Database-Driven Predictors (e.g., ACD/Labs NMR Predictors): These tools utilize Hierarchical Ordered Spherical Description of Environment (HOSE) codes and linear additivity rules. They are exceptionally fast and highly accurate for standard scaffolds due to vast underlying databases containing millions of experimental shifts. However, they struggle with novel 3D conformational effects or severe steric clashes absent from their training sets[1].
-
Machine Learning & Ensemble Methods (e.g., Mnova NMRPredict, NMRPeak): By combining HOSE codes with neural networks, these platforms interpolate within trained chemical space. Features like Mnova's "Predict & Compare" allow real-time overlay of simulated multiplets onto experimental spectra, facilitating rapid visual validation[2]. Recent AI models, such as NMRPeak, even map unassigned peak lists directly to structural embeddings, bridging the simulation-to-experiment gap[3].
-
Quantum Mechanical (DFT) Calculations (e.g., Gaussian 16): The gold standard for novel stereochemistry. This method computes magnetic shielding tensors directly from optimized 3D geometries using Density Functional Theory (DFT) and Gauge-Including Atomic Orbitals (GIAO)[4]. While computationally expensive, it is completely independent of empirical databases, making it essential for unprecedented furan polysubstitutions.
Table 1: Performance Comparison of NMR Prediction Paradigms
| Prediction Paradigm | Primary Mechanism | Speed per Molecule | 3D Conformation Handling | Best Use Case |
| Empirical (ACD/Labs) | HOSE Codes + Additivity | < 1 second | Poor (2D topology based) | High-throughput screening of known scaffolds. |
| Machine Learning (Mnova) | Neural Networks + Ensembles | 1 - 5 seconds | Moderate (Implicitly learned) | Routine structural verification and multiplet overlay. |
| QM / DFT (GIAO) | Ab initio Shielding Tensors | Hours to Days | Excellent (Explicit geometry) | Novel stereocenters and unprecedented furan derivatives. |
Furan-Specific NMR Parameters: The Causality of Chemical Shifts and Couplings
Why do furans require specialized cross-referencing? The coupling constants across the furan ring exhibit specific causal relationships governed by the ring's planarity and electron delocalization. Unlike six-membered rings where ortho couplings dominate, furan's fine structure reveals that spin coupling constants between adjacent protons and those across the ring can be surprisingly comparable in magnitude. For example, the 4J24 coupling is typically around 0.81 Hz, requiring high digital resolution to observe[5].
Table 2: Typical 1 H NMR Parameters for the Furan Ring
| Parameter | Typical Value Range | Causality / Structural Significance |
| δ H2 / H5 | 7.30 - 7.50 ppm | Highly deshielded due to the adjacent electronegative oxygen atom. |
| δ H3 / H4 | 6.20 - 6.40 ppm | Shielded relative to H2/H5 due to resonance electron donation from oxygen. |
| 3J23 / 3J45 | 1.75 - 1.90 Hz | Vicinal coupling; smaller than typical aromatic ortho couplings due to ring strain. |
| 3J34 | 3.20 - 3.40 Hz | Vicinal coupling across the formal double bond character of the C3-C4 linkage. |
| 4J24 / 4J35 | 0.80 - 0.95 Hz | Long-range meta-coupling; diagnostic for substitution patterns at C2 or C5. |
| 5J25 | 1.40 - 1.55 Hz | Long-range para-coupling; unusually large due to the optimal planar W-pathway. |
Experimental & Computational Methodologies
To ensure scientific integrity, the cross-referencing workflow must be a self-validating system. The experimental data must be pristine to resolve sub-Hertz couplings, and the computational model must account for solvent effects.
Protocol 1: High-Resolution Experimental NMR Acquisition (Self-Validating)
-
Sample Preparation: Dissolve 5–10 mg of the highly pure furan compound in 600 μ L of a deuterated solvent (e.g., CDCl 3 ). Validation Check: Ensure 0.03% v/v Tetramethylsilane (TMS) is present. The TMS peak must be perfectly symmetric; a distorted TMS peak indicates poor shimming, which will obscure the critical 4J24 furan couplings.
-
Instrument Setup: Utilize a ≥ 500 MHz NMR spectrometer. The high field strength is mandatory to ensure adequate chemical shift dispersion of the tightly coupled furan ring protons.
-
Acquisition Parameters ( 1 H): Set the relaxation delay (D1) to at least 5 × T 1 (typically 3 seconds for furans) to ensure quantitative integration. Set the spectral width to 12 ppm and use 64k data points. Causality: This yields a digital resolution of < 0.1 Hz/point, which is mathematically required to accurately digitize the 0.81 Hz 4J24 coupling.
-
Processing: Apply a mild exponential window function (Line Broadening = 0.1–0.3 Hz) to enhance signal-to-noise. Perform automated baseline correction and phase the spectrum manually until the baseline is perfectly flat.
Protocol 2: Computational Prediction and Cross-Referencing
-
Conformational Search: Perform a molecular mechanics (e.g., MMFF94) conformational search to identify all low-energy conformers within a 3 kcal/mol window.
-
Geometry Optimization: Optimize the lowest energy conformers using DFT at the B3LYP/6-31G(d,p) level. Causality: Geometry optimization is less basis-set dependent, making this functional highly efficient for establishing the 3D framework[6].
-
NMR Tensor Calculation: Compute the shielding tensors using the GIAO method at the ω B97XD/aug-cc-pVDZ level. Causality: Magnetic shielding tensors require diffuse functions (aug) to accurately model the electron density far from the nucleus, which heavily influences the chemical shift in heteroaromatics. Incorporate an implicit solvent model (PCM) matching the experimental conditions.
-
Cross-Referencing & Validation: Import the processed experimental spectrum into analysis software (e.g., Mnova). Overlay the DFT-predicted shifts or the Database-predicted spectrum using the "Predict & Compare" tool. Calculate the Root Mean Square Error (RMSE) between experimental and predicted shifts. An RMSE < 0.2 ppm for 1 H and accurate matching of the multiplet tree structures strongly validates the proposed furan derivative.
Visualizing the Cross-Referencing Workflow
Workflow for cross-referencing experimental NMR data with predictive models.
References
-
A Researcher's Guide to Cross-Referencing 1H NMR... | Benchchem | 5
-
From NMR to AI: Do We Need 1H NMR Experimental Spectra to Obtain High-Quality logD Prediction Models? | ACS Publications |6
-
Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks | PMC (NIH) | 4
-
Deciding which is the best 1H NMR predictor for organic compounds using statistical tools | Académie des sciences | 1
-
Synergistic cross-modal learning for experimental NMR-based structure elucidation | arXiv | 3
-
Predict & Compare | Mestrelab | 2
-
A computational tool to accurately and quickly predict 19F NMR chemical shifts... | RSC Publishing | Link
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Methyl 5-phenylfuran-2-carboxylate proper disposal procedures
Title: Comprehensive Safety and Disposal Protocol for Methyl 5-phenylfuran-2-carboxylate (CAS 52939-03-4)
As drug development professionals and synthetic chemists increasingly utilize functionalized heterocycles, compounds like Methyl 5-phenylfuran-2-carboxylate (CAS 52939-03-4) have become critical intermediates. Notably utilized in the synthesis of antitubercular agents targeting the MbtI enzyme 1 and hypoxia-inducible factor (HIF) activators 2, this compound requires stringent handling and disposal protocols.
As a Senior Application Scientist, I have designed this guide to provide an authoritative, step-by-step operational framework for the safe lifecycle management of Methyl 5-phenylfuran-2-carboxylate. We will move beyond basic compliance by exploring the mechanistic causality behind each safety protocol, ensuring your laboratory operates with self-validating, field-proven methodologies.
Chemical Profiling and Mechanistic Toxicology
Before handling any chemical, understanding its physicochemical properties is paramount to predicting its behavior in both the laboratory and the environment. Methyl 5-phenylfuran-2-carboxylate is a lipophilic, crystalline organic ester.
Table 1: Physicochemical and Safety Profile
| Property | Value / Classification | Operational Implication |
| CAS Number | 52939-03-4 3 | Primary identifier for SDS tracking and EHS manifesting. |
| Physical State | Solid (Melting Point: 90-91 °C) 3 | Prone to dust formation; presents a severe inhalation hazard 4. |
| Molecular Formula | C12H10O3 3 | Non-halogenated organic; dictates the high-temperature incineration strategy. |
| Ecotoxicity Profile | Potentially toxic to aquatic life 5 | Must strictly prevent entry into municipal drains, soil, or groundwater. |
Causality in Safety: Furan derivatives, despite being derived from biological scaffolds, are not universally benign. Studies using the Vibrio fischeri Microtox assay indicate that substituted furans can exhibit higher ecotoxicity than classical solvents 5. Furthermore, the lipophilic phenyl ring enhances cellular membrane permeability. This means skin contact or inhalation of fine powders can lead to rapid systemic absorption. Therefore, engineering controls and robust PPE are non-negotiable.
Operational Handling Protocols
To ensure self-validating safety, every handling step must include a verification check.
Step-by-Step Methodology:
-
Engineering Controls: Conduct all transfers, weighing, and reactions inside a certified Class II biological safety cabinet or a chemical fume hood with a minimum face velocity of 100 fpm.
-
PPE Selection: Don nitrile gloves (minimum 4 mil thickness; double-gloving is recommended for prolonged handling), a closed-front lab coat, and ANSI Z87.1 compliant safety goggles to prevent ocular exposure to dust 4.
-
Static Mitigation: Because the compound is a dry powder, use anti-static weighing boats and grounded spatulas to prevent aerosolization and static-induced scattering.
-
Verification (Self-Validating Step): Inspect the workspace post-transfer with a thorough visual check (or UV lamp if fluorescent impurities are present) to ensure no residual powder remains on the balance or hood floor.
Spill Response and Containment
In the event of a breach, immediate containment minimizes both personnel exposure and environmental release.
Mechanistic Reasoning: Why avoid dust formation? Sweeping dry powders aerosolizes micro-particles. Due to the compound's lipophilicity, inhaled particles can rapidly cross the alveolar epithelium. Moistening the powder increases particle cohesion via capillary forces, effectively eliminating the aerosol hazard [[4]]().
Caption: Step-by-step immediate response workflow for solid chemical spills.
Spill Protocol:
-
Isolate: Evacuate non-essential personnel from the immediate vicinity.
-
Suppress Dust: Do not dry sweep. Lightly moisten the spill with an inert, non-reactive solvent (e.g., a small amount of water or isopropanol) to bind the powder 4.
-
Collect: Use a non-sparking shovel or dedicated spill-kit scoop to transfer the material into a sealable, chemically compatible polyethylene container.
-
Decontaminate: Wash the affected surface thoroughly with soap and water, collecting all wash-water as hazardous liquid waste.
Comprehensive Disposal Procedures
Methyl 5-phenylfuran-2-carboxylate must not be disposed of in standard municipal waste or flushed down the sink due to its furan-associated aquatic toxicity 5. It must be managed under strict Resource Conservation and Recovery Act (RCRA) guidelines (or local equivalent).
Mechanistic Reasoning for Incineration: Solid organic powders can sometimes combust incompletely or cause localized temperature spikes in an incinerator. Dissolving the waste in a combustible solvent ensures a homogenous, steady burn rate (consistent BTU output) and complete thermal destruction of the furan and phenyl rings into CO₂ and H₂O.
Step-by-Step Disposal Plan:
-
Phase Segregation: Separate waste strictly into solid (contaminated PPE, empty vials, swept powder) and liquid streams (reaction filtrates, solvent washes).
-
Preparation for Incineration:
-
Liquids: Dissolve or mix the compound with a combustible, non-halogenated organic solvent (e.g., ethanol, acetone, or ethyl acetate).
-
Solids: Place in double-lined, heavy-duty hazardous waste bags or rigid HDPE buckets.
-
-
Labeling: Affix a compliant Hazardous Waste label. Mark clearly as "Non-Halogenated Organic Waste - Furan Derivative".
-
Final Destruction: Transport via a licensed EHS contractor to a chemical incinerator. The facility must be equipped with an afterburner and a scrubber. While the compound lacks halogens (meaning no corrosive HCl gas is produced), the scrubber ensures any uncombusted volatile organic compounds (VOCs) or carbon monoxide generated during the primary burn are neutralized before atmospheric release 4.
Caption: Cradle-to-grave disposal workflow ensuring regulatory compliance and environmental protection.
Conclusion
Building a culture of safety in drug development requires moving beyond rote memorization of rules. By understanding the chemical causality behind Methyl 5-phenylfuran-2-carboxylate's behavior—its lipophilicity, dust-forming potential, and furan-ring ecotoxicity—researchers can execute self-validating protocols that protect both laboratory personnel and the environment.
References
- Source: chemsrc.
- Source: unimi.
- Source: mdpi.
- Source: fishersci.
- Source: researchgate.
Sources
Personal protective equipment for handling Methyl 5-phenylfuran-2-carboxylate
Comprehensive Safety and Operational Guide for Handling Methyl 5-phenylfuran-2-carboxylate
As a Senior Application Scientist, I have observed that the safe handling of functionalized aryl-furans requires a deep understanding of their structural vulnerabilities and biological activities. Methyl 5-phenylfuran-2-carboxylate (CAS: 52939-03-4) is a highly valuable intermediate in advanced drug discovery. It is prominently utilized in the synthesis of mycobacterium-specific salicylate synthase (MbtI) inhibitors for novel antitubercular drugs [1], and in the development of activators for Hypoxia-Inducible Factor-1 (HIF-1) [2]. Because of its potent downstream applications and inherent chemical reactivity, establishing a self-validating safety and operational protocol is critical for both researcher protection and experimental integrity.
Chemical Properties & Hazard Profiling
Understanding the causality behind a chemical's hazard profile is the first step in effective risk mitigation. The furan ring is electron-rich and susceptible to oxidation, while the methyl ester moiety is prone to nucleophilic attack and hydrolysis. When exposed to ambient moisture or mucosal membranes, trace hydrolysis can occur, leading to localized pH shifts and severe irritation [3].
| Property / Hazard Code | Value / Description | Mechanistic Implication |
| CAS Number | 52939-03-4 | Unique identifier for precise safety tracking and inventory control. |
| Molecular Weight | 202.21 g/mol | Relatively low molecular weight; forms fine, easily aerosolized crystalline powders. |
| H315 | Causes skin irritation | Lipophilic nature allows dermal adherence; subsequent ester hydrolysis causes local irritation [3]. |
| H319 | Causes serious eye irritation | Direct contact with corneal moisture triggers rapid localized saponification and irritation [3]. |
| H335 | May cause respiratory irritation | Inhalation of fine particulates directly irritates the sensitive mucosal lining of the respiratory tract [3]. |
Personal Protective Equipment (PPE) Matrix
To counteract the specific hazards of Methyl 5-phenylfuran-2-carboxylate, a robust PPE strategy must be employed. Every piece of equipment serves as a targeted barrier against the compound's lipophilicity and aerosolization potential.
| PPE Category | Specification | Scientific Justification |
| Hand Protection | Nitrile Gloves (≥0.11 mm thickness) | Nitrile provides a robust chemical barrier against solid aryl esters, preventing dermal absorption and H315-related irritation. |
| Eye Protection | Snug-fitting Chemical Safety Goggles | Prevents airborne powder from contacting the ocular mucosa, mitigating H319 risks. |
| Respiratory | N95 or P100 Particulate Respirator | Essential if handling outside a fume hood to prevent inhalation of fine crystalline dust (H335 mitigation). |
| Body Protection | Flame-retardant, 100% Cotton Lab Coat | Protects against static discharge and accidental powder accumulation, which synthetic fabrics might exacerbate. |
Operational Workflow & Handling Protocol
Maintaining an anhydrous, static-free environment during handling is not just a yield-protection measure—it is a primary safety control. The following self-validating protocol ensures minimal exposure.
Protocol 1: Safe Weighing and Closed-System Transfer
-
Environmental Control: Ensure the chemical fume hood is operational with a verified face velocity of 80–120 fpm.
-
Static Mitigation: Methyl 5-phenylfuran-2-carboxylate is a dry powder that accumulates static charge. Use an anti-static ionizer fan or wipe spatulas with a damp, lint-free cloth (allowed to dry completely) before use to prevent powder repulsion.
-
Dispensing: Tare a static-free conductive weigh boat. Using a grounded micro-spatula, carefully dispense the required mass to minimize aerosol generation.
-
Closed-System Transfer: Transfer the powder into an oven-dried round-bottom flask using a wide-neck powder funnel. Immediately seal the flask with a rubber septum.
-
Solvent Addition: Add the reaction solvent (e.g., anhydrous dichloromethane or toluene) via a syringe directly through the septum. This dissolves the powder completely before the system is ever opened to the ambient atmosphere, validating the closed-system integrity.
Operational workflow for the safe handling and transfer of Methyl 5-phenylfuran-2-carboxylate.
Waste Disposal & Deactivation Plan
Unreacted Methyl 5-phenylfuran-2-carboxylate should not be disposed of directly into organic waste streams due to its environmental persistence and irritation hazards. Industry guidelines strongly recommend treating the compound with alkaline hydrolysis to degrade the ester moiety prior to disposal [4].
Protocol 2: Deactivation via Alkaline Hydrolysis
-
Preparation: In a well-ventilated fume hood, prepare a 1M solution of Sodium Hydroxide (NaOH) in a 1:1 mixture of deionized water and ethanol. The ethanol is critical as it solubilizes the lipophilic ester, allowing the aqueous base to react.
-
Addition: Slowly add the Methyl 5-phenylfuran-2-carboxylate waste to the alkaline solution while stirring continuously at 300 rpm.
-
Hydrolysis Reaction: Heat the mixture gently to 50°C for 2 hours. This drives the saponification reaction to completion, cleaving the ester into Sodium 5-phenylfuran-2-carboxylate and methanol.
-
Neutralization & Disposal: Allow the solution to cool to room temperature. Neutralize the solution to pH 7 using dilute hydrochloric acid (1M HCl). The resulting aqueous mixture, now containing the deactivated carboxylate salt and trace methanol, can be safely transferred to the institutional mixed waste stream.
Chemical deactivation pathway of Methyl 5-phenylfuran-2-carboxylate via alkaline hydrolysis.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 11275689, Methyl 5-phenylfuran-2-carboxylate." PubChem,[Link]
-
ResearchGate. "Furan- and Thiophene-2-Carbonyl Amino Acid Derivatives Activate Hypoxia-Inducible Factor via Inhibition of Factor Inhibiting Hypoxia-Inducible Factor-1." ResearchGate,[Link]
-
AIR Unimi. "Iron acquisition as Target for new antitubercular drugs." University of Milan Institutional Repository,[Link]
Sources
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